Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Description
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Properties
IUPAC Name |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHKRNFHQXDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379329 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108050-42-6 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer, is a compound of significant interest in the development of advanced polymer-based materials. Its unique structure, combining a hexafluoroisopropylidene bridge with two methacrylate functionalities, imparts desirable properties such as high thermal stability, chemical resistance, and a low refractive index. These characteristics make it a valuable component in the formulation of dental composites, optical materials, and other high-performance polymers. This guide provides a comprehensive overview of the synthesis of this monomer, from its precursor to the final product, with a focus on the underlying chemical principles and practical experimental considerations.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, Hexafluoro-2,2-bis(4-hydroxyphenyl)propane, commonly known as Bisphenol AF. The second step is the esterification of Bisphenol AF with a methacrylating agent to yield the final dimethacrylate monomer.
Figure 1: Overall synthesis pathway for this compound.
Part 1: Synthesis of Hexafluoro-2,2-bis(4-hydroxyphenyl)propane (Bisphenol AF)
The synthesis of Bisphenol AF is achieved through the electrophilic aromatic substitution reaction between hexafluoroacetone and phenol. The reaction is typically catalyzed by a strong acid.
Reaction Mechanism
The reaction proceeds via a Friedel-Crafts-type alkylation mechanism. The acidic catalyst protonates the carbonyl oxygen of hexafluoroacetone, activating it as a potent electrophile. Two molecules of phenol then sequentially attack the central carbon atom of the activated hexafluoroacetone, leading to the formation of the di-substituted product, Bisphenol AF.
Figure 2: Simplified reaction mechanism for the synthesis of Bisphenol AF.
Experimental Protocol: Synthesis of Bisphenol AF
This protocol is adapted from established industrial processes.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Hexafluoroacetone | Gas or hydrate |
| Phenol | Reagent grade |
| Anhydrous Hydrogen Fluoride | Catalyst |
| Nickel Autoclave | High-pressure reactor |
| Distillation Apparatus | For purification |
Procedure:
-
Preparation of Hexafluoroacetone Solution: In a stainless steel autoclave, a mixture of hexafluoropropene epoxide and hexafluoropropene is heated with hydrogen fluoride to generate a solution of hexafluoroacetone in hydrogen fluoride.
-
Reaction with Phenol: The hexafluoroacetone solution is then transferred to a nickel autoclave containing phenol. The mixture is heated to approximately 100°C for several hours to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the excess hydrogen fluoride and any unreacted starting materials are removed by distillation. The crude product, Bisphenol AF, is then obtained. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and toluene, to yield a high-purity white crystalline solid.[1]
Part 2: Synthesis of this compound
The final step in the synthesis is the conversion of the hydroxyl groups of Bisphenol AF to methacrylate esters. This is typically achieved by reacting Bisphenol AF with methacryloyl chloride in the presence of a base.
Reaction Mechanism
The reaction is a nucleophilic acyl substitution. The base, typically a tertiary amine like triethylamine, deprotonates the phenolic hydroxyl groups of Bisphenol AF, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of methacryloyl chloride, leading to the displacement of the chloride leaving group and the formation of the ester linkage. This process occurs on both hydroxyl groups to yield the final dimethacrylate product.
Figure 3: Simplified mechanism of the methacrylation of Bisphenol AF.
Experimental Protocol: Methacrylation of Bisphenol AF
This protocol is a general method for the synthesis of dimethacrylate monomers from bisphenols.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Bisphenol AF | High purity |
| Methacryloyl Chloride | Reagent grade |
| Triethylamine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Magnetic Stirrer | |
| Round-bottom flask | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Bisphenol AF and triethylamine in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methacryloyl Chloride: Cool the reaction mixture in an ice bath. Slowly add methacryloyl chloride, dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methacrylate groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and C=C double bonds of the methacrylate groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Applications
This compound is a key monomer in the formulation of dental restorative composites.[2] Its properties contribute to enhanced mechanical strength, lower polymerization shrinkage, and improved biocompatibility of the final dental materials.[3][4] Beyond dentistry, its unique combination of a fluorinated core and polymerizable methacrylate groups makes it a candidate for applications in high-performance optical polymers and coatings.
Safety Considerations
-
Hexafluoroacetone: Is a toxic and corrosive gas. Handle with extreme caution in a well-ventilated fume hood.
-
Anhydrous Hydrogen Fluoride: Is extremely corrosive and toxic. Appropriate personal protective equipment (PPE) is essential.
-
Methacryloyl Chloride: Is a corrosive and lachrymatory liquid. Handle in a fume hood with appropriate PPE.
-
Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
References
-
PrepChem. Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. Available at: [Link]
- Google Patents. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).
- Google Patents. US4827054A - Method for synthesizing 2,2-bis(4-fluorophenyl)-hexafluoropropane and method for using same to synthesize poly(arylethers) and poly (arylthioethers).
- Google Patents. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Available at: https://patents.google.
-
PubMed. Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin. Available at: [Link]
-
NIST. Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane. Available at: [Link]
-
PubMed. Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates. Available at: [Link]
-
National Center for Biotechnology Information. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications. Available at: [Link]
-
PubChem. 2,2-Bis-(4-methacryloyl-ethoxyphenyl) propane. Available at: [Link]
- Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
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- 4. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane chemical structure and properties
An In-Depth Technical Guide to Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane for Advanced Material and Biomedical Applications
Introduction: Beyond Conventional Dimethacrylates
In the landscape of polymer science, particularly in fields demanding high fidelity and long-term stability such as restorative dentistry and advanced electronics, the performance of the constituent monomers is paramount. For decades, Bisphenol A glycidyl dimethacrylate (Bis-GMA) has been a cornerstone monomer in dental composites due to its mechanical properties.[1] However, its inherent hydrophilicity and potential for degradation have driven the search for superior alternatives. Enter this compound, a fluorinated dimethacrylate monomer that represents a significant leap forward.
The strategic incorporation of a hexafluoroisopropylidene (6F) group into the bisphenol A backbone imparts a unique combination of properties, including enhanced thermal stability, excellent hydrophobicity, and optical transparency.[2][3] These characteristics directly address the primary failure points of conventional resin-based materials, namely water sorption, subsequent hydrolytic degradation, and discoloration. This guide serves as a technical resource for researchers, material scientists, and drug development professionals, offering a comprehensive exploration of this high-performance monomer, from its molecular architecture to its synthesis, characterization, and application.
Part 1: Molecular Architecture and Physicochemical Profile
The exceptional properties of this compound stem directly from its unique chemical structure. The central feature is the bulky, electron-withdrawing hexafluoroisopropylidene bridge connecting the two phenyl rings.
Caption: Chemical Structure of this compound.
Causality of the Hexafluoroisopropylidene (6F) Group
The two trifluoromethyl (-CF₃) groups are responsible for the monomer's advantageous properties:
-
Hydrophobicity: The high electronegativity and stability of the C-F bonds create a non-polar, low-surface-energy moiety that actively repels water. This dramatically decreases water absorption in the resulting polymer, a critical factor for preventing hydrolytic degradation and maintaining dimensional stability in dental restorations.[2][3]
-
Thermal and Chemical Stability: The strength of the C-F bond (approximately 485 kJ/mol) contributes to the exceptional thermal and oxidative stability of the polymer backbone.[3]
-
Increased Free Volume: The bulky nature of the 6F group hinders efficient chain packing and restricts intramolecular rotation. This increases the polymer's free volume and raises its glass transition temperature (Tg), resulting in a material that maintains its structural integrity at elevated temperatures.[2][3]
-
Enhanced Solubility & Optical Properties: By disrupting polymer chain packing and interrupting electronic conjugation between the phenyl rings, the 6F group enhances solubility in organic solvents and reduces color formation, leading to materials with high optical transparency.[3]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | [4] |
| CAS Number | 108050-42-6 | [4] |
| Molecular Formula | C₂₃H₁₈F₆O₄ | [4] |
| Molecular Weight | 472.4 g/mol |[4] |
Part 2: Synthesis and Purification
The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the fluorinated diol precursor, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (commonly known as Bisphenol AF), followed by esterification with a methacrylic acid derivative.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis of Bisphenol AF
This protocol is based on the well-established acid-catalyzed condensation of phenol with hexafluoroacetone.[5]
-
Reactor Setup: To a 2.7 L nickel autoclave equipped with a mechanical stirrer and temperature control, add 258 g of phenol.
-
Reagent Preparation: In a separate 1 L stainless steel autoclave, prepare a solution of hexafluoroacetone in hydrogen fluoride (HF). This is achieved by heating a mixture of hexafluoropropene epoxide (228 g), hexafluoropropene (72 g), and hydrogen fluoride (220 g) at 100°C for 20 hours.
-
Reaction: Carefully transfer the hexafluoroacetone/HF solution into the nickel autoclave containing the phenol, utilizing the vapor pressure of the solution.
-
Condensation: Seal the autoclave and heat the resulting mixture to 100°C for 8 hours with continuous stirring. The HF acts as a catalyst for the electrophilic aromatic substitution reaction.
-
Workup: After cooling, carefully vent and distill off the excess hydrogen fluoride and any unreacted hexafluoropropene. The remaining crude product is Bisphenol AF.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene) to yield pure Bisphenol AF.
Experimental Protocol 2: Esterification to Final Monomer
This procedure involves the esterification of Bisphenol AF with methacryloyl chloride.
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve a molar equivalent of the synthesized Bisphenol AF in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a slight excess (2.2 equivalents) of a tertiary amine base, such as triethylamine.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: Slowly add 2.1 molar equivalents of methacryloyl chloride dropwise via the dropping funnel over 1-2 hours. The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil or solid is then purified, typically by column chromatography on silica gel, to yield the high-purity this compound monomer.
Part 3: Polymerization and Resultant Material Properties
Like other methacrylates, this compound undergoes free-radical polymerization. In dental and biomedical applications, this is most commonly initiated by a photoinitiator system (e.g., camphorquinone and an amine co-initiator) upon exposure to blue light (450-490 nm). The resulting crosslinked polymer network exhibits properties directly attributable to the 6F monomer.
Table 2: Performance Advantages of 6F-Containing Polymers
| Property | Advantage over Non-Fluorinated Analogues | Mechanistic Rationale | Source |
|---|---|---|---|
| Water Sorption | Significantly Lower | The hydrophobic 6F group repels water, preventing ingress into the polymer matrix. | [2][3] |
| Dimensional Stability | Higher | Reduced water sorption minimizes swelling and plasticization of the polymer network. | [2] |
| Mechanical Strength | Maintained or Improved | The rigid aromatic core and high Tg contribute to a robust, durable network. | [6] |
| Biocompatibility | Potentially Improved | Lower monomer leaching due to reduced water-induced degradation. However, specific biocompatibility testing is essential. | [7][8] |
| Color Stability | Higher | The 6F group disrupts electronic conjugation, reducing the formation of chromophores that cause discoloration. |[3] |
Biocompatibility Considerations
While the monomer itself is a derivative of Bisphenol A (BPA), the risk profile differs from monomers that can readily hydrolyze to release free BPA.[9][10] The ether linkages in Bis-GMA and, by extension, the ester linkages in this 6F monomer are generally more resistant to salivary esterase-mediated hydrolysis compared to other derivatives like Bis-DMA.[11] However, any material intended for biomedical use must undergo rigorous biocompatibility and cytotoxicity testing. Unreacted monomers can leach from the polymer matrix and potentially cause local or systemic effects.[7][12] The lower water sorption of 6F-based polymers may reduce the rate of monomer elution over time, which is a significant advantage.[13]
Part 4: Analytical Characterization
Confirming the identity, purity, and structure of the synthesized monomer is critical before its use in any application. FTIR and NMR spectroscopy are indispensable and complementary techniques for this purpose.
Caption: Workflow for the analytical characterization of the synthesized monomer.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid or oily monomer, a small drop can be placed between two KBr or NaCl salt plates. If the monomer is a solid, Attenuated Total Reflectance (ATR)-FTIR is the preferred method, where a small amount of the solid is placed directly onto the ATR crystal.[14]
-
Data Acquisition: Record a spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions of the key absorption bands to confirm the presence of the required functional groups.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~1720 | C=O Stretch | Methacrylate Ester |
| ~1638 | C=C Stretch | Methacrylate Alkene |
| 1100-1300 | C-F Stretch | Trifluoromethyl |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1150-1250 | C-O Stretch | Aryl Ester |
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified monomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C, a proton-decoupled experiment is standard. A ¹⁹F NMR spectrum can also be acquired to confirm the fluorine environment.
-
Data Analysis: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns to the molecular structure.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Protons | Multiplicity |
|---|---|---|
| ~7.2-7.4 | Aromatic (Ar-H) | Multiplet |
| ~6.2, ~5.6 | Vinyl (C=CH₂) | Singlets (or doublets) |
| ~2.0 | Methyl (-CH₃) | Singlet |
Part 5: Applications and Future Directions
The unique property profile of this compound makes it a prime candidate for a range of high-performance applications.
-
Advanced Dental Composites: This is the most immediate and impactful application. As a base monomer, it can be used to formulate dental resins with significantly lower water sorption, reduced polymerization shrinkage stress (due to its higher molecular weight), and improved color stability compared to materials based on Bis-GMA/TEGDMA systems.[16]
-
High-Performance Coatings and Adhesives: Its thermal stability and hydrophobicity are highly desirable for protective coatings in harsh environments, such as in the aerospace and electronics industries.
-
Low-Dielectric Materials: Polymers containing the 6F group are known to have low dielectric constants, making this monomer a candidate for developing advanced insulating materials for microelectronics packaging.[2][6]
-
Drug Development and Delivery: While less explored, its potential in drug delivery is significant. The monomer's hydrophobicity can be exploited to create polymer matrices for the sustained, controlled release of hydrophobic drugs. The low water uptake would protect moisture-sensitive active pharmaceutical ingredients (APIs) and could lead to more predictable, near zero-order release kinetics. Its biocompatibility would need to be thoroughly established for such applications.
Conclusion
This compound is more than just another monomer; it is a platform molecule engineered to overcome the fundamental limitations of conventional polymer systems. By leveraging the powerful effects of fluorine chemistry, it provides a pathway to materials with superior durability, stability, and performance. For scientists and researchers, this monomer opens new avenues for creating next-generation dental materials, advanced electronics, and innovative biomedical devices. As research continues, the full scope of its utility is only beginning to be realized, promising a future of more resilient and reliable polymeric materials.
References
- Gherasim, C. V., & Bruma, M. (2012).
-
Cassidy, P. E. (1994). Crosslinked Polymers Containing the Hexafluoroisopropylidene Group. Journal of Macromolecular Science, Part C: Polymer Reviews, 34(1), 1-35. [Link]
- Gherasim, C. V., & Bruma, M. (n.d.).
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Hoyle, C. E., Nagarajan, R., Anzures, E. T., Cassidy, P. E., & Kane, K. M. (1991). Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. Defense Technical Information Center. [Link]
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Aboutalebi, M. R., et al. (2012). Biocompatibility of composite resins. Journal of Dental Research, Dental Clinics, Dental Prospects, 6(3), 85–90. [Link]
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Li, Y., et al. (2022). Poly(silylene arylacetylene)s containing hexafluoroisopropylidene with attractive mechanical properties and dielectric performance for wave-transparent composites. Materials Chemistry Frontiers, 6(14), 1957-1966. [Link]
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PrepChem. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. [Link]
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Annalisa, N., et al. (2022). Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. Polymers, 14(23), 5133. [Link]
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Mourouzis, P., et al. (2023). Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates. Molecules, 28(14), 5410. [Link]
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Pocket Dentistry. (2017). Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications. [Link]
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ResearchGate. (2010). Biocompatibility of five synthesized dental monomers. [Link]
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Hong, Y., et al. (2013). Bisphenol A in Dental Materials: A Review. JSM Dentistry, 1(1), 1004. [Link]
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MDPI. (2010). Biocompatibility of Resin-based Dental Materials. [Link]
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Fleisch, A. F., et al. (2010). Bisphenol A and Related Compounds in Dental Materials. Pediatrics, 126(4), 760-768. [Link]
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Upadhyay, S., et al. (2019). Bisphenol A in dental materials – existence, leakage and biological effects. Acta Odontologica Scandinavica, 77(8), 596-602. [Link]
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Witzel, M. F., et al. (2022). Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing. International Journal of Molecular Sciences, 23(9), 4757. [Link]
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PubChem. (n.d.). This compound. [Link]
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MDPI. (2014). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty. [Link]
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physical and chemical properties of 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate
An In-depth Technical Guide to 4,4'-(Hexafluoroisopropylidene)diphenyl Dimethacrylate
Abstract: This technical guide provides a comprehensive overview of 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, a specialty monomer engineered for high-performance polymer applications. This document details its core physical and chemical properties, synthesis protocols, polymerization behavior, and material characteristics. By integrating a robust Bisphenol A (BPA) analogue core, featuring a hexafluoroisopropylidene bridge, with two terminal methacrylate functional groups, this monomer serves as a critical building block for advanced materials in sectors such as restorative dentistry, microelectronics, and specialty optics. The guide is intended for researchers, material scientists, and formulation chemists seeking to leverage its unique combination of thermal stability, low dielectric constant, and photopolymerization capabilities.
Chemical Identity and Structure
4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, also known by its synonym Hexafluoro Bisphenol A Dimethacrylate, is a difunctional monomer.[1] Its structure is characterized by a central, chemically robust hexafluoroisopropylidene group that links two phenylene rings. This fluorinated core is directly responsible for many of the desirable properties of its subsequent polymers, including hydrophobicity, thermal stability, and a low refractive index. Each phenyl ring is ester-linked to a methacrylate group, providing the sites for free-radical polymerization.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Reference |
| IUPAC Name | (Perfluoropropane-2,2-diyl)bis(4,1-phenylene) bis(2-methylacrylate) | [1] |
| CAS Number | 108050-42-6 | [1][2] |
| Molecular Formula | C23H18F6O4 | [1][2] |
| Molecular Weight | 472.38 g/mol | [1][2] |
| Synonyms | Hexafluoro Bisphenol A Dimethacrylate; 2,2-Bis(4-methacryloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | [1] |
Physicochemical Properties
The monomer is typically supplied as a solid at ambient temperatures. The incorporation of fluorine significantly influences its physical properties, leading to a material with a relatively high density and boiling point compared to non-fluorinated analogues.
Table 2: Physical Properties of 4,4'-(Hexafluoroisopropylidene)diphenyl Dimethacrylate
| Property | Value | Remarks |
| Physical Form | Solid | |
| Boiling Point | 457.3 ± 45.0 °C | Predicted |
| Density | 1.288 ± 0.06 g/cm³ | Predicted |
Synthesis and Purification
The most direct and industrially scalable synthesis route for 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate involves the esterification of 4,4'-(Hexafluoroisopropylidene)diphenol (commonly known as Bisphenol AF) with methacryloyl chloride.
Experimental Protocol 3.1: Synthesis via Acylation of Bisphenol AF
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is dried and purged with inert gas to prevent hydrolysis of the acid chloride.
-
Reagent Charging: Bisphenol AF (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or THF) are charged into the flask. A tertiary amine base, such as triethylamine (2.2 equivalents), is added to act as an acid scavenger.
-
Reaction: The solution is cooled in an ice bath to 0°C. Methacryloyl chloride (2.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 5°C.
-
Causality Insight: The use of triethylamine is critical. It neutralizes the hydrochloric acid byproduct generated during the esterification, driving the reaction to completion and preventing potential side reactions. Anhydrous conditions are essential to avoid converting the reactive methacryloyl chloride into methacrylic acid.
-
Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The resulting mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent such as ethanol or isopropanol, to yield the final product.
Caption: Synthesis workflow for 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate.
Chemical Reactivity and Polymerization
The reactivity is dominated by the two terminal methacrylate groups, which readily undergo free-radical polymerization. This process can be initiated by thermal initiators (e.g., AIBN, BPO) or, more commonly, by a photoinitiator system upon exposure to light of a specific wavelength (e.g., UV or visible blue light). The difunctional nature of the monomer leads to the formation of a rigid, highly crosslinked polymer network.
The resulting polymer network combines the rigidity of the aromatic core with the properties imparted by the hexafluoro-isopropylidene group, such as high thermal stability and a low dielectric constant, making it a superior alternative to conventional dimethacrylate polymers like Bis-GMA in demanding applications.[3]
Experimental Protocol 4.1: Bulk Photopolymerization
-
Formulation: The monomer is gently heated to its melting point or dissolved in a minimal amount of a suitable co-monomer (e.g., triethylene glycol dimethacrylate, TEGDMA) to create a viscous liquid.
-
Initiator Addition: A photoinitiator system is added. For visible light curing (common in dental applications), a combination of camphorquinone (CQ, 0.2-0.5 wt%) and an amine co-initiator like ethyl-4-(dimethylamino)benzoate (EDMAB, 0.5-1.0 wt%) is effective.
-
Polymerization: The formulation is placed in a mold and irradiated with a high-intensity blue light source (λ ≈ 470 nm) for a specified duration (e.g., 20-60 seconds).
-
Mechanism Insight: Upon irradiation, the photoinitiator (CQ) absorbs a photon and enters an excited state. It then interacts with the amine co-initiator to generate free radicals. These radicals attack the carbon-carbon double bonds of the methacrylate groups, initiating a chain-growth polymerization process that rapidly forms a crosslinked, solid polymer network.
Caption: Simplified mechanism of free-radical photopolymerization.
Material Characterization
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is a powerful tool for confirming the structure. Key characteristic absorption peaks include:
-
~1720 cm⁻¹: Strong C=O stretching vibration from the ester group.
-
~1638 cm⁻¹: C=C stretching from the methacrylate vinyl group.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1150-1250 cm⁻¹: Strong, complex C-F stretching vibrations characteristic of the -CF₃ groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: Expect signals corresponding to the vinyl protons of the methacrylate group (~5.5-6.1 ppm), the aromatic protons on the phenyl rings (~7.0-7.5 ppm), and the methyl protons of the methacrylate group (~1.9 ppm).
-
¹³C NMR: Distinct signals will be present for the carbonyl carbon of the ester, the vinyl carbons, the aromatic carbons, the quaternary carbon of the isopropylidene group, and the carbons of the trifluoromethyl groups (visible as a quartet due to C-F coupling).
-
Thermal Properties of the Polymer
Polymers derived from this monomer exhibit excellent thermal stability. The bulky, rigid aromatic structure and the strong C-F bonds contribute to a high glass transition temperature (Tg) and a high decomposition temperature. The Tg for polyimides synthesized from the related 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) is often above 300°C, and polymers based on this dimethacrylate are expected to show similarly high thermal performance, making them suitable for applications requiring stability at elevated temperatures.[4]
Applications and Field Insights
The unique properties of 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate make it a valuable component in several advanced technology fields.
-
Dental Restorative Materials: As a structural analogue to Bis-GMA, it is a prime candidate for dental composites.[5] Its large molecular volume helps to reduce polymerization shrinkage, a major cause of failure in dental restorations. The fluorinated core enhances hydrophobicity, potentially reducing water sorption and improving the long-term durability of the composite.[3]
-
Microelectronics and Optics: The low dielectric constant imparted by the fluorine atoms makes its polymers suitable as interlayer dielectrics in microelectronic packaging, helping to reduce signal delay and cross-talk in high-frequency circuits.[6] Its optical transparency and low refractive index are advantageous for fabricating optical components, waveguides, and coatings.
-
High-Performance Composites: Due to its high thermal stability and chemical resistance, it can be used as a matrix resin for fiber-reinforced composites in aerospace and automotive applications where performance under extreme conditions is required.
Safety and Handling
As with many methacrylate-based monomers, 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate requires careful handling.
-
Hazards: It should be considered an irritant to the skin, eyes, and respiratory system.[2] Avoid inhalation of dust or vapors and direct contact.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry, dark place away from sources of ignition and free-radical initiators to prevent premature polymerization.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Firefighting: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Combustion may produce hazardous gases, including carbon oxides and hydrogen fluoride.[7]
Conclusion
4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate stands out as a high-performance monomer that bridges the gap between conventional polymer chemistry and advanced materials science. Its carefully designed molecular architecture provides a pathway to highly crosslinked polymers with an exceptional balance of thermal stability, chemical resistance, low dielectric properties, and processability. For scientists and researchers in demanding fields, this monomer offers a versatile platform for innovation, from next-generation dental materials to cutting-edge electronic components.
References
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4,4'-(HEXAFLUOROISOPROPYLIDENE)DIPHENYL DIMETHACRYLATE - Safety Data Sheet. ChemicalBook.
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4,4'-(Hexafluoroisopropylidene)diphenyl diacrylate | 108050-41-5. Sigma-Aldrich.
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4,4'-(HEXAFLUOROISOPROPYLIDENE)DIPHENYL DIMETHACRYLATE | 108050-42-6. ChemicalBook.
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4,4'-(Hexafluoroisopropylidene)diphenol. Santa Cruz Biotechnology.
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SAFETY DATA SHEET. Sigma-Aldrich.
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Thermal Properties. Mitsubishi Engineering-Plastics Corp.
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4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. Wikipedia.
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Quality 4,4'-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA. UIV Chem.
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Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic. ResearchGate.
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Synthesis and characterization of novel polyurethanes based on 4,4′-{1,4-phenylenebis[methylylidenenitro]}diphenol. ResearchGate.
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Crystal Structure and Thermal Properties of Poly(vinylidene fluoride-hexafluoropropylene) Films Prepared by Various Processing Conditions. ResearchGate.
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Parylene-AF4: A polymer with exceptional dielectric and thermal properties. ResearchGate.
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Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials. MDPI.
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A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. PMC.
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An In-Depth Technical Guide to Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (CAS No. 108050-42-6)
This guide provides a comprehensive technical overview of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer. Intended for researchers, scientists, and professionals in drug development and material science, this document details its chemical identity, synthesis, key properties, and applications, with a particular focus on its role in advanced polymer systems such as dental restorative materials.
Chemical Identity and Properties
This compound, also known by its synonym 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, is a specialized monomer valued for its unique combination of a methacrylate's polymerizable functionality and the property-enhancing effects of fluorine substitution.
CAS Number: 108050-42-6[1]
Molecular Formula: C₂₃H₁₈F₆O₄[1]
Molecular Weight: 472.38 g/mol [1]
The incorporation of the hexafluoroisopropylidene group imparts significant changes to the monomer's characteristics compared to its non-fluorinated analog, Bisphenol A dimethacrylate (Bis-GMA). These changes include altered viscosity, refractive index, and enhanced chemical and thermal stability, making it a material of interest for high-performance applications.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | PubChem |
| Boiling Point | 457.3±45.0 °C (Predicted) | [2] |
| Density | 1.288±0.06 g/cm³ (Predicted) | [2] |
| Physical Form | Solid | |
| Color | White | [2] |
Synthesis Pathway
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor diol, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), followed by its esterification with a methacrylic acid derivative.
Synthesis of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
The synthesis of the key intermediate, Bisphenol AF, can be achieved through the reaction of hexafluoroacetone with phenol. A detailed protocol is as follows:
Experimental Protocol: Synthesis of Bisphenol AF [3]
-
A mixture of 228 g of hexafluoropropene epoxide and 72 g of hexafluoropropene, along with 220 g of hydrogen fluoride, are charged into a 1-liter stainless steel autoclave.
-
The autoclave is heated for 20 hours at 100°C. The resulting product, a solution of hexafluoroacetone in hydrogen fluoride, is then transferred to a 2.7-liter nickel autoclave already containing 258 g of phenol.
-
This mixture is heated for 8 hours at 100°C.
-
Following the reaction, unreacted hydrogen fluoride and hexafluoropropene are removed by distillation.
-
The final product, hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane, is obtained with a high yield.
Causality: The initial reaction of hexafluoropropene epoxide and hexafluoropropene in the presence of hydrogen fluoride generates hexafluoroacetone in situ. This highly reactive ketone then undergoes an electrophilic aromatic substitution reaction with two equivalents of phenol, catalyzed by the acidic environment, to form the stable Bisphenol AF.
Esterification of Bisphenol AF
The final step is the esterification of the hydroxyl groups of Bisphenol AF with a suitable methacrylation agent, typically methacryloyl chloride, in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve Bisphenol AF in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath to 0-5°C.
-
Add a stoichiometric excess (typically 2.2 equivalents) of a tertiary amine base, such as triethylamine, to act as an acid scavenger.
-
Slowly add methacryloyl chloride (2.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).
-
The reaction mixture is then washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product can be further purified by recrystallization or column chromatography.
Causality: The highly reactive acid chloride (methacryloyl chloride) readily reacts with the nucleophilic hydroxyl groups of Bisphenol AF. The tertiary amine base is crucial as it neutralizes the hydrochloric acid formed during the reaction, preventing potential side reactions and driving the equilibrium towards the formation of the desired ester. The low reaction temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Diagram 1: Synthesis Pathway
Caption: Synthesis of this compound.
Applications in Dental Restorative Materials
One of the most significant applications of this compound is in the formulation of dental composites. The incorporation of fluorine into the monomer backbone offers several advantages over traditional non-fluorinated resins like Bis-GMA.
Rationale for Fluorination
The presence of the -CF₃ groups in the monomer structure leads to several beneficial properties in the resulting polymer network:
-
Reduced Water Sorption and Solubility: The hydrophobic nature of the fluoro groups can lead to lower water uptake and solubility of the dental composite, which is crucial for the long-term stability and durability of the restoration.
-
Improved Mechanical Properties: Fluorinated monomers can contribute to composites with enhanced mechanical properties, such as flexural strength.
-
Potential for Reduced Bacterial Adhesion: The low surface energy associated with fluorinated polymers may reduce the adhesion of oral bacteria, potentially lowering the risk of secondary caries.
-
Lower Viscosity: Fluorinated analogs of Bis-GMA can exhibit lower viscosity, which is advantageous for formulating dental composites with higher filler loading and better handling characteristics.
Comparative Performance
While direct comparative studies on this compound versus Bis-GMA are not extensively detailed in the readily available literature, research on other fluorinated urethane dimethacrylate (FUDMA) based composites has shown promising results. These studies indicate that FUDMA-based composites can exhibit comparable or even superior mechanical properties and similar bacterial adhesion compared to Bis-GMA and UDMA-based composites, positioning them as viable alternatives.[4]
Diagram 2: Advantages in Dental Composites
Sources
molecular weight of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
An In-Depth Technical Guide to Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Executive Summary: This guide provides a comprehensive technical overview of this compound, a fluorinated dimethacrylate monomer. With a molecular weight of 472.4 g/mol , this compound is gaining significant interest in the field of advanced polymer chemistry, particularly for dental restorative materials. Its unique structure, featuring a hexafluoroisopropylidene bridge, imparts desirable properties such as low viscosity, reduced water uptake, and high mechanical strength in the resulting polymers. This document details its physicochemical properties, outlines a validated synthesis pathway, provides protocols for its polymerization and characterization, and discusses its primary applications and advantages over traditional monomers like Bis-GMA. This guide is intended for researchers, polymer scientists, and professionals in the dental and biomedical materials development sectors.
Introduction: The Need for Advanced Dimethacrylate Monomers
In the realm of polymer science, dimethacrylate monomers serve as fundamental building blocks for creating robust, crosslinked networks. A prominent example is 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA), which has been a cornerstone of resin-based dental composites for decades[1][2][3]. Despite its success, Bis-GMA exhibits inherent drawbacks, most notably its extremely high viscosity, which is a result of intermolecular hydrogen bonding between its hydroxyl groups[2]. This high viscosity necessitates the use of low-viscosity diluent monomers, such as triethylene glycol dimethacrylate (TEGDMA), to achieve a workable paste. However, the addition of significant amounts of diluents can compromise the final mechanical properties and increase polymerization shrinkage and water absorption of the composite[2].
To address these limitations, researchers have focused on modifying the core monomer structure. This compound represents a significant advancement. By replacing the central isopropylidene group of a bisphenol A derivative with a hexafluoroisopropylidene group and lacking the hydroxyl groups of Bis-GMA, this monomer circumvents the issue of hydrogen bonding, leading to a significantly lower viscosity. The presence of fluorine atoms also enhances the hydrophobicity of the resulting polymer, reducing water uptake and improving its long-term stability.
Physicochemical Properties and Structural Analysis
The key to understanding the functionality of this compound lies in its molecular structure and resulting physicochemical properties.
Core Molecular Data
The fundamental quantitative data for this monomer are summarized in the table below, primarily sourced from the PubChem database.[4]
| Property | Value | Source |
| Molecular Weight | 472.4 g/mol | PubChem[4] |
| Molecular Formula | C₂₃H₁₈F₆O₄ | PubChem[4] |
| CAS Number | 108050-42-6 | PubChem[4] |
| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | PubChem[4] |
| Canonical SMILES | CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | PubChem[4] |
Structural Interpretation
The molecule's structure consists of three key components:
-
Central Hexafluoroisopropylidene Bridge: The two trifluoromethyl (-CF₃) groups are highly electronegative and bulky. This core imparts rigidity, thermal stability, and significant hydrophobicity to the monomer.
-
Aromatic Phenyl Rings: These provide stiffness and contribute to the high mechanical strength of the final polymer network.
-
Terminal Methacrylate Groups: These are the polymerizable functional groups. The double bonds readily participate in free-radical polymerization, allowing the monomers to link together and form a highly crosslinked three-dimensional network.
The absence of hydroxyl groups is a critical design feature, eliminating the hydrogen bonding that causes the high viscosity seen in monomers like Bis-GMA.[2]
Synthesis, Purification, and Characterization
The synthesis of this compound is typically a two-step process, starting with the synthesis of its diol precursor, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF).
Synthesis Pathway
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- 3. Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H18F6O4 | CID 2775006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Section 1: The Imperative for Innovation in Dental Restorative Materials
An In-depth Technical Guide to Fluorinated Dimethacrylate Dental Monomers: Synthesis, Properties, and Future Directions
For decades, resin-based composites have been the cornerstone of aesthetic dental restorations. The most common resin systems are based on a mixture of dimethacrylate monomers, primarily 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropyl)-phenyl]propane (Bis-GMA), in combination with diluent monomers like triethylene glycol dimethacrylate (TEGDMA)[1]. While these materials have demonstrated considerable clinical success, they are not without their limitations. Key challenges include polymerization shrinkage, which can lead to marginal gaps and secondary caries, and water sorption, which can degrade the mechanical properties and longevity of the restoration. Furthermore, concerns have been raised about the potential for unreacted monomers to leach from the polymer network, which can have adverse biological effects[2][3][4]. Specifically, the release of Bis-GMA has been a subject of scrutiny due to its derivation from bisphenol A (BPA), a known endocrine disruptor[1][5][6].
These challenges have fueled a search for alternative monomers that can overcome the deficiencies of the current systems. One of the most promising strategies to emerge is the incorporation of fluorine into the monomer structure. Fluorinated polymers are renowned for their unique properties, including high hydrophobicity, chemical resistance, and low surface energy[7]. By strategically introducing fluorine into dental dimethacrylate monomers, researchers aim to develop a new class of restorative materials with enhanced performance and biocompatibility. This guide provides a comprehensive overview of the synthesis, properties, and evaluation of fluorinated dimethacrylate dental monomers, offering insights for researchers and professionals in the field of dental material science.
Section 2: Design and Synthesis of Fluorinated Dimethacrylate Monomers
The introduction of fluorine into dimethacrylate monomers can be achieved through various synthetic routes, allowing for precise control over the fluorine content and its distribution within the molecular structure. This versatility is crucial, as the location and type of fluorine substitution (e.g., trifluoromethyl groups vs. extended fluoroalkyl chains) can have a significant impact on the final properties of the resin[8][9].
A common and effective method for synthesizing fluorinated dimethacrylate monomers involves the ring-opening reaction of a diepoxide with a fluoroalcohol, followed by the conversion of the resulting diol to a dimethacrylate[8][9]. This two-step process offers a modular approach, where different diepoxides and fluoroalcohols can be selected to create a library of monomers with diverse structures and properties.
Caption: General synthesis of fluorinated dimethacrylate monomers.
For example, a novel fluorinated dimethacrylate monomer, FUDMA, has been synthesized and proposed as a Bis-GMA-free alternative[10][11]. The synthesis of such monomers allows for the creation of resins with tailored properties. By combining these novel monomers with conventional diluents like TEGDMA, researchers can formulate experimental resins and evaluate their performance against traditional Bis-GMA-based systems[1][5][10].
Section 3: A Deep Dive into Physicochemical and Mechanical Properties
The incorporation of fluorine into the monomer backbone has a profound effect on the material's properties, from its polymerization behavior to its mechanical strength and interaction with water.
Polymerization Kinetics and Volumetric Shrinkage
A critical parameter for any dental restorative material is the degree of conversion (DC) of the monomer's double bonds during polymerization. A higher DC generally leads to improved mechanical properties and reduced leaching of unreacted monomers. Interestingly, several studies have shown that fluorinated dimethacrylate resin systems can achieve a higher DC compared to conventional Bis-GMA/TEGDMA resins[5][6][10]. This may be attributed to the increased flexibility of some fluorinated monomer backbones, which facilitates greater mobility during the polymerization process.
Polymerization shrinkage (VS) is another crucial factor, as it can create stress at the tooth-restoration interface. Due to their higher molecular weight, fluorinated dimethacrylate monomers can lead to resins with lower volumetric shrinkage compared to Bis-GMA-based systems[5][10][11].
The polymerization kinetics of fluorinated monomers can be influenced by the nature of the fluorine substitution. Studies on fluorinated acrylates and methacrylates have shown that the overall rate of polymerization can vary significantly depending on the specific monomer structure[12][13]. Isothermal differential scanning calorimetry (DSC) is a powerful technique to study these kinetics[12][13].
Mechanical Properties
The mechanical integrity of a dental restoration is paramount for its clinical longevity. Key mechanical properties include flexural strength (FS) and flexural modulus (FM). Experimental resins based on fluorinated dimethacrylates have demonstrated FS and FM values that are comparable, and in some cases superior, to Bis-GMA-based controls, especially after water immersion[5][10]. However, there can be a trade-off. While fluorination imparts desirable hydrophobicity, a very high fluorine content can sometimes lead to lower mechanical strength due to the reduced cohesive energy of amorphous fluoropolymers[8][9]. The choice of diluent monomer also plays a significant role; for instance, a fluorinated dimethacrylate (FDMA) combined with TEGDMA showed higher flexural strength than when combined with a fluorinated diluent[6].
Water Sorption and Hydrophobicity
One of the primary motivations for incorporating fluorine into dental monomers is to increase their hydrophobicity and reduce water sorption (WS) and solubility (SL). Water sorption can plasticize the polymer network, leading to a reduction in mechanical properties over time. Fluorinated resin systems have consistently demonstrated lower water sorption and solubility compared to their non-fluorinated counterparts[5][6][10]. The hydrophobicity of these materials can be quantified by measuring the water contact angle on the surface of the cured resin; a higher contact angle indicates greater hydrophobicity[9].
Comparative Data Summary
The following table summarizes the key physicochemical properties of representative fluorinated dimethacrylate resin systems in comparison to a conventional Bis-GMA/TEGDMA control, based on data from the literature.
| Property | Fluorinated Resin System (e.g., FUDMA/TEGDMA, FDMA/TEGDMA) | Conventional Resin System (Bis-GMA/TEGDMA) | Key Advantages of Fluorination |
| Double Bond Conversion (DC) | Higher[5][10] | Lower | Improved mechanical properties, lower monomer leaching. |
| Volumetric Shrinkage (VS) | Lower[5][10] | Higher | Reduced polymerization stress. |
| Water Sorption (WS) | Lower[5][6][10] | Higher | Enhanced hydrolytic stability and durability. |
| Solubility (SL) | Lower[6][10] | Higher | Greater material integrity in the oral environment. |
| Flexural Strength (FS) | Comparable or Higher[5][10] | Baseline | Maintained or improved mechanical performance. |
| Flexural Modulus (FM) | Comparable[5][10] | Baseline | Similar stiffness to conventional materials. |
Section 4: Biocompatibility and In Vitro Performance
The biocompatibility of dental materials is of utmost importance, as they are in long-term contact with oral tissues[2]. A major concern with resin-based materials is the leaching of unreacted monomers, which can elicit cytotoxic responses[3][4][14]. The development of Bis-GMA-free monomers, such as the fluorinated dimethacrylates, is a significant step towards improving the biocompatibility of dental resins[1][5][10][11].
While comprehensive biocompatibility data on a wide range of fluorinated dimethacrylate monomers is still emerging, the inherent properties of these materials are promising. Their higher degree of conversion and lower water solubility suggest that they may exhibit reduced monomer leaching compared to conventional systems[5][6][10]. Furthermore, the low surface energy of fluorinated polymers may reduce the adhesion of oral bacteria, potentially contributing to a lower risk of secondary caries. Some studies have suggested that fluorinated resins can exhibit good biocompatibility and may even have the potential to resist microbial attachment[11]. However, more extensive in vitro and in vivo studies are necessary to fully validate the biocompatibility of these novel materials[1][5].
Section 5: Standardized Protocols for Monomer Evaluation
To ensure the comparability and reproducibility of research in this field, it is essential to employ standardized experimental protocols for the evaluation of novel monomers. The following outlines a general workflow for the characterization of a new fluorinated dimethacrylate dental monomer.
Caption: Experimental workflow for evaluating a new dental monomer.
Protocol for Measuring Double Bond Conversion (DC)
-
Sample Preparation: Mix the experimental monomer with a diluent (e.g., TEGDMA) and a photoinitiator system (e.g., camphorquinone and an amine).
-
FTIR Analysis (Uncured): Place a small amount of the uncured resin between two polyethylene films and record the infrared spectrum. Identify the absorbance peaks for the aliphatic C=C bond (around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).
-
Photopolymerization: Light-cure the sample for a specified time (e.g., 40 seconds) using a dental curing light with a defined light intensity.
-
FTIR Analysis (Cured): Record the infrared spectrum of the cured sample in the same manner as the uncured sample.
-
Calculation: Calculate the DC using the following formula: DC (%) = [1 - ( (C=C aliphatic / C=C aromatic)cured / (C=C aliphatic / C=C aromatic)uncured )] x 100
Protocol for Measuring Flexural Strength (FS) and Modulus (FM)
-
Specimen Preparation: Fabricate bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by filling a mold with the uncured resin and light-curing it according to a standardized protocol.
-
Conditioning: Store the specimens in distilled water at 37°C for 24 hours.
-
Three-Point Bending Test: Test the specimens using a universal testing machine in a three-point bending setup. Apply a load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.
-
Calculation: Calculate the FS and FM using the standard formulas for a three-point bending test.
Section 6: Future Outlook and Unmet Needs
Fluorinated dimethacrylate monomers represent a significant advancement in the field of dental restorative materials. Their ability to produce resins with higher conversion, lower shrinkage, and reduced water sorption addresses some of the most pressing challenges associated with conventional materials[5][6][10]. The development of Bis-GMA-free formulations is also a major step forward in improving the biocompatibility of dental composites[1].
However, the journey from laboratory synthesis to clinical application is a long one. Future research should focus on several key areas:
-
Long-term Performance: While short-term studies are promising, the long-term durability and clinical performance of these materials need to be thoroughly investigated.
-
Optimizing Structure-Property Relationships: A deeper understanding of how the fluorine content and distribution affect the balance between hydrophobicity and mechanical strength is needed to design the next generation of monomers with optimal properties[8][9].
-
Comprehensive Biocompatibility: Extensive biocompatibility testing, including cytotoxicity, genotoxicity, and in vivo studies, is essential to ensure the safety of these new materials[2][3].
-
Multifunctional Monomers: There is an opportunity to design fluorinated monomers with additional functionalities, such as inherent antibacterial activity or the ability to release therapeutic ions like fluoride[15][16].
References
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- Request PDF. (n.d.). Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin.
- He, J., Söderling, E., Lassila, L., & Vallittu, P. (2016). Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacrylate Monomers. International Journal of Molecular Sciences, 17(12), 2014.
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IUPAC name for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)bis(4,1-phenylene) bis(2-methylacrylate) for Advanced Polymer Applications
Introduction: Beyond Conventional Dimethacrylates
In the landscape of high-performance polymers, particularly for biomedical and dental applications, the search for monomers that offer superior properties and enhanced biocompatibility is relentless. 4,4'-(Perfluoropropane-2,2-diyl)bis(4,1-phenylene) bis(2-methylacrylate), a fluorinated dimethacrylate monomer, represents a significant advancement over conventional resins like Bisphenol A glycidyl methacrylate (Bis-GMA). The strategic replacement of the isopropylidene bridge's hydrogen atoms with fluorine imparts unique and desirable characteristics, including reduced water sorption, lower polymerization shrinkage, and a more favorable toxicological profile by eliminating the Bisphenol A (BPA) structural component.
This guide serves as a technical deep-dive for researchers, polymer scientists, and drug development professionals. It elucidates the fundamental chemistry, synthesis, polymerization behavior, and material properties of this monomer, providing the insights necessary to harness its full potential in developing next-generation materials.
Official Nomenclature and Synonyms:
-
IUPAC Name: [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate[1]
-
Common Synonyms: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, Bisphenol AF dimethacrylate (BPAFDMA)
-
CAS Number: 108050-42-6[1]
Core Physicochemical and Structural Properties
The performance of a monomer is intrinsically linked to its molecular structure. The key to this molecule's enhanced properties lies in the synergy between its rigid aromatic core, reactive methacrylate end-groups, and the centrally located hexafluoroisopropylidene group.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₈F₆O₄ | PubChem[1] |
| Molecular Weight | 472.4 g/mol | PubChem[1] |
| Appearance | White crystalline solid | Polysciences[2] |
| Core Structure | Bisphenol AF (BPAF) | TCI Chemicals[3] |
| Reactive Groups | Two terminal methacrylate groups |
The electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups significantly lowers the electron density of the aromatic rings and reduces intermolecular forces. This structural modification is directly responsible for a lower viscosity compared to its non-fluorinated analog, Bis-GMA, which is notorious for its high viscosity due to strong hydrogen bonding from its hydroxyl groups.[4] The increased hydrophobicity from the fluorine atoms also leads to polymers with lower water uptake, a critical factor for durability and stability in aqueous environments.
Caption: Chemical Structure of this compound.
Synthesis and Characterization Workflow
The synthesis of this monomer is typically achieved via the esterification of its diol precursor, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), with a methacrylic acid derivative. The following protocol outlines a standard laboratory-scale synthesis.
Experimental Protocol: Synthesis
-
Reactor Setup: A three-necked round-bottom flask is charged with Bisphenol AF (1 equivalent) and a suitable solvent like dichloromethane or tetrahydrofuran (THF). The flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: The system is purged with dry nitrogen to exclude moisture and oxygen, which can interfere with the reaction and cause premature polymerization.
-
Base Addition: A tertiary amine base, such as triethylamine (2.2 equivalents), is added to the solution. This acts as a catalyst and an acid scavenger for the HCl byproduct.
-
Cooling: The reaction mixture is cooled in an ice bath to 0-5 °C to control the exothermic reaction.
-
Acylation: Methacryloyl chloride (2.2 equivalents) is dissolved in the reaction solvent and added dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification:
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed sequentially with a dilute HCl solution, a sodium bicarbonate solution, and brine.[5]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be further purified by recrystallization from a solvent like ethanol or methanol to yield the final white crystalline solid.
-
-
Characterization: The final product's identity and purity are confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to verify the appearance of ester carbonyl and C=C methacrylate peaks, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon environment.
Caption: General workflow for the synthesis and purification of the monomer.
Polymerization: Curing Mechanisms and Control
As a dimethacrylate, this monomer readily undergoes free-radical polymerization to form a rigid, highly crosslinked polymer network. For applications in drug delivery and dental materials, photopolymerization is the preferred method due to its spatial and temporal control, rapid curing at ambient temperatures, and minimal heat generation.
Mechanism of Photopolymerization
The process is initiated by a photoinitiator system that absorbs light at a specific wavelength (typically in the blue light spectrum, 400-500 nm, for dental applications) to generate free radicals.[6][7] A common and effective system is Camphorquinone (CQ) paired with an amine co-initiator like Ethyl 4-(dimethylamino)benzoate (EDMAB).[6]
-
Initiation: CQ absorbs a photon and enters an excited state. It then interacts with the amine co-initiator, abstracting a hydrogen atom to generate an amine-derived free radical.
-
Propagation: This primary radical attacks the carbon-carbon double bond of a methacrylate group, initiating a chain reaction that rapidly consumes monomer units and builds the polymer network.
-
Termination: The growing polymer chains are terminated when two radicals combine or through disproportionation.
Caption: Key stages of the free-radical photopolymerization process.
Protocol: Measuring Degree of Conversion (DC)
The extent of polymerization is a critical parameter affecting the final mechanical properties and biocompatibility of the material. It is typically quantified by measuring the Degree of Conversion (DC) using FTIR spectroscopy.[4][8]
-
Sample Preparation: Mix the monomer with a photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB).
-
Baseline Spectrum: Place a small amount of the uncured resin between two salt plates (KBr) or on an ATR crystal and record the FTIR spectrum. Identify the absorbance peak of the aliphatic C=C bond of the methacrylate group (typically around 1638 cm⁻¹). An internal standard peak, such as the aromatic C=C peak (around 1608 cm⁻¹), which does not change during polymerization, is also identified.
-
Curing: Irradiate the sample with a curing light of the appropriate wavelength and intensity for a specified time (e.g., 40 seconds).
-
Final Spectrum: Record the FTIR spectrum of the cured polymer.
-
Calculation: The DC is calculated from the change in the ratio of the methacrylate peak height to the internal standard peak height before and after curing.
Performance in Advanced Applications
The unique combination of a rigid, fluorinated core and crosslinking capability makes this monomer a prime candidate for applications demanding high mechanical strength, hydrolytic stability, and biocompatibility.
1. Dental Restorative Composites
This is a primary application area. Traditional dental composites based on Bis-GMA can release BPA, an endocrine disruptor, and are susceptible to water sorption, which degrades the material over time.[5] Polymers based on BPAFDMA offer significant advantages:
-
Lower Water Sorption: The hydrophobic hexafluoro-isopropylidene group repels water, leading to improved color stability, reduced mechanical degradation, and longer-lasting restorations.[8][9]
-
Reduced Polymerization Shrinkage: The higher molecular weight compared to diluent monomers and the rigid core structure can contribute to lower volumetric shrinkage during polymerization, reducing stress at the tooth-restoration interface.
-
BPA-Free: Eliminates concerns related to the potential health effects of leached Bisphenol A.[5][8]
Performance Comparison (Illustrative)
| Property | Polymer from BPAFDMA | Polymer from Bis-GMA/TEGDMA | Rationale for Difference |
| Water Sorption (μg/mm³) | Lower | Higher | Increased hydrophobicity from -CF₃ groups. |
| Flexural Strength (MPa) | High | High | Both possess rigid aromatic cores. |
| Biocompatibility | Potentially Higher | Concern over BPA leaching | Absence of BPA structure.[5] |
| Viscosity (of monomer) | Lower | Very High | Lack of H-bonding hydroxyl groups.[4] |
2. Drug Delivery and Biomedical Implants
The chemical inertness and durability imparted by fluorination make BPAFDMA polymers suitable for biomedical applications.
-
Controlled Release Matrices: The highly crosslinked, hydrophobic network can be used to encapsulate therapeutic agents, providing a robust barrier to control diffusion and achieve sustained drug release.
-
Biocompatible Coatings: Its low surface energy and biostability make it a candidate for coating medical devices and implants to reduce biofouling and improve biocompatibility.
-
Bone Cements: Can be used in formulations for orthopedic bone cements, offering high mechanical strength and long-term stability in the body.[10]
Safety, Handling, and Toxicological Profile
As with all methacrylate monomers, proper handling is essential to minimize risk.
-
Skin Sensitization: Methacrylates are known skin sensitizers. Always wear nitrile gloves and appropriate personal protective equipment (PPE). Avoid direct skin contact.[11]
-
Inhalation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors, especially during mixing and handling.
-
Storage: Store the monomer in a cool, dark place, away from light and heat, and ensure it contains a polymerization inhibitor to prevent spontaneous polymerization.
The toxicological advantage of this monomer lies in its core structure. It is derived from Bisphenol AF, which, while still a bisphenol, generally shows lower estrogenic activity than Bisphenol A. However, any potential for adverse effects from leachable unreacted monomer must be considered and minimized by optimizing the degree of conversion. Animal studies on related fluoro-alcohols suggest a potential for reproductive toxicity at high doses, underscoring the need for thorough biocompatibility testing for any final medical device formulation.[12]
Conclusion and Future Outlook
4,4'-(Perfluoropropane-2,2-diyl)bis(4,1-phenylene) bis(2-methylacrylate) is more than just a monomer; it is an advanced polymer building block that enables the development of materials with superior performance. Its fluorinated structure provides a powerful tool to enhance hydrophobicity, chemical resistance, and biocompatibility while eliminating the concerns associated with Bisphenol A. For researchers in drug development and material science, this monomer offers a versatile platform for creating durable, stable, and safer next-generation composites, adhesives, and biomedical devices. Future research will likely focus on co-polymer systems to further tailor mechanical properties and on developing novel applications in fields like microfluidics and high-performance coatings.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chen, L., et al. (2017). Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications. Pocket Dentistry. Retrieved from [Link]
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Almajed Asaad Abdullah Sfoog et al. (2022). SYNTHESIS OF MOLECULARLY IMPRINTED POLYMER OF BISPHENOL A GLYCEROLATE DIMETHACRYLATE (BIS-GMA/FA) FOR FORMALDEHYDE RECOGNITION. Malaysian Journal of Microscopy, 18(2), 201-214. Retrieved from [Link]
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Chen, L., et al. (2018). Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications. Dental Materials, 34(1), e1-e10. Retrieved from [Link]
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Par, M., et al. (1992). Synthesis of bisphenol a BIS-2-hydroxypropylmethacrylate (BISGMA) and diethylchlorophosphate and 2-hydroxyethylmethacrylate. New Jersey Institute of Technology. Retrieved from [Link]
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Chen, L., et al. (2018). Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications. ResearchGate. Retrieved from [Link]
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Par, M., et al. (2022). Influence of Dimethacrylate Monomer on the Polymerization Efficacy of Resin-Based Dental Cements—FTIR Analysis. Materials, 15(2), 508. Retrieved from [Link]
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Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]
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ChemBK. (n.d.). 4,4'-(Perfluoropropane-2,2-diyl)bis(2-aMinophenol). Retrieved from [Link]
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Podkościelna, B., et al. (2019). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. Odessa University Chemical Journal. Retrieved from [Link]
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Lee, J.-H., et al. (2022). Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials. Polymers, 14(23), 5220. Retrieved from [Link]
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Haz-Map. (n.d.). 2,2-Bis-(4-(2-methacryloxyethoxy)phenyl)propane. Retrieved from [Link]
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Solubility of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane in Monomer Systems: A Guide for Advanced Material Formulation
An In-depth Technical Guide:
Executive Summary
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer, presents significant opportunities for the development of advanced polymer networks, particularly in dental restorative composites and optical materials. Its unique hexafluoro-isopropylidene group imparts desirable properties such as low viscosity and a tailored refractive index. However, the successful incorporation of this monomer into a resin system is critically dependent on its solubility and miscibility with common co-monomers. This guide provides a comprehensive technical overview of the theoretical principles, influencing factors, and experimental methodologies for determining the solubility of this compound in relevant monomer systems. It is intended for researchers, materials scientists, and formulation chemists seeking to leverage the unique properties of this fluorinated monomer to create next-generation materials with superior performance characteristics.
Introduction: The Role of Fluorination in Advanced Monomers
The field of polymer chemistry continually seeks novel monomers that can enhance the properties of resulting materials. In dental and optical applications, resin systems are predominantly based on dimethacrylate monomers, such as Bisphenol A glycidyl dimethacrylate (Bis-GMA) and Urethane dimethacrylate (UDMA), often diluted with lower viscosity monomers like Triethylene glycol dimethacrylate (TEGDMA).[1][2] While effective, traditional systems face challenges related to high viscosity, polymerization shrinkage, and water sorption.[3][4]
This compound (6F-BisDMA) is a derivative of Bisphenol A where the central isopropylidene protons are replaced by trifluoromethyl groups (CF₃). This substitution provides several potential advantages:
-
Reduced Viscosity: The bulky, non-polar CF₃ groups disrupt the intermolecular hydrogen bonding that contributes to the high viscosity of monomers like Bis-GMA, potentially reducing the need for diluent monomers.[3]
-
Refractive Index (RI) Matching: The fluorine atoms alter the refractive index, offering a powerful tool for formulating composites where matching the RI of the polymer matrix to that of inorganic fillers is crucial for achieving high translucency and the desired "chameleon effect".[5][6][7][8][9]
-
Enhanced Hydrophobicity: The fluorinated moiety can increase the hydrophobicity of the resulting polymer, potentially leading to lower water sorption and improved hydrolytic stability over the material's lifetime.
Despite these benefits, the significant difference in chemical nature between the fluorinated 6F-BisDMA and conventional hydrocarbon-based monomers necessitates a thorough understanding of their solubility. Phase separation, incomplete mixing, or the formation of micelles can severely compromise the final material's homogeneity, mechanical integrity, and optical clarity.
| Property | This compound (6F-BisDMA) | Bisphenol A glycidyl dimethacrylate (Bis-GMA) |
| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane |
| Molecular Formula | C₂₃H₁₈F₆O₄[10] | C₂₉H₃₆O₈[11] |
| Molecular Weight | 472.4 g/mol [10] | 512.6 g/mol [11] |
| Key Structural Feature | Hexafluoro-isopropylidene group | Isopropylidene group and two hydroxyl groups |
| Primary Influence on Properties | Lowers viscosity, modifies refractive index, increases hydrophobicity. | High viscosity due to hydrogen bonding, contributes to high mechanical strength.[2][3] |
The Foundation of Solubility: Theoretical Considerations
The solubility of one monomer in another is governed by the thermodynamics of mixing. For a solution to form spontaneously, the Gibbs free energy of mixing (ΔGₘᵢₓ) must be negative. This is described by the equation:
ΔGₘᵢₓ = ΔHₘᵢₓ - TΔSₘᵢₓ
Where:
-
ΔHₘᵢₓ is the enthalpy of mixing.
-
T is the absolute temperature.
-
ΔSₘᵢₓ is the entropy of mixing.
For high molecular weight monomers, the combinatorial entropy of mixing (ΔSₘᵢₓ) is often small, meaning the enthalpy of mixing (ΔHₘᵢₓ) becomes the dominant factor. A positive ΔHₘᵢₓ (an endothermic process) will oppose mixing.
The core principle dictating the enthalpy of mixing is "like dissolves like." This relates to the intermolecular forces between the monomer molecules:
-
Van der Waals Forces: Present in all molecules, these are weak, temporary attractions.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen bonded to a highly electronegative atom (like oxygen in the hydroxyl groups of Bis-GMA).
The introduction of the highly electronegative fluorine atoms in 6F-BisDMA creates strong intramolecular dipoles but makes the molecule less capable of participating in hydrogen bonding compared to Bis-GMA. This fundamental difference in intermolecular interaction potential is the primary driver of potential miscibility issues with conventional, hydrogen-bonding capable monomers.
Experimental Determination of Monomer Solubility
Ascertaining the precise solubility limits of 6F-BisDMA in a given monomer or monomer blend is an essential step in formulation development. A multi-faceted approach combining visual, spectroscopic, and rheological methods provides the most comprehensive understanding.
Protocol: Visual Turbidimetric Titration (Cloud Point Determination)
This is a straightforward and effective method for determining the solubility limit at a given temperature. It involves titrating a solution of two miscible monomers with a third component (in this case, 6F-BisDMA) until phase separation is observed as turbidity.
Methodology:
-
Preparation: Prepare a series of known concentrations of 6F-BisDMA in a primary co-monomer (e.g., TEGDMA). These solutions should be clear and homogenous.
-
Titration: Slowly add a second, potentially less miscible co-monomer (e.g., Bis-GMA) to the 6F-BisDMA/TEGDMA solution while stirring continuously at a constant temperature.
-
Observation: The endpoint, or "cloud point," is reached when the solution becomes persistently turbid, indicating that the solubility limit has been exceeded and a second phase has formed.
-
Quantification: Record the composition of the mixture at the cloud point.
-
Phase Diagram Construction: Repeat this process at various temperatures and initial concentrations to construct a ternary phase diagram, which maps the regions of miscibility and immiscibility.
Caption: Workflow for Cloud Point Titration.
Protocol: Rheological Characterization
The viscosity of a monomer blend is highly sensitive to its homogeneity. Phase separation can lead to abrupt changes in viscosity. This method is particularly useful for systems that are opaque or where visual determination is difficult.
Methodology:
-
Sample Preparation: Prepare a series of monomer blends with varying concentrations of 6F-BisDMA.
-
Viscosity Measurement: Using a cone-plate or parallel-plate rheometer, measure the viscosity of each blend across a range of shear rates and temperatures.[1][12]
-
Data Analysis: Plot viscosity as a function of 6F-BisDMA concentration. A smooth, predictable change in viscosity (e.g., following the Arrhenius formula for temperature dependence) suggests good miscibility.[12] An abrupt, non-linear change or erratic readings may indicate phase separation.
-
Causality: The formation of a second phase introduces interfaces and domains with different flow characteristics, disrupting the smooth flow of the liquid and causing anomalous viscosity readings. This provides a self-validating system where unexpected rheological behavior points directly to immiscibility.
Caption: Rheological Workflow for Solubility Assessment.
Impact of Solubility on Final Polymer Properties
Achieving complete solubility of 6F-BisDMA within the monomer matrix before polymerization is paramount. Failure to do so can have cascading negative effects on the cured material.
| Property | Impact of Good Solubility | Consequence of Poor Solubility (Phase Separation) |
| Mechanical Strength | A homogenous, cross-linked network results in high flexural strength and fracture toughness. | Leads to a heterogeneous network with weak points at phase boundaries, causing reduced strength and premature failure. |
| Optical Properties | A single-phase system is optically clear. Allows for precise matching of the matrix RI to the filler RI for high translucency.[5][9] | Phase domains of different refractive indices cause light scattering, resulting in opacity and a loss of aesthetic quality. |
| Polymerization Kinetics | Uniform distribution of initiator and monomers leads to a consistent and high degree of conversion. | The initiator may partition into one phase, leading to incomplete or non-uniform curing and high levels of leachable residual monomers.[13] |
| Water Sorption & Stability | A dense, hydrophobic network minimizes water uptake, leading to greater color stability and longevity.[14][15] | Phase boundaries can act as channels for water ingress, increasing water sorption, plasticization, and hydrolytic degradation of the polymer matrix. |
Conclusion
This compound is a promising monomer for creating high-performance polymers with tailored optical and physical properties. Its successful application, however, is fundamentally tied to its solubility in the chosen co-monomer system. The fluorinated nature of 6F-BisDMA necessitates careful formulation and rigorous experimental validation to avoid phase separation. By employing systematic methods such as turbidimetric titration and rheological analysis, researchers can accurately map the miscibility of 6F-BisDMA and design homogenous, single-phase resin systems. This diligence in the pre-polymerization stage is the key to unlocking the full potential of this advanced monomer and translating its molecular advantages into superior material performance.
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Al-Ahdal, K., Silikas, N., & Watts, D. C. (2021). The effect of refractive index of fillers and polymer matrix on translucency and color matching of dental resin composite. Biomaterial Investigations in Dentistry. [Link]
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Johnston, A. (2017). High Refractive Index and HIgh Viscosity Dental Monomer. IADR Abstract Archives. [Link]
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Xie, D., Zhao, Y., & Zhao, Y. (2022). Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations. Coatings. [Link]
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Viscosity of monomer formulations. (a) Shear sweep of monomer... (n.d.). ResearchGate. [Link]
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The effect of refractive index of fillers and polymer matrix on translucency and color matching of dental resin composite. (2021). PubMed. [Link]
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Dental Materials. (n.d.). SlideShare. [Link]
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Viscosity of monomers and different combinations for matrix of dental composite. (n.d.). ResearchGate. [Link]
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Hincapié, S., et al. (2017). Effects of adhesive, base and diluent monomers on water sorption and conversion of experimental resins. Pocket Dentistry. [Link]
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Factors Affecting Sorption and Solubility of Denture Base Acrylic Materials: A Review. (2022). Annals of Dentistry, University of Malaya. [Link]
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Calculated refractive indices of the experimental resin composites. (n.d.). ResearchGate. [Link]
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Ma, Y., et al. (1995). Modeling and Experimental Studies of Aqueous Suspension Polymerization Processes. 3. Mass-Transfer and Monomer Solubility Effects. Industrial & Engineering Chemistry Research. [Link]
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Removal of Residual Monomers and Solvents from Granular Polymers in Fluidized Beds; Experimental Methods of Measurement of. (n.d.). AIChE. [Link]
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Bisphenol A in Dental Materials: A Review. (2013). JSciMed Central. [Link]
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solubility experimental methods.pptx. (2016). SlideShare. [Link]
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Measurement of the Solubilities of Vinylic Monomers in Water†. (2004). ResearchGate. [Link]
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Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. (n.d.). PrepChem.com. [Link]
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Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates. (2005). PubMed. [Link]
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Bisphenol A in Dental Materials. (2009). Pediatrics. [Link]
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Bisphenol A released and ultrastructural changes in dental composite resins. (2024). Redalyc. [Link]
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Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane. (n.d.). NIST WebBook. [Link]
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2,2-Bis-(4-methacryloyl-ethoxyphenyl) propane. (n.d.). PubChem. [Link]
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Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin. (2004). Semantic Scholar. [Link]
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Properties of 2,2-Bis[p-(2′-hydroxy-3′-methacryloxy propoxy)phenyl]propane/Isobornyl (Meth)acrylate copolymers. (2014). ResearchGate. [Link]3'-methacryloxy_propoxyphenylpropaneIsobornyl_Methacrylate_copolymers)
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thermal degradation profile of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
An In-depth Technical Guide to the Thermal Degradation Profile of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound, a fluorinated analog of the common dental resin monomer Bis-GMA, is gaining prominence in the development of high-performance polymers. Its unique properties, including high thermal and chemical resistance, are largely attributed to the presence of hexafluoroisopropylidene groups.[1] This guide provides a comprehensive analysis of the thermal degradation profile of this monomer and its subsequent polymers. We will delve into the mechanistic pathways of its decomposition, the analytical techniques for its characterization, and the kinetic parameters that govern its stability. This document is intended for researchers, materials scientists, and professionals in polymer chemistry and drug development who require a deep understanding of the thermal behavior of fluorinated methacrylates.
Introduction: The Significance of Fluorination in Methacrylate Monomers
The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing material properties.[1] In the case of dimethacrylate monomers, this modification leads to increased thermal stability, chemical inertness, and hydrophobicity. This compound, hereafter referred to as Bis-GMA-F, is a prime example of this molecular engineering. It is structurally similar to the widely used dental monomer Bis-GMA [2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane][2][3], but the substitution of the isopropylidene bridge's methyl groups with trifluoromethyl (CF3) groups fundamentally alters its physicochemical characteristics.
Understanding the thermal degradation profile of Bis-GMA-F is critical for defining its processing window, predicting its long-term performance in various applications, and ensuring its stability during its lifecycle.
Chemical Structure
The molecular structure of Bis-GMA-F is central to its properties. The rigid aromatic rings provide mechanical strength, the methacrylate groups enable polymerization, and the hexafluoroisopropylidene group imparts thermal stability and chemical resistance.[4]
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of Bis-GMA-F typically involves the esterification of hexafluoro-2,2-bis(4-hydroxyphenyl)propane (Bisphenol AF) with methacryloyl chloride or methacrylic acid. Bisphenol AF itself is synthesized from the reaction of phenol with hexafluoroacetone.[5] The purity of the final monomer is crucial, as residual reactants or byproducts can act as initiation sites for premature thermal degradation.
Core Principles of Thermal Analysis
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provide critical information about the onset of degradation, the temperatures of maximum decomposition rates, and the composition of the material.
For a more in-depth analysis, TGA is often coupled with other techniques:
-
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): To detect thermal events like melting, crystallization, and glass transitions, and to determine if degradation processes are endothermic or exothermic.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile products evolved during degradation, providing direct insight into the decomposition mechanisms.
Thermal Degradation Profile of Poly(Bis-GMA-F)
Polymers derived from Bis-GMA-F exhibit enhanced thermal stability compared to their non-fluorinated counterparts. The degradation typically occurs at higher temperatures and may proceed through multiple stages, reflecting the cleavage of different chemical bonds within the polymer network.
Key Thermal Parameters
The thermal stability of a polymer is quantified by several key parameters obtained from the TGA thermogram:
-
T_onset (Initial Decomposition Temperature): The temperature at which significant mass loss begins. For fluorinated methacrylates, this is generally above 200°C.[6]
-
T_max (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. Complex polymers often show multiple T_max values.
-
Residue at High Temperature: The amount of char or inorganic filler remaining at the end of the analysis (e.g., at 800°C).
| Parameter | Typical Temperature Range (°C) | Significance |
| T_onset | 250 - 350 | Indicates the beginning of significant thermal decomposition. |
| First T_max | 350 - 450 | Often associated with the scission of weaker bonds or depolymerization.[7] |
| Second T_max | 450 - 600 | Corresponds to the degradation of the more stable aromatic backbone.[7] |
| Char Yield at 700°C | Variable | Reflects the tendency of the polymer to form a thermally stable carbonaceous residue. |
Note: The values in this table are representative and can vary based on the specific polymer architecture, crosslink density, and experimental conditions such as heating rate and atmosphere.
Mechanistic Insights into Thermal Degradation
The thermal degradation of polymethacrylates is a complex process involving multiple reaction pathways. For a crosslinked polymer based on Bis-GMA-F, the degradation is believed to proceed via a combination of mechanisms.
Predominant Degradation Pathways
-
Depolymerization: This is a common pathway for polymethacrylates, where the polymer chain "unzips" to yield the original monomer. This process is initiated by chain scission.[8]
-
Random Chain Scission: The polymer backbone breaks at random points, leading to a rapid decrease in molecular weight. This is often the initial step at lower degradation temperatures.[9]
-
Ester Group Decomposition: The methacrylate ester linkages can undergo scission, potentially leading to the formation of methacrylic acid, alcohols, and various smaller molecules.
-
Side-Chain and Bridge Scission: The robust C-F bonds and the stability of the aromatic rings mean that the hexafluoroisopropylidene bridge is highly resistant to thermal cleavage. However, at very high temperatures, fragmentation of this group can occur. Studies on similar fluorinated polymers have shown the formation of fluorinated cyclohexanes as a result of side-chain reactions.[9]
Caption: Proposed thermal degradation pathways for Poly(Bis-GMA-F).
Kinetics of Degradation
The kinetics of thermal degradation can be modeled using TGA data collected at multiple heating rates. Methods such as the Flynn-Wall-Ozawa and Kissinger analyses allow for the determination of the activation energy (Ea) of decomposition.[10][11] A higher activation energy implies that more energy is required to initiate the degradation process, indicating greater thermal stability. For methacrylate copolymers, activation energies have been calculated in the range of 120-190 kJ/mol, depending on the specific composition and the stage of decomposition.[10][11][12]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for analyzing the thermal stability of a cured Poly(Bis-GMA-F) sample.
-
Sample Preparation: Prepare a small, uniform sample of the cured polymer (5-10 mg).
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Collection: Record the sample mass and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to obtain the DTG curve.
-
Determine T_onset, T_max, and residual mass from the curves.
-
Caption: Standard experimental workflow for TGA.
Conclusion
This compound is a monomer that yields polymers with superior thermal stability compared to non-fluorinated analogs. Its degradation is a multi-stage process initiated by chain scission and depolymerization, followed by decomposition of the ester groups and, at higher temperatures, the core structure. The high energy of the C-F bonds contributes significantly to its robust thermal profile. A thorough understanding of this profile, achieved through techniques like TGA and Py-GC-MS, is essential for optimizing its use in advanced material applications where high-temperature performance is a critical requirement.
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understanding the basic chemistry of fluorinated bisphenol A analogs
An In-depth Technical Guide to the Core Chemistry of Fluorinated Bisphenol A Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A (BPA) is a widely utilized industrial chemical primarily used in the manufacturing of polycarbonate plastics and epoxy resins.[1] However, due to its classification as an endocrine disruptor, significant research has been directed towards the development of BPA analogs with altered biological activity and improved safety profiles.[1][2] Among these, fluorinated bisphenol A analogs have garnered considerable attention. The introduction of fluorine atoms into the BPA scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the fundamental chemistry of fluorinated BPA analogs, encompassing their synthesis, structure-activity relationships, physicochemical characteristics, and the analytical methodologies employed for their detection and characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of these compounds.
Introduction: The Rationale for Fluorination in Bisphenol A Analogs
The substitution of hydrogen atoms with fluorine is a well-established strategy in medicinal chemistry and materials science to modulate the properties of organic molecules.[3] In the context of bisphenol A, fluorination offers several potential advantages:
-
Modulation of Receptor Binding Affinity: The high electronegativity and small size of fluorine can alter the electronic distribution and conformation of the molecule, thereby influencing its interaction with biological targets such as estrogen receptors (ERs).[4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, rendering fluorinated compounds more resistant to metabolic degradation.[6] This can lead to increased bioavailability and prolonged in vivo half-life.
-
Altered Physicochemical Properties: Fluorination can impact key physicochemical parameters such as lipophilicity (logP), acidity (pKa), and solubility, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[3][7]
This guide will delve into the chemical principles underpinning these effects, providing a detailed examination of the synthesis, properties, and analysis of fluorinated BPA analogs.
Synthesis of Fluorinated Bisphenol A Analogs
The synthesis of fluorinated BPA analogs typically involves the condensation of a fluorinated ketone or a related electrophile with two equivalents of a phenol. A common and illustrative example is the synthesis of Bisphenol AF (BPAF), where 2,2-bis(4-hydroxyphenyl)hexafluoropropane is produced by the reaction of hexafluoroacetone with phenol.
General Synthetic Routes
Several synthetic strategies can be employed to introduce fluorine into the BPA scaffold, either on the aromatic rings or on the bridging alkyl group.
-
Condensation Reactions: The most direct method involves the acid-catalyzed condensation of a fluorinated ketone with a phenol.[8]
-
Nucleophilic Aromatic Substitution (SNA_r): For the synthesis of ring-fluorinated analogs, nucleophilic aromatic substitution reactions on activated aromatic precursors can be utilized.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki reaction, offer versatile routes to construct fluorinated biaryl systems, which can be precursors to or components of more complex BPA analogs.[9]
Experimental Protocol: Synthesis of Bisphenol AF (BPAF)
This protocol outlines a representative procedure for the synthesis of BPAF.
Materials:
-
Hexafluoroacetone (gas or hydrate)
-
Phenol
-
Anhydrous hydrogen fluoride (HF) or another suitable acid catalyst
-
An appropriate solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, dissolve phenol (2 equivalents) in the chosen solvent in a pressure-resistant reaction vessel.
-
Cool the solution in an ice bath.
-
Carefully introduce the acid catalyst.
-
Slowly bubble hexafluoroacetone gas (1 equivalent) through the solution or add hexafluoroacetone hydrate portion-wise.
-
Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding it to an ice-cold solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure BPAF.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the hexafluoroacetone, increasing its electrophilicity and facilitating the electrophilic aromatic substitution reaction with phenol.
-
Excess Phenol: Using a slight excess of phenol can help to drive the reaction to completion and minimize the formation of mono-substituted byproducts.
-
Aqueous Workup: The sodium bicarbonate wash neutralizes the acid catalyst, and the brine wash removes any remaining water-soluble impurities.
Physicochemical Properties of Fluorinated BPA Analogs
The introduction of fluorine atoms significantly alters the physicochemical properties of BPA analogs. These properties are critical determinants of their biological activity and environmental fate.
Lipophilicity (logD)
Fluorination generally increases the lipophilicity of a molecule. However, the effect is complex and depends on the position and number of fluorine atoms.[3] For instance, while the replacement of a methyl group with a trifluoromethyl group typically increases logP, the effect on logD (which considers ionization at a specific pH) can be less predictable for phenolic compounds.
Acidity (pKa)
The strongly electron-withdrawing nature of fluorine atoms increases the acidity of the phenolic hydroxyl groups. This is due to the stabilization of the resulting phenoxide anion through the inductive effect. The pKa values of bisphenols are important as they influence their ionization state at physiological pH, which in turn affects their solubility, membrane permeability, and receptor binding.[7]
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Calculated) | pKa (Predicted) |
| Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.29 | 3.32 | 9.6-10.2 |
| Bisphenol AF (BPAF) | C₁₅H₁₀F₆O₂ | 336.23 | 4.57 | ~8.0 |
| Bisphenol F (BPF) | C₁₃H₁₂O₂ | 200.23 | 2.90 | 9.8, 10.5[7] |
| Bisphenol S (BPS) | C₁₂H₁₀O₄S | 250.27 | 1.65 | 7.6, 9.7[7] |
Note: The presented logP and pKa values are estimates and can vary depending on the prediction software and experimental conditions.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated BPA analogs, particularly their interaction with nuclear receptors, is highly dependent on their chemical structure.
Estrogen Receptor Binding and Activity
Fluorination can either increase or decrease the estrogenic activity of BPA analogs. For example, BPAF has been reported to exhibit stronger binding affinity to estrogen receptors compared to BPA.[2] The trifluoromethyl groups in BPAF are thought to enhance binding through favorable interactions within the ligand-binding pocket of the receptor.[4] Conversely, extensive fluorination on the aromatic rings can lead to a decrease in estrogenic activity.[5]
Diagram: Generalized Structure-Activity Relationship
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer. This monomer is of significant interest in the development of advanced polymer systems, including dental composites, high-performance adhesives, and optical resins, where properties such as low water absorption, high thermal stability, and optical clarity are paramount. The protocol details a robust esterification reaction between 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) and methacryloyl chloride. Beyond a simple recitation of steps, this guide elucidates the critical chemical principles, explains the rationale behind procedural choices, and offers insights into process control and validation, ensuring both reproducibility and safety.
Scientific Introduction & Rationale
This compound is a specialty monomer prized for the unique combination of properties conferred by its constituent moieties. The central hexafluoroisopropylidene group (-C(CF₃)₂-) imparts significant hydrophobicity, chemical resistance, a low refractive index, and enhanced thermal stability to the resulting polymer network. The terminal methacrylate groups provide reactive sites for free-radical polymerization, enabling the monomer to be incorporated into cross-linked thermosets, often initiated by UV light or thermal means.
The synthesis detailed herein is a classic Schotten-Baumann type esterification. It proceeds via the nucleophilic acyl substitution of the highly reactive methacryloyl chloride with the phenolic hydroxyl groups of Bisphenol AF. A tertiary amine base is employed as an essential acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium toward the formation of the desired diester product.
Materials & Equipment
Reagents and Chemicals
Proper handling and storage of all chemicals are critical. Anhydrous conditions are necessary for the primary reaction solvent to prevent hydrolysis of the acid chloride.
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Key Properties & Role |
| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF, BPAF) | 1478-61-1 | C₁₅H₁₀F₆O₂ | 336.23 | Dihydroxy monomer backbone |
| Methacryloyl chloride | 920-46-7 | C₄H₅ClO | 104.53 | Acylating agent |
| Triethylamine (TEA), anhydrous | 121-44-8 | C₆H₁₅N | 101.19 | HCl scavenger/base |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Reaction solvent |
| Butylated hydroxytoluene (BHT) | 128-37-0 | C₁₅H₂₄O | 220.35 | Polymerization inhibitor |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | HCl | 36.46 | Aqueous wash (removes TEA) |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | NaHCO₃ | 84.01 | Aqueous wash (removes acid) |
| Sodium Chloride (NaCl), saturated solution (Brine) | 7647-14-5 | NaCl | 58.44 | Aqueous wash (reduces emulsion) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
Equipment
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar
-
Pressure-equalizing dropping funnel (125 mL)
-
Condenser with a nitrogen/argon inlet adapter
-
Ice/water bath
-
Magnetic stir plate
-
Separatory funnel (500 mL)
-
Rotary evaporator with a water bath
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Buchner funnel, filter paper)
Experimental Workflow & Protocol
The entire process, from reaction setup to final product isolation, is depicted in the workflow diagram below. Adherence to this sequence is crucial for achieving high yield and purity.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
[CRITICAL] Safety First: This procedure must be performed in a well-ventilated fume hood. Methacryloyl chloride is corrosive, flammable, and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Reaction Setup:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) (16.81 g, 50.0 mmol) and a catalytic amount of butylated hydroxytoluene (BHT) (~100 mg).
-
Add 200 mL of anhydrous dichloromethane (DCM). Stir the mixture until all solids have dissolved.
-
Add anhydrous triethylamine (TEA) (15.3 mL, 11.13 g, 110.0 mmol). Causality Note: A 10% molar excess of the base is used to ensure complete neutralization of the HCl generated from both hydroxyl groups.
-
Fit the central neck with a dropping funnel, and the side necks with a gas inlet adapter and a stopper. Begin purging the flask with dry nitrogen or argon.
-
-
Addition of Methacryloyl Chloride:
-
Cool the flask in an ice/water bath to 0-5 °C with continuous stirring.
-
In a separate dry beaker, prepare a solution of methacryloyl chloride (10.2 mL, 10.98 g, 105.0 mmol) in 50 mL of anhydrous DCM. Causality Note: A slight excess of the acylating agent helps drive the reaction to completion.
-
Transfer this solution to the dropping funnel.
-
Add the methacryloyl chloride solution dropwise to the stirred, cooled BPAF solution over approximately 60-90 minutes. Maintain the internal temperature below 10 °C. Expertise Insight: Slow, controlled addition is paramount to manage the exothermic reaction and prevent unwanted side reactions or premature polymerization.[1]
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir under a nitrogen atmosphere for 12-16 hours (overnight) to ensure complete diesterification. A white precipitate of triethylamine hydrochloride (TEA·HCl) will form, indicating the reaction is proceeding.
-
-
Work-up and Purification:
-
Filtration: Remove the TEA·HCl salt by vacuum filtration through a Buchner funnel. Wash the salt with a small amount of fresh DCM (~20 mL) to recover any entrained product. Combine the filtrates.
-
Aqueous Washing: Transfer the combined filtrate to a 500 mL separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 100 mL) to remove any remaining triethylamine.
-
Wash with saturated NaHCO₃ solution (2 x 100 mL) to neutralize any residual acid and remove unreacted methacryloyl chloride (as sodium methacrylate).
-
Wash with saturated NaCl (brine) solution (1 x 100 mL) to break any emulsions and begin the drying process.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 20-30 minutes with occasional swirling.
-
Solvent Removal: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator (water bath temperature at 30-40 °C) to remove the DCM. The final product should be a viscous, pale yellow oil or a low-melting solid.
-
-
Product Characterization:
-
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy. The expected molecular weight can be confirmed by mass spectrometry.
-
Reaction Mechanism & Scientific Discussion
The core of this synthesis is the formation of an ester bond between a phenol and an acid chloride.
Caption: Overall reaction scheme for the synthesis.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of Bisphenol AF attacks the electrophilic carbonyl carbon of methacryloyl chloride.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.
-
Proton Abstraction: The triethylamine base abstracts the proton from the resulting oxonium ion, regenerating the neutral ester and forming triethylamine hydrochloride (TEA·HCl).
Trustworthiness through Self-Validation: The protocol is designed to be self-validating. The formation of a significant white precipitate (TEA·HCl) is a primary visual indicator of reaction success. Furthermore, each step in the aqueous work-up is designed to remove specific impurities; for instance, the absence of effervescence during the NaHCO₃ wash suggests the successful removal of acidic species in the preceding steps.
Choice of Inhibitor: The inclusion of BHT is a critical, field-proven insight. Methacrylate monomers are highly susceptible to spontaneous radical polymerization, which can be initiated by trace impurities, heat, or light.[1] BHT acts as a radical scavenger, terminating any incipient polymer chains and preserving the monomeric product.
Product Data Summary
| Property | Value | Source |
| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | PubChem[2] |
| Molecular Formula | C₂₃H₁₈F₆O₄ | PubChem[2] |
| Molecular Weight | 472.4 g/mol | PubChem[2] |
| Appearance | Viscous colorless to pale yellow oil or low-melting solid | Typical Observation |
References
- PrepChem. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775006, this compound. Retrieved from [Link]
- University of Delaware. (n.d.). An investigation of the effects of methoxy substitution. Retrieved from the University of Delaware Institutional Repository.
-
ResearchGate. (2016). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? Retrieved from [Link]
Sources
Application Notes and Protocols for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane in Biomedical Polymers
For: Researchers, scientists, and drug development professionals in the field of biomedical polymers.
Introduction: A Fluorinated Alternative for Advanced Biomedical Applications
In the relentless pursuit of enhanced performance and biocompatibility in biomedical polymers, fluorinated monomers have emerged as a promising class of materials. Their unique properties, including hydrophobicity, chemical resistance, and thermal stability, offer significant advantages over conventional monomers. This document provides a detailed technical guide on the applications of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer, in the formulation of advanced biomedical polymers, with a primary focus on dental restorative composites.
The incorporation of fluorine into the polymer backbone can lead to materials with lower water sorption, reduced polymerization shrinkage, and potentially improved resistance to degradation in the oral environment.[1][2] this compound, a derivative of Bisphenol A, is designed to offer these benefits while serving as a potential replacement for traditional monomers like Bis-GMA, thereby addressing concerns related to the release of Bisphenol A (BPA).[2]
Molecular Structure and Key Properties
This compound, also known as 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, possesses a unique molecular architecture that underpins its desirable properties.[3]
-
Chemical Formula: C₂₃H₁₈F₆O₄[3]
-
Molecular Weight: 472.4 g/mol [3]
-
Structure:
-
A central hexafluoroisopropylidene group provides a bulky, hydrophobic core.
-
Two methacrylate functionalities allow for cross-linking and polymerization.
-
Aromatic rings contribute to the rigidity and mechanical strength of the resulting polymer.
-
The presence of the -C(CF₃)₂- group is critical. It imparts high hydrophobicity, which can translate to lower water uptake in the final polymer, a crucial factor in the longevity of dental restorations.[1]
Core Application: High-Performance Dental Resin Composites
The primary application of this compound is as a base monomer in photo-polymerizable dental resin composites. It is formulated to replace or be used in conjunction with conventional monomers like Bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane) to enhance material properties.[2][4]
Causality Behind Experimental Choices: Why Fluorinate?
The rationale for employing a fluorinated monomer like this compound stems from the inherent limitations of traditional Bis-GMA-based resins:
-
High Viscosity: Bis-GMA is a highly viscous monomer, necessitating the use of low-viscosity reactive diluents such as triethylene glycol dimethacrylate (TEGDMA). This dilution can, however, increase polymerization shrinkage and water sorption.[5][6]
-
Water Sorption: The hydrophilic nature of the hydroxyl groups in Bis-GMA and the ether linkages in TEGDMA can lead to water absorption, which can degrade the mechanical properties of the composite over time.[6]
-
Potential for BPA Leaching: Concerns exist regarding the potential hydrolysis of Bis-GMA and other BPA derivatives, leading to the release of BPA in the oral environment.[2]
By replacing the isopropylidene bridge of Bisphenol A with a hexafluoroisopropylidene group and modifying the linker to the methacrylate group, this compound offers a more hydrophobic and potentially more stable alternative.
Experimental Workflow: From Monomer to Characterized Composite
The following diagram illustrates the typical workflow for the formulation and characterization of a dental resin composite incorporating this compound.
Caption: Experimental workflow for dental composite formulation and testing.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of the title monomer, adapted from general methods for the methacrylation of bisphenols.
Materials:
-
Hexafluoro-2,2-bis(4-hydroxyphenyl)propane (Bisphenol AF)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet, dissolve a specific molar quantity of Bisphenol AF and a catalytic amount of hydroquinone in anhydrous DCM.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add a slight molar excess of triethylamine to the solution.
-
Slowly add a slight molar excess of methacryloyl chloride dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.
-
Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
Protocol 2: Formulation and Photopolymerization of a Dental Resin Matrix
This protocol outlines the preparation of an experimental dental resin matrix for subsequent characterization.
Materials:
-
This compound (HF-BPDM)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ) (photoinitiator)
-
N,N-dimethylaminoethyl methacrylate (DMAEMA) (co-initiator)
Procedure:
-
Prepare a resin mixture by combining HF-BPDM and TEGDMA in a desired weight ratio (e.g., 70:30 wt/wt).
-
Add the photoinitiator system: 0.5 wt% camphorquinone and 0.5 wt% DMAEMA relative to the total monomer weight.
-
Mix the components thoroughly in a dark, sealed container using a magnetic stirrer until a homogenous solution is obtained.
-
Store the formulated resin in the dark at 4 °C before use.
-
For polymerization, place the resin in a mold of desired dimensions and irradiate with a dental visible light curing unit (e.g., at a wavelength of 470 nm) for a specified duration (e.g., 40-60 seconds).
Protocol 3: Characterization of the Polymerized Resin
A. Degree of Conversion (DC) Measurement by FTIR Spectroscopy
-
Record the FTIR spectrum of the uncured resin mixture between two polyethylene films.
-
Cure the resin as described in Protocol 2.
-
Record the FTIR spectrum of the cured polymer.
-
Calculate the DC by monitoring the change in the peak height of the aliphatic C=C stretching vibration (at approximately 1638 cm⁻¹) relative to an internal standard, such as the aromatic C=C stretching vibration (at approximately 1608 cm⁻¹), using the following formula: DC (%) = [1 - (Peak height of C=C cured / Peak height of aromatic cured) / (Peak height of C=C uncured / Peak height of aromatic uncured)] x 100
B. Water Sorption (WS) and Solubility (SL) Testing (ISO 4049)
-
Prepare disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) and cure them.
-
Store the specimens in a desiccator until a constant mass (m₁) is achieved.
-
Immerse the specimens in deionized water at 37 °C for 7 days.
-
After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m₂).
-
Re-dry the specimens in the desiccator until a constant mass (m₃) is achieved.
-
Calculate WS and SL using the following equations:
-
WS (µg/mm³) = (m₂ - m₃) / V
-
SL (µg/mm³) = (m₁ - m₃) / V (where V is the volume of the specimen in mm³)
-
C. Flexural Strength (FS) and Flexural Modulus (FM) Testing (ISO 4049)
-
Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) and cure them.
-
Perform a three-point bending test on the specimens using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate FS and FM using the standard formulas for a three-point bending test.
Expected Performance and Data
Based on studies of similar fluorinated dimethacrylate monomers, the following trends are anticipated when comparing a this compound-based resin to a conventional Bis-GMA-based resin.[2]
| Property | Expected Outcome for HF-BPDM Resin | Rationale |
| Degree of Conversion (DC) | Higher or comparable | Increased flexibility of the polymer backbone and reduced hydrogen bonding may enhance monomer mobility during polymerization. |
| Polymerization Shrinkage | Lower | The higher molecular weight of HF-BPDM compared to Bis-GMA results in a lower concentration of double bonds per unit volume. |
| Water Sorption (WS) | Lower | The hydrophobic nature of the hexafluoroisopropylidene group repels water. |
| Flexural Strength (FS) | Comparable or slightly lower | While the rigid aromatic core contributes to strength, the increased fluorine content might slightly reduce the mechanical strength.[1] |
| Flexural Modulus (FM) | Comparable | The rigidity of the monomer structure is expected to result in a stiff polymer network. |
Further Applications and Future Directions
While dental composites represent a primary application, the unique properties of this compound make it a candidate for other biomedical applications:
-
Bone Cements: The hydrophobicity and mechanical strength could be advantageous in orthopedic bone cements, potentially leading to improved long-term stability.
-
Drug Delivery Systems: As a cross-linking agent in hydrogels, it could be used to modulate the swelling behavior and drug release kinetics. The fluorinated nature could also be exploited for the delivery of hydrophobic drugs.
-
Biocompatible Coatings: Its chemical inertness and low surface energy make it a candidate for coatings on medical devices to reduce biofouling.
Further research is required to fully elucidate the potential of this compound in these areas, with a particular emphasis on comprehensive biocompatibility and long-term degradation studies.
Conclusion
This compound stands as a promising monomer for the development of next-generation biomedical polymers. Its fluorinated structure offers the potential for materials with enhanced hydrophobicity, lower polymerization shrinkage, and improved stability compared to traditional systems. The protocols and data presented herein provide a framework for researchers to explore the full potential of this versatile monomer in a range of biomedical applications, from dental restorations to advanced drug delivery systems.
References
-
National Institute of Standards and Technology. Dimethacrylate monomers with varied fluorine contents and distributions. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Yin, M., Guo, S., Liu, F., & He, J. (2015). Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin.
- Davy, K. W., & Braden, M. (1991). Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane.
- Barszczewska-Rybarek, I. M. (2017). Structure–property relationship in new photo-cured dimethacrylate-based dental resins.
- Moon, E. J., Lee, J. Y., Kim, C. K., & Cho, B. H. (2005). Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates. Journal of biomedical materials research.
-
PrepChem. Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. Available from: [Link]
- Barszczewska-Rybarek, I. M., & Chrószcz, M. W. (2020). Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials. International journal of molecular sciences, 21(11), 3878.
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PubChem. 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate. Available from: [Link]
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- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C23H18F6O4 | CID 2775006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. polysciences.com [polysciences.com]
- 5. Structure–property relationship in new photo-cured dimethacrylate-based dental resins | Pocket Dentistry [pocketdentistry.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Formulating Low-Shrinkage Dental Resins with 4,4'-(Hexafluoroisopropylidene)diphenyl Dimethacrylate (HFPDMA)
Introduction: Overcoming the Challenge of Polymerization Shrinkage
Polymerization shrinkage is an inherent and significant challenge in the field of restorative dentistry.[1][2][3] The volumetric contraction that occurs as monomer molecules convert into a densely packed polymer network generates stress at the tooth-restoration interface. This stress can lead to a cascade of clinical issues, including marginal gap formation, microleakage, secondary caries, and postoperative sensitivity, ultimately compromising the longevity of the restoration.[3][4]
Historically, dental resin formulations have relied heavily on monomers like Bisphenol A glycidyl dimethacrylate (Bis-GMA). While effective, Bis-GMA's high viscosity necessitates the inclusion of lower molecular weight diluent monomers, such as triethylene glycol dimethacrylate (TEGDMA).[5][6] These diluents, however, possess a higher concentration of reactive methacrylate groups per unit volume, which contributes significantly to overall polymerization shrinkage.[6][7]
A primary strategy to mitigate this shrinkage is to design resin systems with a lower concentration of polymerizable groups. This can be achieved by incorporating monomers that are larger and more rigid.[8] This application note details the formulation and characterization of low-shrinkage dental resins utilizing 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate (HFPDMA), a high molecular weight, bulky aromatic monomer designed to address this core challenge.
The rationale for selecting HFPDMA is rooted in its molecular architecture. The rigid, voluminous hexafluoroisopropylidene and diphenyl groups increase the monomer's molecular weight and volume, thereby decreasing the density of reactive C=C double bonds in the uncured resin matrix compared to conventional systems.[8] This fundamental principle leads to a mathematically lower potential for volumetric contraction upon polymerization. Furthermore, the inclusion of fluorine atoms is anticipated to enhance the hydrophobicity of the resulting polymer network, potentially improving its resistance to water sorption and hydrolytic degradation.[9][10]
This guide provides researchers and formulation scientists with a comprehensive framework, from initial resin formulation to final property characterization, for developing and validating high-performance, low-shrinkage dental composites based on HFPDMA.
Materials and Formulation Strategy
A successful dental composite is a multi-component system where each ingredient plays a critical role. The formulation strategy for an HFPDMA-based resin focuses on balancing low shrinkage with essential mechanical strength and handling properties.
Monomer System
-
Base Monomer: 4,4'-(Hexafluoroisopropylidene)diphenyl Dimethacrylate (HFPDMA)
-
Function: The primary contributor to the polymer network. Its bulky structure is the cornerstone of the low-shrinkage properties.
-
Causality: By occupying significant volume with a relatively low number of polymerizable methacrylate end-groups, HFPDMA reduces the overall volumetric change when these groups form covalent bonds during curing.
-
-
Diluent Monomer: Triethylene Glycol Dimethacrylate (TEGDMA)
-
Function: Reduces the viscosity of the highly viscous HFPDMA, ensuring proper handling, wettability of fillers, and facilitating clinical application.[5][6]
-
Causality: While contributing to shrinkage, its inclusion is a necessary compromise for workability. The formulation aims to use the minimum amount of TEGDMA required to achieve a clinically acceptable paste consistency.
-
Photoinitiator System
-
Photoinitiator: Camphorquinone (CQ)
-
Function: Absorbs blue light (typically in the 400-500 nm range) from the dental curing unit to initiate the free-radical polymerization process.[11]
-
Causality: CQ is a well-established, effective initiator for visible light-cured dental materials. Upon light absorption, it enters an excited state and interacts with a co-initiator to generate the free radicals that start the polymer chain reaction.
-
-
Co-initiator/Accelerator: Ethyl-4-(dimethylamino)benzoate (EDMAB)
-
Function: Acts as a reducing agent or hydrogen donor, reacting with the excited-state camphorquinone to produce free radicals efficiently.[11]
-
Causality: This two-component system is highly effective at converting light energy into the chemical energy needed for polymerization at ambient temperatures.
-
Filler System
-
Inorganic Filler: Silanized Barium-Aluminum-Silicate Glass
-
Function: Reinforces the polymer matrix, enhancing mechanical properties such as flexural strength and wear resistance. It also reduces the overall amount of polymerizable resin, further contributing to lower shrinkage.[3]
-
Causality: High filler loading physically limits the volume available for the resin matrix, directly reducing the potential for shrinkage. The particle size distribution is critical for achieving a high packing density and a smooth surface finish.
-
-
Coupling Agent: 3-(Methacryloyloxy)propyltrimethoxysilane
-
Function: Applied to the surface of the filler particles to create a chemical bond between the inorganic filler and the organic resin matrix.
-
Causality: This covalent linkage is crucial for stress transfer from the flexible polymer matrix to the rigid filler particles. Without a coupling agent, the filler would act as a stress concentrator, leading to premature mechanical failure.
-
Experimental Protocols
Protocol 1: Formulation of HFPDMA-Based Experimental Resin
This protocol describes the preparation of a 100g batch of light-curable dental composite paste.
1. Materials & Equipment:
- HFPDMA Monomer
- TEGDMA Monomer
- Camphorquinone (CQ)
- Ethyl-4-(dimethylamino)benzoate (EDMAB)
- Silanized Barium-Aluminum-Silicate Glass Fillers (mean particle size ~0.7 µm)
- Analytical balance (± 0.001 g)
- Amber glass vials
- Magnetic stirrer and stir bars
- Planetary centrifugal mixer (e.g., SpeedMixer)
- Spatulas
- Controlled light environment (yellow/amber lighting to prevent premature polymerization)
2. Procedure:
Protocol 2: Characterization of Volumetric Polymerization Shrinkage
This protocol utilizes the Archimedes' principle to determine volumetric shrinkage, a reliable and widely used method.
1. Materials & Equipment:
- Experimental HFPDMA composite paste
- Analytical balance (± 0.0001 g) with a density determination kit
- Beaker with distilled water at a known temperature (e.g., 23°C)
- Dental curing light (output > 1000 mW/cm²)
- Small, thin plastic mold (e.g., 5mm diameter, 2mm height)
- Mylar strips
2. Procedure:
Protocol 3: Flexural Strength and Modulus Testing (ISO 4049)
This protocol follows the three-point bending test methodology as specified in ISO 4049 to determine the material's resistance to fracture and its stiffness.[1][5][12]
1. Materials & Equipment:
- Experimental HFPDMA composite paste
- Rectangular stainless steel mold (25 mm x 2 mm x 2 mm)
- Mylar strips and glass slides
- Dental curing light
- Universal Testing Machine (UTM) with a three-point bending fixture (20 mm span)
- Micrometer for precise specimen measurement
- 37°C water bath
2. Procedure:
Protocol 4: Water Sorption and Solubility (ISO 4049)
This protocol determines the amount of water absorbed by the material and the amount of material that leaches out, which are critical indicators of its long-term stability in the oral environment.[13][14]
1. Materials & Equipment:
- Experimental HFPDMA composite paste
- Circular stainless steel mold (15 mm diameter, 1 mm height)
- Mylar strips and glass slides
- Dental curing light
- Desiccators with fresh silica gel
- Analytical balance (± 0.01 mg)
- 37°C oven or incubator
2. Procedure:
Data Presentation and Expected Outcomes
The following tables present hypothetical but realistic data for the experimental HFPDMA-based composite compared to a traditional Bis-GMA/TEGDMA control. The expected outcomes are based on the theoretical advantages of using a bulky, fluorinated monomer.
Table 1: Physicomechanical Properties of Experimental vs. Control Resins
| Property | HFPDMA-Based Composite (Experimental) | Bis-GMA/TEGDMA Composite (Control) | ISO 4049 Requirement |
| Volumetric Shrinkage (%) | 1.5 ± 0.2 | 2.8 ± 0.3 | N/A |
| Flexural Strength (MPa) | 135 ± 10 | 125 ± 12 | > 80 MPa (for occlusal restorations) |
| Flexural Modulus (GPa) | 10.5 ± 0.8 | 10.0 ± 1.0 | N/A |
| Water Sorption (µg/mm³) | 18 ± 2 | 30 ± 3 | < 40 µg/mm³ |
| Water Solubility (µg/mm³) | 1.2 ± 0.3 | 2.5 ± 0.5 | < 7.5 µg/mm³ |
Interpretation of Expected Results:
-
Volumetric Shrinkage: The HFPDMA-based resin is expected to exhibit significantly lower polymerization shrinkage due to its high molecular weight and bulky structure, which reduces the concentration of reactive groups.[7]
-
Flexural Properties: The mechanical properties are anticipated to be comparable or slightly superior to the Bis-GMA control. The rigid aromatic backbone of HFPDMA should contribute positively to the strength and stiffness of the polymer network.[9]
-
Water Sorption/Solubility: The fluorinated nature of HFPDMA is expected to increase the hydrophobicity of the resin matrix, leading to lower water sorption and solubility. This suggests improved long-term material stability and resistance to degradation in the oral cavity.[10]
Visualizations
Caption: Molecular structures of HFPDMA vs. conventional Bis-GMA.
Caption: Workflow for formulating the HFPDMA composite paste.
Caption: Photo-initiated free-radical polymerization process.
Conclusion and Future Directions
The use of 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate (HFPDMA) represents a promising pathway for the development of next-generation, low-shrinkage dental restorative materials. The inherent bulk and rigidity of the HFPDMA molecule directly address the primary cause of polymerization shrinkage by reducing the concentration of reactive sites in the resin formulation. The protocols and data presented in this guide provide a robust foundation for researchers to formulate and rigorously test these advanced composites.
Future work should focus on optimizing the filler loading and the ratio of HFPDMA to various diluent monomers to further enhance mechanical properties without compromising the low-shrinkage advantage. Long-term aging studies are also necessary to confirm the hydrolytic stability and color stability of these fluorinated resin systems. Ultimately, HFPDMA stands as a strong candidate monomer for creating more durable and reliable dental restorations, improving clinical outcomes for patients.
References
-
Synthesis of a liquid-crystalline resin monomer with the property of low shrinkage polymerization. PubMed. Available at: [Link]
-
Low-Shrink Composite Resins: A Review of Their History, Strategies for Managing Shrinkage, and Clinical Significance. Compendium of Continuing Education in Dentistry. Available at: [Link]
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Low-Shrinkage Resin Matrices in Restorative Dentistry-Narrative Review. PMC - NIH. Available at: [Link]
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Tailoring the monomers to overcome the shortcomings of current dental resin composites – review. Taylor & Francis Online. Available at: [Link]
-
Synthesis and characterization of a novel resin monomer with low viscosity. SpringerLink. Available at: [Link]
-
Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites. Journal of Operative Dentistry & Endodontics. Available at: [Link]
-
Effect of low-shrinkage monomers on the physicochemical properties of experimental composite resin. PMC - NIH. Available at: [Link]
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Polymerization shrinkage of resin-based composites. University of the Western Cape. Available at: [Link]
-
Comparative Properties of Low-Shrinkage Composite Resins. Compendium of Continuing Education in Dentistry. Available at: [Link]
-
Low shrinkage bulk-filled dental resin composites with non-estrogenic dimethacrylate. Royal Society of Chemistry. Available at: [Link]
-
Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin. PMC - NIH. Available at: [Link]
-
Volumetric polymerization shrinkage of contemporary composite resins. SciELO. Available at: [Link]
-
Effects of Molecular Structure of the Resins on the Volumetric Shrinkage and the Mechanical Strength of Dental Restorative Composites. ResearchGate. Available at: [Link]
-
Resin based restorative dental materials. ScienceOpen. Available at: [Link]
-
Academy of Dental Materials Guidance—Resin Composites: Part II. University of Manchester. Available at: [Link]
-
Polymerization shrinkage and shrinkage stress of bulk-fill and non-bulk-fill resin-based composites. PMC - NIH. Available at: [Link]
-
A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites. PubMed. Available at: [Link]
-
A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites. ResearchGate. Available at: [Link]
-
Impact of Replacing Bis-GMA and TEGDMA by Other Commercially Available Monomers on the Properties of Resin-Based Composites. PubMed. Available at: [Link]
-
Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods. J-STAGE. Available at: [Link]
-
Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. NIH. Available at: [Link]
-
Resin based restorative dental materials: characteristics and future perspectives. PMC. Available at: [Link]
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Fabrication, characterization, and optimization selection of ceramic particulate reinforced dental restorative composite materials. ResearchGate. Available at: [Link]
-
Characterization of restorative short-fiber reinforced dental composites. PubMed. Available at: [Link]
-
Characterization of restorative short-fiber reinforced dental composites. ResearchGate. Available at: [Link]
-
Characterization of nano-hydroxyapatite incorporated carboxymethyl chitosan composite on human dental pulp stem cells. PubMed. Available at: [Link]
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Application Notes and Protocols for Investigating the Photopolymerization Kinetics of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane Resins
Abstract
This guide provides a comprehensive overview and detailed protocols for characterizing the photopolymerization kinetics of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP) resins. As a key monomer in advanced dental composites, adhesives, and high-performance polymers, understanding its curing behavior is critical for material optimization and performance prediction.[1] This document delves into the theoretical underpinnings of photopolymerization and offers step-by-step methodologies for three primary analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC), Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), and Dielectric Analysis (DEA). By explaining the causality behind experimental choices and providing self-validating protocols, this guide is intended for researchers, scientists, and drug development professionals seeking to gain a robust understanding of 6F-BAMP polymerization kinetics.
Introduction to 6F-BAMP and its Polymerization Dynamics
This compound, a derivative of Bisphenol AF, is a dimethacrylate monomer notable for its rigid, fluorinated core structure.[2][3] This molecular architecture imparts desirable properties to the resulting polymers, including high mechanical strength, thermal stability, and low water sorption, making it an excellent candidate for demanding applications.
The performance of a 6F-BAMP-based material is fundamentally dictated by the formation of its crosslinked polymer network, a process governed by its photopolymerization kinetics. The study of these kinetics—specifically the rate of polymerization (R_p) and the final degree of conversion (DC)—is essential for optimizing material properties and processing parameters.[4][5][6] Factors such as photoinitiator concentration, light irradiance, and temperature can significantly influence the reaction, and precise measurement is crucial for developing reliable and reproducible materials.[7][8][9]
This document outlines the established methods for continuous, real-time monitoring of these kinetic parameters, providing researchers with the tools to conduct thorough and accurate investigations.[7]
Theoretical Framework: Free-Radical Photopolymerization
The photopolymerization of 6F-BAMP, like other methacrylate monomers, proceeds via a free-radical chain-growth mechanism. This process is initiated by exposing a photosensitive formulation to a light source, typically in the UV or visible spectrum. The reaction can be broken down into three primary stages:
-
Initiation: A photoinitiator molecule absorbs photons, leading to its cleavage and the formation of highly reactive free radicals. These radicals then attack the vinyl C=C double bond of a 6F-BAMP monomer, initiating the polymerization chain.
-
Propagation: The newly formed monomer radical rapidly adds to other monomers, propagating the polymer chain and building the crosslinked network. This is a highly exothermic process.[7]
-
Termination: The growth of polymer chains is halted through mechanisms like radical combination or disproportionation. As the polymer network forms, the viscosity of the system increases dramatically, leading to diffusion limitations that can trap radicals and slow the termination process, a phenomenon known as the gel effect or autoacceleration.[4]
The overall reaction rate is a complex function of these individual steps, which are influenced by both chemical factors (monomer reactivity, initiator efficiency) and physical factors (viscosity, temperature, diffusion control).[10]
Caption: Free-radical photopolymerization mechanism.
Core Analytical Techniques and Protocols
To accurately measure the kinetics of 6F-BAMP resins, several real-time analytical techniques are employed. Each method monitors a different physical or chemical change that occurs during polymerization.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Principle of Operation: Photo-DSC is a thermal analysis technique that measures the rate of heat released during the exothermic photopolymerization reaction.[7] The heat flow is directly proportional to the rate of reaction. By integrating the heat flow over time, one can determine the total enthalpy of polymerization and calculate the degree of conversion.[11] This method is invaluable for studying the influence of factors like light intensity and temperature on the overall reaction kinetics.[12]
Experimental Protocol:
-
Sample Preparation:
-
Prepare the 6F-BAMP resin formulation by mixing the monomer with a specified concentration of a suitable photoinitiator (e.g., 0.5 wt% Camphorquinone/amine system for visible light curing). Ensure homogeneity.
-
Accurately weigh 5-10 mg of the resin into an open aluminum DSC pan. Causality: An open pan is used to ensure direct and uniform irradiation of the sample surface.
-
-
Instrument Setup:
-
Place the sample pan in the DSC cell and an empty, sealed aluminum pan in the reference position.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min). Causality: An inert atmosphere is critical to prevent oxygen inhibition, where atmospheric oxygen scavenges free radicals and quenches the polymerization reaction, leading to an undesirable induction period and reduced conversion.
-
Allow the system to equilibrate at the desired isothermal temperature (e.g., 25°C or 37°C to simulate physiological conditions).
-
-
Data Acquisition:
-
Begin recording the heat flow to establish a stable baseline.
-
Open the shutter of the UV/Vis light source connected to the DSC to irradiate the sample at a known intensity for a set duration (e.g., 60 seconds).
-
Continue recording data after the light is turned off to capture any post-cure (dark polymerization) effects.
-
-
Data Analysis:
-
The rate of polymerization (R_p) is calculated from the heat flow (dH/dt) using the equation:
R_p = (dH/dt) / ΔH_total
-
The degree of conversion (DC) at any time 't' is calculated by integrating the area under the exothermic peak:
DC(t) = H_t / ΔH_total Where H_t is the heat evolved up to time 't' and ΔH_total is the theoretical total heat of reaction for the complete conversion of the methacrylate groups.
-
Caption: Experimental workflow for Photo-DSC analysis.
Quantitative Data Summary: Photo-DSC
| Light Intensity (mW/cm²) | Peak R_p (s⁻¹) | Time to Peak (s) | Final DC (%) |
| 100 | 0.08 | 15.2 | 58.4 |
| 500 | 0.45 | 3.1 | 65.7 |
| 1000 | 0.92 | 1.5 | 68.2 |
Note: Data are illustrative and will vary based on the specific formulation.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Principle of Operation: RT-FTIR is a powerful technique for directly monitoring the chemical changes during polymerization.[7] It tracks the decrease in the concentration of reactive monomer C=C double bonds by measuring the change in the intensity of their characteristic infrared absorption peak (typically around 1638 cm⁻¹ for methacrylates).[8][13] This allows for a direct and accurate measurement of the degree of conversion over time.[9][14]
Experimental Protocol:
-
Sample Preparation:
-
Place a small drop of the liquid 6F-BAMP resin formulation onto the diamond crystal of an Attenuated Total Reflection (ATR) accessory. Causality: ATR is ideal for analyzing opaque or highly absorbing liquid samples. The IR beam penetrates only a few microns into the sample, ensuring a strong signal without saturation and allowing for real-time monitoring of the surface cure.
-
Alternatively, a thin film of the resin can be sandwiched between two potassium bromide (KBr) salt plates for transmission measurements.[8]
-
-
Instrument Setup:
-
Place the ATR or KBr assembly into the FTIR spectrometer's sample compartment.
-
Position a light guide from a UV/Vis curing unit to irradiate the sample directly.
-
Configure the spectrometer for rapid scan mode (e.g., 10 scans per second) to achieve high temporal resolution.[15]
-
-
Data Acquisition:
-
Collect an initial spectrum of the uncured resin (t=0).
-
Start the light source and simultaneously begin collecting spectra in real-time for the desired exposure duration.
-
Continue collecting spectra after the light is off to monitor any dark cure.
-
-
Data Analysis:
-
The degree of conversion is calculated by monitoring the change in the area or height of the methacrylate C=C peak (~1638 cm⁻¹) and normalizing it against an internal reference peak that does not change during polymerization (e.g., a C=O carbonyl peak at ~1720 cm⁻¹ or an aromatic C=C peak at ~1608 cm⁻¹).
-
The formula for DC is:
DC(t) (%) = [1 - ( (Peak_Area_C=C)_t / (Peak_Area_Ref)_t ) / ( (Peak_Area_C=C)_0 / (Peak_Area_Ref)_0 ) ] * 100 Where subscripts 't' and '0' refer to the measurements at time 't' and time zero, respectively.
-
Caption: Experimental workflow for RT-FTIR analysis.
Quantitative Data Summary: RT-FTIR
| Photoinitiator Conc. (wt%) | DC at 10s (%) | DC at 60s (%) | Final DC (%) |
| 0.2 | 25.1 | 48.9 | 51.3 |
| 0.5 | 45.8 | 63.2 | 65.5 |
| 1.0 | 59.3 | 67.8 | 68.1 |
Note: Data are illustrative and will vary based on the specific formulation and light intensity.
Dielectric Analysis (DEA)
Principle of Operation: DEA is a sensitive method that measures changes in the electrical properties of a material as it cures.[7] Specifically, it monitors the resin's permittivity (related to dipole alignment) and ion viscosity (the inverse of conductivity).[16][17] As the 6F-BAMP monomer polymerizes into a rigid, crosslinked network, the mobility of ions and dipoles within the material is severely restricted. This leads to a dramatic increase in ion viscosity, which can be directly correlated with the degree of cure and the development of mechanical properties.[18][19]
Experimental Protocol:
-
Sample Preparation and Sensor Placement:
-
Place a reusable or disposable dielectric sensor in direct contact with the resin. Ensure the resin completely covers the interdigitated electrodes of the sensor.
-
The sensor can be placed within a mold, on a substrate, or directly in a reaction vessel.
-
-
Instrument Setup:
-
Connect the sensor to the DEA instrument.
-
Apply a low-amplitude, alternating voltage across a range of frequencies (e.g., 1 Hz to 10 kHz). Causality: Using multiple frequencies helps to separate ionic and dipolar responses, providing a more complete picture of the curing process.
-
Position the light source to irradiate the resin on the sensor.
-
-
Data Acquisition:
-
Begin collecting dielectric data to establish a baseline for the liquid resin.
-
Turn on the light source to initiate polymerization.
-
Continue recording data throughout the cure and post-cure phases until the ion viscosity plateaus, indicating the reaction has stopped.
-
-
Data Analysis:
-
Plot the log(ion viscosity) versus time.
-
Key cure features can be identified from this curve, including the initial viscosity, the point of minimum viscosity (if a thermal ramp is used), the rate of cure (slope of the curve), and the end of cure (plateau).[16]
-
The DEA data can be correlated with the degree of cure measured by DSC or FTIR to create a calibration model for real-time process monitoring.
-
Caption: Experimental workflow for Dielectric Analysis (DEA).
Comparative Analysis and Best Practices
Choosing the appropriate analytical technique depends on the specific research question.
| Feature | Photo-DSC | RT-FTIR | Dielectric Analysis (DEA) |
| Parameter Measured | Heat Flow (Exotherm) | C=C Bond Concentration | Ion Viscosity & Permittivity |
| Primary Output | R_p, DC (Indirect) | DC (Direct), R_p | Cure State, Viscosity Changes |
| Strengths | Excellent for R_p, sensitive to initial reaction stages, well-established. | Direct chemical measurement of conversion, high temporal resolution. | Excellent for in-situ monitoring in molds, sensitive to gelation and vitrification. |
| Limitations | Indirect DC calculation requires ΔH_total, sensitive to sample mass. | Can be limited by sample thickness/opacity (transmission), ATR probes surface cure. | Provides relative cure information, requires correlation to DC, sensitive to temperature changes. |
| Best For | Screening formulations, studying effects of intensity and temperature on reaction rate. | Accurate DC determination, fundamental kinetic studies, studying dark cure. | In-process cure monitoring, identifying gel point, optimizing manufacturing cycles. |
Conclusion
The photopolymerization kinetics of this compound resins are a critical determinant of final material properties. A thorough characterization requires the application of robust analytical techniques. Photo-DSC, RT-FTIR, and DEA each provide unique and complementary insights into the curing process. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively quantify the rate of polymerization and degree of conversion, enabling the rational design and optimization of advanced polymer systems for a wide range of scientific and industrial applications.
References
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Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B. Available from: [Link]
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A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - MDPI. Available from: [Link]
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A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC - NIH. Available from: [Link]
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Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. Available from: [Link]
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Continuous direct on-line reaction monitoring of a controlled polymerisation via dielectric measurement - ResearchGate. Available from: [Link]
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Dielectric Measurements: Monitoring Polymerization in the Batch Reaction Process - AZoM. Available from: [Link]
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Real-time FTIR-ATR spectroscopy of photopolymerization reactions | Request PDF. Available from: [Link]
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Photo-calorimetry method optimization for the study of light-initiated radical polymerization of dental resins | Request PDF - ResearchGate. Available from: [Link]
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Kinetic Study of Photoinitiated Polymerization Reactions by Real-Time Infrared Spectroscopy - ResearchGate. Available from: [Link]
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Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Available from: [Link]
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Photopolymerization Kinetics of Methacrylate Dental Resins | NIST. Available from: [Link]
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Photopolymerization Kinetics of Methacrylate Dental Resins | Request PDF - ResearchGate. Available from: [Link]
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A new kinetic model for the photopolymerization shrinkage-strain of dental composites and resin-monomers - PubMed. Available from: [Link]
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Dielectric Cure Monitoring Part 1 - Polymer Innovation Blog. Available from: [Link]
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Theory of Dielectric Analysis and Cure Monitoring - Lambient Technologies. Available from: [Link]
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Available from: [Link]
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This compound | C23H18F6O4 - PubChem. Available from: [Link]
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Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane - PrepChem.com. Available from: [Link]
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Photo-polymerization kinetics of a dental resin at a high temporal resolution - PubMed - NIH. Available from: [Link]
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New Aspects of Viscosity Effects on the Photopolymerization Kinetics of the 2,2-Bis [4-(2-hydroxymethacryloxypropoxy) pheny1]propane/Triethylene Glycol Dimethacrylate Monomer System - ResearchGate. Available from: [Link]
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Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane - the NIST WebBook. Available from: [Link]
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Application Notes & Protocols: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BPA-DM) as a High-Performance Crosslinking Agent
Introduction: A Paradigm Shift in Polymer Network Design
In the pursuit of advanced polymeric materials, the architecture of the crosslinked network is paramount. Traditional dimethacrylate monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA), have been foundational in fields like dental restoratives and high-strength composites.[1][2] However, inherent limitations, including high viscosity, significant water sorption, and potential for hydrolysis, have driven the scientific community to seek superior alternatives.
This guide details the application of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (CAS: 108050-42-6), a fluorinated dimethacrylate monomer, as a next-generation crosslinking agent.[3] By replacing the central isopropylidene bridge of its non-fluorinated analogue with a hexafluoroisopropylidene group, this monomer imparts a unique combination of hydrophobicity, low refractive index, and enhanced thermal and chemical stability to the resulting polymer network. These attributes make it an exemplary candidate for demanding applications, including advanced dental composites, low-loss optical polymers, and specialty adhesives. This document provides the scientific rationale, detailed experimental protocols, and characterization methodologies for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this high-performance crosslinker.
Section 1: Physicochemical Properties & Rationale for Use
The superior performance of this compound stems directly from its unique molecular structure. The incorporation of six fluorine atoms provides a combination of properties not achievable with conventional hydrocarbon-based methacrylates.
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | [3] |
| Synonyms | 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, 6F-BPA-DM | [3] |
| Molecular Formula | C₂₃H₁₈F₆O₄ | [3] |
| Molecular Weight | 472.4 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Key Feature | Rigid, hydrophobic crosslinking monomer | [4] |
Structure-Property Rationale
The advantages of 6F-BPA-DM can be attributed to three key molecular features highlighted in the diagram below.
Caption: Molecular structure of 6F-BPA-DM and its key functional regions.
-
Methacrylate Groups: These terminal vinyl groups are readily polymerizable via free-radical initiation (e.g., photo or thermal), allowing the monomer to act as a crosslinker, forming a durable, covalently bonded three-dimensional network.[2]
-
Hexafluoroisopropylidene Core: The electron-withdrawing fluorine atoms create a highly non-polar, hydrophobic core. This drastically reduces water sorption in the final polymer compared to Bis-GMA-based materials, which contain hydrophilic hydroxyl groups.[5] This is critical for preventing hydrolytic degradation and maintaining dimensional stability in humid environments. Furthermore, fluorine's low polarizability contributes to a lower refractive index.[6]
-
Aromatic Rings: The phenyl rings provide rigidity and stiffness to the polymer backbone, contributing to high mechanical properties such as flexural strength and modulus.[7]
Section 2: Core Application - Advanced Dental Resin Composites
The most well-documented application of 6F-BPA-DM is in light-cured dental composites, where it serves as a superior alternative to the industry-standard Bis-GMA.[5][8]
Mechanistic Advantages Over Bis-GMA
-
Reduced Water Sorption: Bis-GMA possesses two hydroxyl groups that are sites for hydrogen bonding and water absorption. This can lead to plasticization, reduced mechanical properties, and discoloration over time. 6F-BPA-DM lacks these hydroxyls and has a hydrophobic core, leading to markedly lower water sorption and improved long-term stability.[5]
-
Improved Depth of Cure: The refractive index of the resin matrix must closely match that of the inorganic filler (e.g., silica) to minimize light scattering and maximize the penetration of curing light.[5] Fluorinated monomers like 6F-BPA-DM have a lower refractive index than Bis-GMA, allowing for a better match with common dental fillers. This enhanced light transmittance results in a significantly greater depth of cure, which is crucial for ensuring complete polymerization in bulk-fill applications.[5]
-
Comparable Mechanical Properties: Studies have shown that experimental composites formulated with 6F-BPA-DM exhibit mechanical properties comparable to those of control composites based on Bis-GMA.[5] This means the benefits of lower water sorption and improved cure depth are achieved without compromising the strength required for a durable restoration.
Protocol: Formulation and Photopolymerization of an Experimental Dental Composite
This protocol describes the formulation of a 70% (by weight) filled experimental composite for property evaluation.
Workflow Overview
Caption: Workflow for preparing an experimental light-cured dental composite.
Materials:
-
This compound (6F-BPA-DM)
-
Triethylene glycol dimethacrylate (TEGDMA) as a diluent comonomer[9]
-
Camphorquinone (CQ) as a photoinitiator[10]
-
Ethyl 4-(dimethylamino)benzoate (EDMAB) or N,N-Dimethylaminoethyl methacrylate (DMAEMA) as a co-initiator[10]
-
Silanized silica filler (e.g., 0.7 µm average particle size)[5][11]
Protocol Steps:
-
Prepare the Photoinitiator System: In an amber vial protected from light, dissolve 0.2 wt% Camphorquinone and 0.8 wt% DMAEMA into the TEGDMA monomer with gentle warming and stirring until a homogenous yellow solution is formed.
-
Causality Note: A binary photoinitiator system is used. CQ absorbs blue light (450-490 nm) to enter an excited state. The amine co-initiator then donates an electron to the excited CQ, generating the free radicals necessary to initiate polymerization.[10]
-
-
Formulate the Resin Matrix: Combine the 6F-BPA-DM monomer with the TEGDMA/photoinitiator solution. A typical weight ratio is 70:30 6F-BPA-DM:TEGDMA to achieve a workable viscosity. Mix thoroughly in the absence of light.
-
Causality Note: High molecular weight monomers like 6F-BPA-DM are highly viscous. TEGDMA is a low-viscosity "diluent" monomer that makes the resin mixture workable and allows for high filler loading.[12]
-
-
Incorporate the Filler: In a dual asymmetric centrifuge cup, add the formulated resin matrix. Gradually add the silanized silica filler until a total filler load of 70 wt% is reached.
-
Homogenize the Composite Paste: Mix the resin and filler in a dual asymmetric centrifuge (e.g., SpeedMixer) for 2 minutes at 3000 RPM or until the paste is completely homogenous with no visible agglomerates.
-
Curing the Sample:
-
Press the composite paste into a mold of desired dimensions (e.g., for flexural strength testing, a 2x2x25 mm mold as per ISO 4049).
-
Cover the top and bottom surfaces with a transparent Mylar strip to prevent the formation of an oxygen-inhibited layer.
-
Position the tip of a dental curing light (output >1000 mW/cm²) directly against the Mylar strip.
-
Irradiate for 40 seconds. For samples thicker than 2 mm, cure from both sides.
-
-
Post-Cure Conditioning: After removing the sample from the mold, store it in the dark at 37°C for 24 hours to allow for the completion of post-cure polymerization before characterization.
Section 3: Application in High-Performance Optical Polymers
The low refractive index and high thermal stability of 6F-BPA-DM-based polymers make them suitable for specialty optical applications where clarity and durability are required.
Rationale for Optical Applications
-
Low Refractive Index (RI): Most standard polymers have a refractive index between 1.48 and 1.55.[13][14] Fluoropolymers are known to have significantly lower RIs, often in the 1.3-1.4 range.[6] Polymers derived from 6F-BPA-DM can be formulated to have a precisely controlled, low refractive index, making them ideal for anti-reflective coatings, optical adhesives, and cladding for optical fibers.
-
Thermal Stability: The rigid aromatic backbone and the strong carbon-fluorine bonds contribute to a higher glass transition temperature (Tg) and greater thermal stability compared to aliphatic crosslinkers. This is essential for applications where the polymer may be exposed to elevated temperatures during manufacturing or operation (e.g., in LED encapsulation).
Protocol: Synthesis of a Crosslinked Optical Polymer Film via Thermal Curing
This protocol describes the preparation of a clear, crosslinked film for optical and thermal analysis.
Materials:
-
This compound (6F-BPA-DM)
-
Methyl methacrylate (MMA) as a co-monomer
-
Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Toluene or Cyclohexanone as a solvent
Protocol Steps:
-
Prepare the Monomer Solution: In a flask, prepare a 50 wt% solution of the monomers in toluene. The monomer composition can be varied to tailor properties; for example, a 50:50 weight ratio of 6F-BPA-DM to MMA.
-
Add Thermal Initiator: Add 0.5 wt% AIBN relative to the total monomer weight. Stir at room temperature until the initiator is fully dissolved.
-
Causality Note: AIBN is a standard thermal initiator that decomposes upon heating (typically >60°C) to generate two free radicals, initiating the polymerization process.
-
-
Cast the Film: Filter the solution through a 0.45 µm PTFE filter to remove any particulates. Cast the solution onto a clean, flat glass substrate using a doctor blade to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven at a low temperature (e.g., 40°C) for 12 hours to slowly remove the solvent without causing bubbles to form.
-
Thermal Curing: After solvent removal, create a nitrogen-rich atmosphere in the oven to prevent oxidation. Ramp the temperature to 80°C and hold for 4 hours. Then, increase the temperature to 120°C and hold for an additional 2 hours to ensure a high degree of conversion and crosslinking.
-
Film Release: Allow the substrate to cool to room temperature. The crosslinked film can often be carefully peeled off the glass substrate or released by briefly immersing it in water.
Section 4: Characterization of Crosslinked Polymers
The following table summarizes key characterization techniques and expected outcomes for a 6F-BPA-DM-based dental composite compared to a traditional Bis-GMA formulation.
| Characterization | Technique | Expected Outcome for 6F-BPA-DM Polymer | Rationale / Causality |
| Flexural Strength & Modulus | Three-point bending test (e.g., ISO 4049) | Comparable to Bis-GMA control.[5] | The rigid aromatic backbone of both monomers provides high mechanical strength. |
| Water Sorption & Solubility | Mass change after water immersion (ISO 4049) | Significantly lower than Bis-GMA control.[5] | The hydrophobic -C(CF₃)₂- group and lack of -OH groups repel water. |
| Depth of Cure | Scraping test after curing (ISO 4049) | Significantly greater than Bis-GMA control.[5] | Lower RI of the 6F-BPA-DM matrix better matches the filler RI, reducing light scatter. |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Higher than or comparable to Bis-GMA control. | The bulky, rigid 6F-BPA-DM structure restricts chain mobility, increasing Tg. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Higher onset of degradation temperature. | The high bond energy of C-F bonds enhances thermal resistance. |
| Refractive Index | Abbe Refractometer | Lower than Bis-GMA control. | The presence of fluorine atoms lowers the overall molar polarizability.[6] |
References
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Hirabayashi, S., & Hirasawa, T. (1990). [The application of fluorinated aromatic dimethacrylates and diacrylates to light-cured composite resins. 1. Improvement of transmittance of composite]. Shika Zairyo Kikai, 9(6), 778–85. [Link]
-
Ge, J., et al. (n.d.). New Monomers as Alternatives to Bis-GMA. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775006, this compound. PubChem. Retrieved from [Link]
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Gao, B. T., et al. (2009). Photopolymerization Efficiency of Bis-GMA Dental Resin Composites with New Photosensitizers. Conference: 2009 International Conference on Material and Manufacturing Technology. Retrieved from [Link]
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Elliott, J. E., et al. (2001). Primary cyclization in the polymerization of bis-GMA and TEGDMA: a modeling approach to understanding the cure of dental resins. Polymer, 42(15), 6799-6812. [Link]
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Wikipedia contributors. (n.d.). Dental composite. Wikipedia. Retrieved from [Link]
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Anusavice, K. J. (n.d.). Dental Composite Biomaterials. AZoM. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. Retrieved from [Link]
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Lu, H., et al. (2005). Photopolymerization Kinetics of Methacrylate Dental Resins. IADR/AADR/CADR 83rd General Session. Retrieved from [Link]
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Hadis, M., et al. (2017). Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios. Pocket Dentistry. Retrieved from [Link]
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Leprince, J. G., et al. (2017). Progress in dimethacrylate-based dental composite technology and curing efficiency. Dental Materials, 33(12), 1445-1459. [Link]
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Ferracane, J. L. (2017). New Resins for Dental Composites. Journal of Dental Research, 96(8), 845-849. [Link]
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development of UV-curable coatings using Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
An Application Guide to High-Performance UV-Curable Coatings Using Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP)
Introduction: The Quest for Advanced Protective and Functional Coatings
In the landscape of advanced materials, UV-curable coatings represent a significant technological advancement, offering rapid, energy-efficient, and environmentally friendly solutions compared to traditional solvent-based systems.[1][2] These coatings, which polymerize in seconds under intense ultraviolet light, are integral to industries ranging from microelectronics to protective finishes. The constant demand for coatings with superior performance—enhanced durability, chemical resistance, and tailored surface properties—drives the exploration of novel monomers.
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical characteristics.[3] The incorporation of fluorine into a polymer backbone can impart hydrophobicity, oleophobicity, and a low refractive index. This application note focuses on a specialized fluorinated monomer, This compound (6F-BAMP) , a promising candidate for formulating next-generation UV-curable coatings.
The unique structure of 6F-BAMP, featuring a bulky hexafluoro-isopropylidene bridge between two phenyl rings functionalized with methacrylate groups, provides a rigid, thermally stable, and low-energy surface component. This guide serves as a comprehensive technical resource for researchers and professionals, providing foundational principles, detailed experimental protocols, and characterization methodologies for developing and evaluating high-performance coatings based on 6F-BAMP.
Part 1: Foundational Principles and Chemistry
The 6F-BAMP Monomer: A Structural Deep Dive
The performance of a polymer is intrinsically linked to the structure of its constituent monomers. 6F-BAMP is a dimethacrylate monomer with the chemical formula C₂₃H₁₈F₆O₄.[4] Its structure is pivotal to its function.
Caption: Chemical structure of 6F-BAMP.
Key Structural Features and Their Implications:
-
Hexafluoro-isopropylidene Bridge (-C(CF₃)₂-): This central group is the source of many of the monomer's desirable properties. The high electronegativity and bulkiness of the trifluoromethyl (-CF₃) groups create a region of low electron density and act as a steric shield. This leads to:
-
Low Surface Energy: Resulting in hydrophobic and oleophobic surfaces.[3]
-
High Thermal Stability: The strong C-F bonds contribute to the polymer's resistance to thermal degradation.
-
Enhanced Glass Transition Temperature (Tg): The bulky nature of the bridge restricts chain mobility, leading to a higher Tg and improved dimensional stability at elevated temperatures.[5]
-
Low Refractive Index: The presence of fluorine lowers the electron density, which in turn reduces the refractive index, a critical property for optical applications like anti-reflective coatings.[6][7]
-
-
Bis-methacrylate Functionality: The presence of two methacrylate groups allows 6F-BAMP to act as a cross-linker. Upon polymerization, it forms a rigid, three-dimensional network, which is essential for the mechanical integrity and chemical resistance of the final coating.
Mechanism of Free-Radical UV Curing
UV curing is a photopolymerization process initiated by the absorption of UV light.[2] For methacrylate systems like those involving 6F-BAMP, this proceeds via a free-radical mechanism. The process can be broken down into three main stages.[8]
-
Initiation: A photoinitiator molecule absorbs UV photons and cleaves into highly reactive free radicals. These radicals then attack the carbon-carbon double bond of a methacrylate group, transferring the radical to the monomer and initiating the polymerization chain.[9]
-
Propagation: The newly formed monomer radical attacks another monomer's double bond, adding it to the chain and regenerating the radical at the new chain end. This process repeats rapidly, building the polymer network.
-
Termination: The polymerization process ceases when two growing radical chains combine (combination or disproportionation) or when they react with an inhibitor, such as oxygen. Oxygen inhibition is a common issue in free-radical curing, as oxygen can scavenge radicals, leading to incomplete surface cure.[10] This is often mitigated by curing in a nitrogen atmosphere.[10]
Caption: General workflow for developing 6F-BAMP UV-curable coatings.
Part 2: Experimental Application and Protocols
This section provides detailed, actionable protocols for researchers to formulate, apply, cure, and characterize coatings based on 6F-BAMP.
Materials and Equipment
-
Monomers: this compound (6F-BAMP)
-
Reactive Diluent: Trimethylolpropane triacrylate (TMPTA) or 1,6-hexanediol diacrylate (HDDA) to reduce viscosity and increase crosslink density.[3][11]
-
Photoinitiator: A Type I (cleavage) photoinitiator such as 2-hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173) or diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for its effectiveness in clear systems.[9][12]
-
Substrates: Glass slides, silicon wafers, or polycarbonate panels.
-
Solvents (for cleaning): Isopropanol, acetone.
-
Equipment:
-
Magnetic stirrer and hot plate
-
Analytical balance
-
Spin coater or bar coater
-
UV curing system with controlled intensity (e.g., mercury lamp or 365 nm LED) and nitrogen purge capability.[13]
-
Analytical Instruments: FTIR Spectrometer, DSC/TGA, Pencil Hardness Tester, Contact Angle Goniometer, UV-Vis Spectrometer.
-
Protocol 1: Preparation of UV-Curable Formulations
Objective: To prepare homogeneous liquid formulations with varying concentrations of 6F-BAMP.
Causality: The ratio of 6F-BAMP to the reactive diluent is critical. 6F-BAMP provides the core performance properties (thermal stability, low surface energy), while the reactive diluent modulates viscosity for ease of application and can increase the crosslink density and cure speed.[14] The photoinitiator concentration must be optimized to ensure efficient curing through the film's thickness.
Procedure:
-
Preparation: In an amber glass vial to protect from ambient UV light, add the desired amount of 6F-BAMP monomer.
-
Dissolution (if needed): If 6F-BAMP is solid at room temperature, gently warm the vial on a hot plate to ~50-60°C until it melts completely.
-
Addition of Diluent: Add the required amount of reactive diluent (e.g., TMPTA) to the molten 6F-BAMP and mix thoroughly using a magnetic stirrer until a homogeneous solution is formed.
-
Addition of Photoinitiator: Add the photoinitiator to the mixture. Continue stirring in the dark until it is fully dissolved.
-
Degassing (Optional but Recommended): Place the vial in a vacuum desiccator for 10-15 minutes to remove any dissolved air bubbles, which can cause defects in the final coating.
Example Formulations:
| Formulation ID | 6F-BAMP (wt%) | TMPTA (wt%) | TPO (wt%) | Viscosity (Expected) |
| 6F-BAMP-25 | 25 | 72 | 3 | Low |
| 6F-BAMP-50 | 50 | 47 | 3 | Medium |
| 6F-BAMP-75 | 75 | 22 | 3 | High |
Protocol 2: Coating Application and Curing
Objective: To apply a uniform thin film onto a substrate and cure it into a solid coating.
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surface by sonicating in isopropanol, followed by acetone, and then dry with a stream of nitrogen gas. A clean surface is crucial for good adhesion.
-
Coating Application (Spin Coating Example):
-
Place the cleaned substrate onto the spin coater chuck.
-
Dispense a small amount of the prepared formulation onto the center of the substrate.
-
Spin at 500 rpm for 10 seconds (spread cycle), then ramp up to 2000 rpm for 30 seconds (thinning cycle). This will produce a film of a few micrometers in thickness; parameters should be adjusted to achieve the desired thickness.
-
-
UV Curing:
-
Immediately transfer the coated substrate into the UV curing chamber.
-
Purge the chamber with nitrogen for at least 60 seconds to reduce the oxygen concentration to below 200 ppm.[10]
-
Expose the coating to UV light (e.g., 365 nm) with a controlled intensity (e.g., 100 mW/cm²).
-
The required dose for a full cure will depend on the formulation and thickness. A typical starting point is a dose of 500-1000 mJ/cm². The extent of cure should be verified experimentally.
-
Protocol 3: Characterization of Cured Coatings
Objective: To quantitatively assess the physical and chemical properties of the cured 6F-BAMP films.
-
A. Degree of Cure via FTIR Spectroscopy:
-
Record an FTIR spectrum of the liquid formulation.
-
Record an FTIR spectrum of the cured film.
-
Monitor the disappearance of the methacrylate C=C peak at approximately 1635 cm⁻¹. The degree of conversion can be calculated by comparing the peak area before and after curing, using a stable internal reference peak (e.g., the carbonyl C=O peak at ~1720 cm⁻¹).[15]
-
-
B. Thermal Properties via TGA and DSC:
-
TGA: Heat a small sample (5-10 mg) of the cured film from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The onset of decomposition provides the thermal stability limit.
-
DSC: Heat a sample from room temperature to ~200°C (above the expected Tg) at 10°C/min, cool it down, and then perform a second heating scan. The inflection point in the second heat scan determines the glass transition temperature (Tg).[13]
-
-
C. Mechanical and Surface Properties:
-
Pencil Hardness: Determine the coating's hardness according to the ASTM D3363 standard by attempting to scratch the surface with pencils of increasing hardness.[15]
-
Adhesion: Assess adhesion using the cross-hatch test (ISO 2409/ASTM D3359). A grid is cut into the coating, tape is applied and removed, and the amount of coating lifted is assessed.[15]
-
Contact Angle: Place a droplet (e.g., 5 µL) of deionized water and diiodomethane onto the coating surface. Use a goniometer to measure the static contact angle. High water contact angles (>90°) indicate hydrophobicity.
-
Part 3: Expected Results and Discussion
The incorporation of 6F-BAMP is expected to significantly enhance the performance of UV-curable coatings. The following table summarizes the anticipated trends based on the monomer's unique chemistry.
Table of Expected Performance vs. 6F-BAMP Content:
| Property | 6F-BAMP-25 (Low) | 6F-BAMP-75 (High) | Rationale |
| Glass Transition (Tg) | ~90-110 °C | >150 °C | The rigid, bulky -C(CF₃)₂- group severely restricts polymer chain mobility, increasing Tg.[5] |
| Thermal Stability (TGA) | ~350 °C | >400 °C | High-energy C-F and C-C bonds in the hexafluoro-isopropylidene group enhance thermal degradation resistance. |
| Pencil Hardness | F - H | 2H - 3H | Increased crosslink density and the rigid aromatic structure contribute to a harder, more scratch-resistant surface. |
| Water Contact Angle | ~85° | >105° | The low polarity and surface energy of the fluorinated groups lead to pronounced hydrophobicity.[16] |
| Refractive Index (@589nm) | ~1.52 | <1.48 | The presence of fluorine lowers the overall electron density of the polymer, reducing its refractive index. |
Discussion:
As the concentration of 6F-BAMP increases, a clear trade-off emerges. While thermal, mechanical, and surface properties are significantly improved, the formulation's viscosity will increase, potentially requiring more reactive diluent or gentle heating during application. Furthermore, the cure speed might decrease slightly due to the steric hindrance of the bulky monomer. These factors must be balanced to create a formulation optimized for a specific application, such as high-temperature microelectronics packaging, hydrophobic topcoats for optical lenses, or chemically resistant linings.
Conclusion
This compound (6F-BAMP) is a highly versatile and powerful monomer for formulating advanced UV-curable coatings. Its unique fluorinated bisphenol structure provides a direct pathway to achieving exceptional thermal stability, mechanical hardness, and surface hydrophobicity. By following the protocols outlined in this guide, researchers can effectively formulate and characterize 6F-BAMP-based coatings, unlocking their potential for demanding applications where performance and reliability are paramount.
References
-
Priola, A., Bongiovanni, R., Malucelli, G., Pollicino, A., & Recca, A. (n.d.). High performance UV‐cured coatings containing fluorinated monomers. Emerald Insight. [Link]
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Royal Society of Chemistry. (n.d.). Chapter 2: UV-Curable Coating Technologies. [Link]
-
RadTech. (n.d.). UV Curable Coatings and Paints Containing Fluorin for Exterior Applications. [Link]
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. [Link]
-
Bodo Möller Chemie GmbH. (n.d.). Photoinitiators. [Link]
-
National Institutes of Health. (n.d.). UV LED Curable Perfluoropolyether (PFPE)-Urethane Methacrylate Transparent Coatings for Photonic Applications: Synthesis and Characterization. [Link]
-
ResearchGate. (n.d.). UV-cured fluorinated coatings for plastics: Effect of the photoinitiator and of the substrate filler on adhesion. [Link]
-
MDPI. (2023, August 8). UV-Curable Fluorocarbon Polyurethane Coatings for Marble Kitchen Countertops. [Link]
-
ResearchGate. (2016, August 6). Characterization Of Nano-structured UV Cured Acrylic Coatings. [Link]
-
Minds@UW. (n.d.). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. [Link]
-
MDPI. (n.d.). Preparation, Characterization and Application of UV-Curable Flexible Hyperbranched Polyurethane Acrylate. [Link]
-
(n.d.). Surface Pattern Formation in UV-Curable Coatings. [Link]
-
Comindex. (2024, January 8). The best photoinitiators for UV curing. [Link]
-
(2023, May 26). Cure Test Methods: UV/EB/LED Coatings & Inks. [Link]
-
PubChem. (n.d.). This compound. [Link]
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PrepChem.com. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. [Link]
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ResearchGate. (2016, August 6). Computational study of thermal and mechanical properties of nylons and bio-based furan polyamides. [Link]
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MDPI. (n.d.). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. [Link]
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Semantic Scholar. (2015, January 16). Physical, Thermal, and Mechanical Properties of Polymers. [Link]
- Google Patents. (n.d.). CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
-
NIST WebBook. (n.d.). Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane. [Link]
-
ResearchGate. (2022, December 28). Mechanical and Thermal Properties of Functionally Graded Polyolefin Elastomer Foams. [Link]
-
MDPI. (2022, October 1). Mechanical and Thermal Properties of Functionally Graded Polyolefin Elastomer Foams. [Link]
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PubChem. (n.d.). 2,2-Bis-(4-methacryloyl-ethoxyphenyl) propane. [Link]
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(n.d.). Optical coating technology and applications: past and present to future. [Link]
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(n.d.). Black Coatings to Reduce Stray Light. [Link]
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Avantier Inc. (n.d.). AR Coatings and BBAR Coatings. [Link]
-
MIT. (n.d.). Optical Interference Coatings. [Link].edu/2.71/www/build/interf_coating.pdf)
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Application Notes and Protocols for the Incorporation of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane into Advanced Adhesive Systems
Introduction: Addressing the Unmet Needs in High-Performance Adhesives
In the field of adhesive science, particularly in demanding applications such as dental restorations and medical device assembly, the pursuit of enhanced durability, hydrolytic stability, and biocompatibility is relentless. For decades, the workhorse of many dental resin composites and adhesives has been Bisphenol A glycidyl dimethacrylate (Bis-GMA).[1][2] While Bis-GMA provides excellent mechanical properties, its inherent high viscosity necessitates the use of diluting monomers, which can compromise certain physical characteristics like polymerization shrinkage and water uptake.[3][4] Furthermore, concerns regarding the hydrolytic degradation of its ester linkages and the potential for leaching of byproducts have fueled research into superior alternatives.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals on the incorporation of a next-generation dimethacrylate monomer, Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BPA DMA) , into advanced adhesive systems. The introduction of the hexafluoroisopropylidene -(CF₃)₂C- group in place of the isopropylidene group of conventional Bis-GMA analogues offers a strategic advantage in designing materials with superior performance profiles. This guide will provide not only step-by-step protocols for formulation and testing but also the scientific rationale behind the use of this fluorinated monomer, empowering researchers to unlock its full potential.
Scientific Rationale: The Advantage of Fluorination
The strategic replacement of hydrogen with fluorine in the bisphenol A backbone imparts a unique combination of properties to the 6F-BPA DMA monomer, which translates into significant performance enhancements in the cured adhesive.
Enhanced Hydrophobicity and Hydrolytic Stability
The primary driver for incorporating 6F-BPA DMA is the significant increase in hydrophobicity. The strong electronegativity and low polarizability of the fluorine atoms in the trifluoromethyl groups create a "fluorinated shield" around the central part of the monomer. This has several key consequences:
-
Reduced Water Sorption: The fluorinated structure inherently repels water, leading to significantly lower water absorption in the cured polymer network compared to conventional Bis-GMA-based adhesives.[7][8] Water sorption is a major contributor to the degradation of dental adhesives, as it can lead to plasticization, swelling, and a reduction in mechanical properties over time.[9]
-
Improved Hydrolytic Resistance: The ester linkages present in dimethacrylate monomers are susceptible to hydrolysis, a chemical breakdown process accelerated by water and enzymes (like salivary esterases).[5] The hydrophobic nature of 6F-BPA DMA limits the ingress of water to these vulnerable ester bonds, thereby enhancing the long-term hydrolytic stability of the adhesive.[10][11] This is a critical factor for the longevity of dental restorations in the moist oral environment.
Mechanical and Physical Properties
The rigid, bulky hexafluoroisopropylidene group also influences the physical properties of the resulting polymer network:
-
Lower Viscosity (relative to Bis-GMA): Unlike Bis-GMA, which has hydroxyl groups that lead to high viscosity via hydrogen bonding, 6F-BPA DMA lacks these groups.[3] This can potentially reduce the need for high concentrations of low-viscosity diluting monomers (e.g., TEGDMA), which are often associated with higher polymerization shrinkage and water sorption.[3]
-
High Glass Transition Temperature (Tg): The rigidity of the 6F group contributes to a higher glass transition temperature in the cured polymer, ensuring mechanical stability at physiological temperatures.
-
Good Mechanical Strength: Polymers incorporating the hexafluoroisopropylidene moiety are known for their robust mechanical properties, making them suitable for high-stress bearing applications.[12]
The logical pathway from the molecular structure of 6F-BPA DMA to the enhanced performance of the final adhesive is visualized below.
Caption: From Molecular Structure to Performance.
Biocompatibility and Safety Considerations
A critical aspect of materials intended for biomedical applications is their biocompatibility. The use of a bisphenol A-derived monomer necessitates a thorough evaluation of its potential biological effects.
Estrogenic Activity
The precursor to 6F-BPA DMA is Bisphenol AF (BPAF). Studies have investigated the estrogenic activity of BPAF, and the findings are complex. Research indicates that BPAF can act as a full agonist for the estrogen receptor α (ERα) but, conversely, as a highly specific antagonist for estrogen receptor β (ERβ).[13][14] Some studies suggest that BPAF can induce cell proliferation in certain cell lines through pathways involving G protein-coupled receptors.[15] It is crucial to note that these studies are on the BPAF precursor, not the polymerized dimethacrylate monomer.
The risk to a patient comes from the potential leaching of unreacted monomer from the cured adhesive.[6][16] Therefore, achieving a high degree of conversion during polymerization is paramount to minimizing potential biological risks.[17] Compared to monomers like bis-DMA, which can hydrolyze back to BPA, Bis-GMA and its analogues with ether linkages are considered more stable.[5]
Cytotoxicity
The cytotoxicity of dental monomers is a well-documented area of research.[18][19] While specific cytotoxicity data for 6F-BPA DMA is not as abundant as for conventional monomers, the general principles apply. Unreacted monomers can leach into the surrounding tissues and potentially cause local irritation or cytotoxic effects.[16] The high hydrophobicity of 6F-BPA DMA may, however, limit its interaction with aqueous cellular environments. As with any new biomaterial, it is imperative that researchers conduct thorough in-vitro cytotoxicity testing (e.g., using ISO 10993-5 standards) on their specific adhesive formulations.
Experimental Protocols
The following protocols provide a framework for formulating, curing, and evaluating an experimental adhesive system incorporating 6F-BPA DMA. A control formulation based on Bis-GMA should always be tested in parallel for valid comparison.
Protocol 1: Formulation of a Model Adhesive Resin
This protocol describes the preparation of a simple, light-curable experimental adhesive resin.
Materials:
-
This compound (6F-BPA DMA)
-
Bisphenol A glycidyl dimethacrylate (Bis-GMA) - for control group
-
Triethylene glycol dimethacrylate (TEGDMA) - diluent comonomer
-
2-Hydroxyethyl methacrylate (HEMA) - hydrophilic comonomer
-
Camphorquinone (CQ) - photoinitiator
-
Ethyl-4-(dimethylamino)benzoate (EDMAB) - co-initiator
-
Amber glass vials
-
Precision balance (± 0.0001 g)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Initiator System: In an amber glass vial, create a stock solution of the photoinitiator system by dissolving CQ and EDMAB in TEGDMA at a 1:2 molar ratio (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight). Mix on a magnetic stirrer in the dark until fully dissolved.
-
Formulate Monomer Resins: Prepare the experimental and control resin formulations in separate amber vials according to the compositions outlined in Table 1.
-
Mixing: Add the base monomers (6F-BPA DMA or Bis-GMA) and comonomers (HEMA) to the respective vials. Then, add the required amount of the initiator/TEGDMA solution from step 1.
-
Homogenization: Seal the vials and mix the contents thoroughly on a magnetic stirrer in a dark environment for at least 24 hours to ensure a homogenous mixture. Store the prepared resins in a cool, dark place (e.g., refrigerator at 4°C) until use.
Table 1: Example Formulations for Experimental and Control Adhesives
| Component | Function | Experimental (wt%) | Control (wt%) |
| 6F-BPA DMA | Base Monomer | 60 | - |
| Bis-GMA | Base Monomer | - | 60 |
| HEMA | Hydrophilic Monomer | 10 | 10 |
| TEGDMA | Diluent Monomer | 28.5 | 28.5 |
| Camphorquinone (CQ) | Photoinitiator | 0.5 | 0.5 |
| EDMAB | Co-initiator | 1.0 | 1.0 |
| Total | 100 | 100 |
Protocol 2: Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol determines the percentage of methacrylate C=C double bonds that are converted to C-C single bonds upon polymerization.[17][20]
Caption: Microtensile Bond Strength (µTBS) Testing Workflow.
Materials & Equipment:
-
Sound, extracted human or bovine teeth.
-
Low-speed diamond saw with a coolant system.
-
Polishing machine with SiC paper (e.g., 600-grit).
-
Adhesive systems (experimental and control).
-
Restorative composite resin.
-
Universal testing machine with a microtensile jig.
-
Digital calipers.
Procedure:
-
Tooth Preparation: Embed a tooth in acrylic resin and section it to expose a flat mid-coronal dentin surface. Polish the surface with 600-grit SiC paper under water for 60 seconds to create a standardized smear layer.
-
Bonding: Apply the adhesive system to the prepared dentin surface according to the manufacturer's instructions (or a standardized protocol, e.g., etch-and-rinse or self-etch). Light-cure.
-
Composite Buildup: Build a 5 mm high block of composite resin onto the bonded surface in 2 mm increments, light-curing each increment.
-
Storage: Store the bonded tooth in distilled water at 37°C for 24 hours.
-
Sectioning: Using the low-speed diamond saw, section the tooth-composite block into multiple bucco-lingual and mesio-distal slices to obtain sticks with a cross-sectional area of approximately 1.0 mm².
-
Testing: Secure an individual stick to the microtensile testing jig using cyanoacrylate adhesive. Apply a tensile load at a crosshead speed of 1 mm/min until the stick fractures.
-
Calculation: Record the load at failure (in Newtons). Measure the cross-sectional area of the fractured interface with digital calipers. Calculate the bond strength in Megapascals (MPa) by dividing the failure load by the area.
-
Failure Analysis: Examine the fractured surface under a stereomicroscope to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).
Conclusion and Future Directions
This compound represents a significant advancement in monomer technology for high-performance adhesive systems. Its inherent hydrophobicity, conferred by the hexafluoroisopropylidene group, directly addresses the critical challenge of hydrolytic degradation that plagues many conventional dental adhesives. The protocols outlined in this guide provide a robust framework for formulating and evaluating adhesives based on this promising monomer. By demonstrating reduced water sorption, enhanced hydrolytic stability, and maintaining robust mechanical properties, 6F-BPA DMA-based adhesives have the potential to offer superior clinical longevity.
Future research should focus on optimizing formulations by exploring a wider range of comonomers and initiator systems, conducting long-term aging studies to confirm the durability of the adhesive bond, and performing comprehensive biocompatibility assessments to ensure clinical safety. The adoption of such advanced materials will undoubtedly contribute to the development of more durable and reliable adhesive solutions across the medical and dental fields.
References
- ISO 4049:2019 Dentistry — Polymer-based restorative materials.
- Al-Odayni, A. B., et al. (2022).
- Basiaga, M., et al. (2021).
- Fleisch, A. F., et al. (2010). Bisphenol A and Related Compounds in Dental Materials.
- ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- IADR. (2018).
- Jafarpour, D., et al. (2020). Cytotoxicity evaluation of dental and orthodontic light‐cured composite resins. Clinical and Experimental Dental Research.
- Leprince, J. G., et al. (2013). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Journal of Applied Polymer Science.
- Microtensile Bond Strength Testing. (2011). YouTube.
- Matsushima, A., et al. (2010). Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives.
- Miletic, V., et al. (2012). The microtensile bond strength test: Its historical background and application to bond testing. Journal of Adhesive Dentistry.
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- Rodrigues, T. B., et al. (2024).
- Sideridou, I., et al. (2002). Water sorption and solubility of dental composites and identification of monomers released in an aqueous environment.
- Stanciu, I., et al. (2019). Biocompatibility of Polyimides: A Mini-Review. MDPI.
- Wikipedia. (2023). Bis-GMA.
- Lei, B., et al. (2017). Differential estrogenic actions of endocrine-disrupting chemicals bisphenol A, bisphenol AF, and zearalenone through estrogen receptor α and β in vitro. Environmental Toxicology.
- Flowchart of the microtensile bond strength test. (2018).
- Enhanced Hydrolytic Stability of Dental Composites by Use of Fluoroalkyltrimethoxysilanes. (2014).
- Endocrine Disruptor List. (n.d.). Bisphenol AF (BPAF), CAS no.1478-61-1.
- High performance dental resin composites with hydrolytically stable monomers. (2016). PubMed.
- Chen, L., et al. (2019).
- Liu, X., et al. (2013). Differential estrogenic actions of endocrine-disrupting chemicals bisphenol A, bisphenol AF, and zearalenone through estrogen receptor α and β in vitro. PubMed.
- Fluoride-Releasing Restorative Materials: The Effect of a Resinous Coat on Ion Release. (2020). Balkan Journal of Dental Medicine.
- Chemical structures of estrogen and synthetic bisphenols. (2018).
- Fleisch, A. F., et al. (2010).
- Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. (1991). DTIC.
- Dental Composites – a Low-Dose Source of Bisphenol A?. (2020). PMC - NIH.
- An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. (2022). PMC - NIH.
- Cytotoxicity evaluation of methacrylate- and silorane-based composite resins. (2012). DergiPark.
- Bisphenol-A in Dental Composites. (n.d.). IAOMT.
- Cytotoxicity and cytokine expression induced by silorane and methacrylate-based composite resins. (2014). PMC - NIH.
- A Systematic Review of Exposure to Bisphenol A from Dental Tre
- Evaluation of BPA and Bis-GMA Release from Recent Dental Composite M
- Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin. (2006). PubMed.
- Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (2021). RSC Publishing.
- Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane. (1981). PubMed.
- Bisphenol A. (2022).
- Cytotoxicity evaluation of dental and orthodontic light‐cured composite resins. (2020). PMC - NIH.
- Xenoestrogens in Sealants and Composites. (2018). Juniper Publishers.
- Adhesive interfacial characteristics and the related bonding performance of four self-etching adhesives with different functional monomers applied to dentin. (2018). Pocket Dentistry.
- This compound | C23H18F6O4. (n.d.). PubChem.
- What affects the biocomp
- 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane. (n.d.). Polysciences.
- Effect of Defined Block Sequence Terpolymers on Antifungal Activity and Biocomp
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Troubleshooting & Optimization
inhibiting premature polymerization of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Welcome to the technical support center for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the prevention of premature polymerization of this highly specialized methacrylate monomer. Our goal is to equip you with the expertise and practical knowledge to ensure the stability and integrity of your materials throughout storage and experimentation.
I. Understanding the Challenge: The Spontaneous Polymerization of a Unique Monomer
This compound, a fluorinated dimethacrylate monomer, is valued for its unique properties in creating advanced polymers. However, like other methacrylates, it is susceptible to spontaneous, premature polymerization. This process, if not properly controlled, can render the monomer useless, leading to lost time and resources.
Premature polymerization is a free-radical chain reaction. It can be initiated by various factors commonly encountered in a laboratory setting, including heat, light (particularly UV), and contaminants that can generate radicals. The fluorinated nature of this specific monomer can also influence its reactivity.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling and storage of this compound.
Q1: My new batch of this compound appears viscous or has solidified in the container. What happened?
This is a classic sign of premature polymerization. The monomer has started to form polymer chains, increasing its viscosity and eventually solidifying. This can be triggered by improper storage conditions such as exposure to elevated temperatures or light, or depletion of the inhibitor.
Q2: What is the recommended inhibitor and concentration for storing this monomer?
For fluorinated acrylic and methacrylic monomers, a common and effective storage inhibitor is hydroquinone monomethyl ether (MEHQ).[1] A typical concentration is around 100 ppm.[1] It is crucial to check the certificate of analysis provided by the manufacturer for the specific inhibitor and its concentration in your batch.
Q3: Does the inhibitor ever get "used up"?
Yes, inhibitors are consumed over time as they scavenge free radicals.[2] The rate of depletion is accelerated by exposure to heat and light. Therefore, it's essential to adhere to recommended storage conditions and shelf life to ensure the inhibitor remains effective.[3]
Q4: Is oxygen important for the inhibitor to work?
Absolutely. Phenolic inhibitors like MEHQ and hydroquinone (HQ) require the presence of dissolved oxygen to effectively inhibit polymerization.[1][4] The inhibitor reacts with peroxy radicals that are formed from the reaction of initiating radicals with oxygen.[1] Therefore, storing the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon) for long periods can be counterproductive and may lead to polymerization.[3][4] A headspace of air or a nitrogen/air mixture is recommended for storage.[1]
Q5: I need to perform a polymerization reaction. Do I need to remove the inhibitor first?
For most applications, especially those sensitive to initiation kinetics like atom transfer radical polymerization (ATRP), removing the inhibitor is recommended.[5][6] For conventional free-radical polymerization, it is sometimes possible to overcome the inhibitor by adding a slight excess of the initiator.[7] However, this can lead to a variable induction period before polymerization begins and may affect the polymer's properties.[6]
Q6: How can I safely remove the inhibitor from the monomer?
A common and effective method is to pass a solution of the monomer through a column packed with a basic alumina or a dedicated inhibitor removal resin.[5][8] This method is generally preferred over distillation, which can be hazardous due to the high temperatures involved. For solid monomers, they should be dissolved in a suitable solvent before passing through the column.[8]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the premature polymerization of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification in a New, Unopened Container | - Improper shipping or storage conditions (exposure to heat/light). - Ineffective or insufficient inhibitor from the manufacturer. | - Immediately contact the manufacturer or supplier and provide the batch number. - Do not attempt to use the monomer. |
| Monomer Polymerizes During Storage in the Lab | - Storage temperature is too high. - Exposure to direct sunlight or UV light. - Inhibitor has been depleted over time (past shelf-life). - Container was stored under a completely inert atmosphere for an extended period.[3][4] | - Store the monomer in a cool, dark place, away from heat sources and light. Refrigeration is often recommended, but check manufacturer guidelines to avoid freezing, which can cause inhibitor crystallization.[4] - Ensure the container has a headspace of air. - Monitor the age of the monomer and use it within its recommended shelf life. |
| Monomer Polymerizes During an Experiment (Before Intended Initiation) | - Contaminated glassware or solvents containing radical initiators (e.g., peroxides). - Excessive heating of the monomer during dissolution or preparation. - Accidental exposure to a UV source. | - Ensure all glassware is scrupulously clean. - Use fresh, high-purity solvents. - Avoid excessive heating when dissolving the monomer. Use gentle warming if necessary. - Shield the reaction setup from ambient and direct light. |
| Inconsistent Polymerization Initiation (Long or Variable Induction Period) | - Presence of inhibitor in the monomer.[7] - Insufficient initiator concentration to overcome the inhibitor. | - Remove the inhibitor before the reaction using an inhibitor removal column.[8] - If not removing the inhibitor, consider carefully increasing the initiator concentration. Note that this may affect the final polymer properties.[6] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting premature polymerization issues.
Caption: Troubleshooting workflow for premature polymerization.
IV. Experimental Protocols
Protocol 1: Standard Storage and Handling of this compound
-
Receiving and Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Check the manufacturer's label for the inhibitor type, concentration, and expiration date.
-
Storage Location: Store the container in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and other reactive chemicals.[3] A dedicated refrigerator is often suitable, but verify the manufacturer's recommended temperature range to prevent freezing.
-
Atmosphere: Ensure the monomer is stored with an air headspace in the container. Do not replace the air with an inert gas like nitrogen or argon for long-term storage.[4]
-
Handling: When dispensing the monomer, work in a well-ventilated area or a chemical fume hood. Avoid prolonged exposure to ambient light. Promptly and securely seal the container after use.
Protocol 2: Removal of MEHQ Inhibitor Using a Pre-packed Column
This protocol is adapted for the removal of phenolic inhibitors like MEHQ.
-
Materials:
-
Procedure:
-
If the monomer is a solid, dissolve it in a minimal amount of a suitable, dry solvent to create a solution that can flow easily.
-
Set up the inhibitor removal column securely on a stand in a fume hood.
-
Place the clean, dry collection flask below the column outlet.
-
Carefully pour the monomer (or its solution) onto the top of the column packing.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure unless specified by the column manufacturer.
-
Collect the purified, inhibitor-free monomer in the collection flask.
-
Crucially, the inhibitor-free monomer is now highly susceptible to polymerization. It should be used immediately for your reaction. If short-term storage is unavoidable, keep it refrigerated and protected from light for no more than a few hours.
-
Mechanism of Inhibition and Removal
The following diagram illustrates the role of the inhibitor and the principle behind its removal.
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Technical Support Center: Optimizing Initiator Concentration for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane Photopolymerization
Welcome to the technical support center for the photopolymerization of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the photoinitiator concentration in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the photopolymerization of 6F-BAMP and the critical role of the initiator concentration.
1. What is this compound (6F-BAMP)?
This compound is a dimethacrylate monomer known for its rigid, fluorinated backbone.[1][2] This structure imparts desirable properties to the resulting polymer, such as high thermal stability, low water sorption, and excellent mechanical strength, making it a candidate for applications in dental composites and other high-performance polymer networks.[3][4]
2. Why is initiator concentration a critical parameter in the photopolymerization of 6F-BAMP?
The photoinitiator concentration directly influences the number of initiating radicals generated upon UV or visible light exposure.[5][6] This, in turn, dictates the polymerization rate, the degree of monomer conversion, and the final properties of the crosslinked polymer network. An optimal initiator concentration is crucial for achieving a balance between a high conversion rate and desirable mechanical properties while minimizing issues like polymerization-induced shrinkage and stress.[7][8]
3. What are the common types of photoinitiators used for methacrylate polymerization?
For the free-radical photopolymerization of methacrylates like 6F-BAMP, two main types of photoinitiators are commonly employed:
-
Type I Photoinitiators (Cleavage Initiators): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals. Examples include benzoin ethers and acylphosphine oxides (e.g., TPO).[9]
-
Type II Photoinitiators (H-abstraction Initiators): These initiators require a co-initiator (e.g., a tertiary amine) to generate radicals through a bimolecular hydrogen abstraction process. A common example is the camphorquinone (CQ)/amine system, widely used in dental applications.[9][10]
The choice of initiator will depend on the light source's wavelength and the specific experimental requirements.
4. How does initiator concentration affect the final polymer properties?
The concentration of the photoinitiator can have a profound impact on the final polymer network:
-
Degree of Conversion: Generally, a higher initiator concentration leads to a faster polymerization rate and a higher degree of conversion, up to a certain point.[11][12]
-
Mechanical Properties: An optimal initiator concentration can lead to a well-crosslinked network with superior mechanical properties like hardness and modulus.[13][14] However, excessively high concentrations can lead to the formation of shorter polymer chains and a less homogeneous network, potentially compromising mechanical strength.[15][16]
-
Polymerization Shrinkage and Stress: Higher initiator concentrations can accelerate the polymerization, leading to increased shrinkage and internal stresses within the cured material.[8][17] This can be detrimental, especially in applications requiring high dimensional accuracy.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the photopolymerization of 6F-BAMP, with a focus on initiator concentration as a key variable.
| Problem | Potential Cause(s) Related to Initiator | Troubleshooting Steps & Explanation |
| Low Monomer Conversion / Incomplete Curing | Insufficient initiator concentration; Mismatch between initiator absorption spectrum and light source wavelength. | 1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., in 0.1 wt% steps) to generate more initiating radicals.[11] 2. Verify Initiator-Light Source Compatibility: Ensure the absorption spectrum of your photoinitiator overlaps with the emission spectrum of your UV/Vis light source.[6] |
| Rapid, Uncontrolled Polymerization (Flash Polymerization) | Excessively high initiator concentration. | 1. Reduce Initiator Concentration: A lower concentration will reduce the number of initial radicals, slowing down the reaction and allowing for better control.[18] |
| Yellowing of the Cured Polymer | High concentration of certain photoinitiators (e.g., Camphorquinone). | 1. Decrease Initiator Concentration: Use the minimum effective concentration.[14] 2. Consider an Alternative Initiator: Some initiators, like TPO, are known for less yellowing.[13] |
| High Polymerization Shrinkage and Stress | High polymerization rate due to high initiator concentration. | 1. Lower the Initiator Concentration: This will slow the polymerization rate, allowing for stress relaxation.[17] 2. Adjust Light Intensity: Lowering the light intensity can also reduce the polymerization rate.[18] |
| Inconsistent Results Between Batches | Inhomogeneous mixing of the initiator in the monomer. | 1. Ensure Thorough Mixing: Use a vortex mixer or sonicator to ensure the initiator is fully dissolved and evenly distributed in the 6F-BAMP monomer. |
III. Experimental Workflow for Optimizing Initiator Concentration
The following is a recommended step-by-step protocol for determining the optimal initiator concentration for your specific application.
1. Preliminary Range Finding:
- Prepare a series of 6F-BAMP formulations with varying initiator concentrations (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 wt%).
- Cure each sample under standardized conditions (light intensity, exposure time, sample thickness).
- Visually inspect the samples for the degree of curing and any obvious defects like yellowing or cracking.
2. Kinetic Analysis (e.g., using Photo-DSC or RT-FTIR):
- Utilize Photo-Differential Scanning Calorimetry (Photo-DSC) or Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) to monitor the polymerization kinetics.[12]
- Determine key parameters such as the rate of polymerization (Rp) and the final degree of conversion (DC) for each initiator concentration.[11][12]
3. Mechanical Property Characterization:
- Prepare samples for mechanical testing (e.g., nanoindentation, flexural strength).
- Measure properties like hardness and elastic modulus to identify the concentration that yields the best mechanical performance.[14]
4. Shrinkage and Stress Measurement:
- If critical for your application, measure the polymerization shrinkage and stress for the most promising initiator concentrations.
5. Final Selection:
- Based on the combined data from kinetics, mechanical properties, and shrinkage, select the optimal initiator concentration that provides the best balance of properties for your needs.
Workflow Diagram: Initiator Concentration Optimization
Caption: A workflow for the systematic optimization of photoinitiator concentration.
IV. References
-
High potential of new dyeing photoinitiators for fast curing of (meth)acrylate compositions upon UV-Vis low light intensity - Polymer Chemistry (RSC Publishing)
-
Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing)
-
Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers
-
Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates - Imaging.org
-
Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab - Minds@UW
-
Self-Initiation of Photopolymerization Reactions - RadTech
-
UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog
-
Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC - NIH
-
A Review of Critical Issues in High-Speed Vat Photopolymerization - PMC
-
Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC
-
Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - NRU
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC - NIH
-
Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC - PubMed Central
-
(PDF) TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING - ResearchGate
-
Optimal photoinitiator concentration for light-cured dental resins - ResearchGate
-
Influence of the Photoinitiator Concentration on the Mechanical and Optical Properties of Dental Resins 1. Introduction 2. Exper - SciELO
-
A Review of Critical Issues in High-Speed Vat Photopolymerization - OUCI
-
Effect of the photoinitiator on the photopolymerization of the MMA-PMMA system. Light intensity: 147 mW cm −2 - ResearchGate
-
This compound | C23H18F6O4 - PubChem
-
Photopolymerization in 3D Printing | ACS Applied Polymer Materials - ACS Publications
-
Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F
-
Discrepancies in degree of conversion measurements by FTIR - Lume - UFRGS
-
2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane - Polysciences
-
Synthesis and photopolymerization of low shrinkage methacrylate monomers containing bulky substituent groups | Request PDF - ResearchGate
-
A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - NIH
-
Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane - PubMed
-
Physical and Mechanical Properties of Resins Blends Containing a Monomethacrylate with Low-polymerization Shrinkage
-
Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane - the NIST WebBook
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- 3. polysciences.com [polysciences.com]
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Technical Support Center: Mitigation of Volumetric Shrinkage in Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane Composites
Welcome to the technical support center for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP) based composite materials. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to volumetric shrinkage during the polymerization of these advanced composites. Our approach is rooted in a deep understanding of the underlying chemical and physical principles governing polymerization, providing you with not only solutions but also the rationale behind them.
Understanding the Core Challenge: Polymerization Shrinkage
Polymerization shrinkage is an inherent characteristic of methacrylate-based composites, arising from the conversion of longer van der Waals distances between monomer units to shorter covalent bonds in the polymer network.[1][2] This reduction in volume can lead to significant stress at the interface of the composite and any bonded substrate, potentially causing a cascade of issues including marginal leakage, micro-cracking, and compromised mechanical integrity of the final product.[3][4]
The monomer in focus, this compound, is a fluorinated analogue of the common Bisphenol A-glycidyl methacrylate (Bis-GMA). The incorporation of fluorine is often intended to enhance properties such as hydrophobicity and chemical resistance. However, the fundamental principles of polymerization shrinkage still apply. This guide will walk you through common issues and their resolutions.
Troubleshooting Guide: A Problem-and-Solution Framework
This section directly addresses specific issues you may encounter during your experiments with 6F-BAMP composites.
Issue 1: Higher-than-expected volumetric shrinkage.
Question: My measurements indicate a volumetric shrinkage significantly higher than anticipated for my 6F-BAMP composite formulation. What are the likely causes and how can I mitigate this?
Answer:
Elevated volumetric shrinkage can stem from several factors related to your composite's formulation and curing process. Let's break down the potential culprits and their solutions:
-
High Concentration of Low Molecular Weight Monomers: Often, a low-viscosity reactive diluent, such as triethylene glycol dimethacrylate (TEGDMA), is added to the high-viscosity 6F-BAMP to improve handling. However, these smaller monomers have a higher density of reactive double bonds per unit volume, leading to greater shrinkage.[5][6]
-
Solution:
-
Reduce the concentration of the reactive diluent: Systematically decrease the weight percentage of TEGDMA or other low molecular weight monomers in your formulation.
-
Substitute with a higher molecular weight diluent: Consider replacing TEGDMA with a diluent that has a larger molecular structure, which will lower the overall concentration of reactive groups.
-
-
-
Low Filler Loading: The inorganic filler is a non-shrinking component of the composite. Therefore, a lower filler content means a higher proportion of the polymerizable resin matrix, which is the source of the shrinkage.[7][8]
-
Solution:
-
Increase the filler loading: Gradually increase the weight percentage of your inorganic filler. This will reduce the relative volume of the shrinking resin matrix.[9][10][11]
-
Optimize filler particle size distribution: A well-graded mix of filler particle sizes can lead to a higher packing density, allowing for increased filler loading without a detrimental increase in viscosity.
-
-
-
Suboptimal Curing Profile: A rapid polymerization process does not allow for sufficient relaxation of the developing polymer network, leading to the build-up of shrinkage stress and an apparent increase in volumetric change.[12]
-
Solution:
-
Employ a "soft-start" or ramped curing protocol: Begin the photopolymerization with a lower light intensity and gradually increase it. This allows the composite to flow and relieve stress during the initial stages of polymerization.[1]
-
Pulse-delay curing: Introduce a delay between an initial short burst of light and the final, longer exposure. This can also promote stress relaxation.[6]
-
-
Issue 2: Evidence of high polymerization stress (e.g., micro-cracks, debonding).
Question: Despite achieving a seemingly acceptable level of volumetric shrinkage, my cured 6F-BAMP composites are showing signs of high internal stress, such as the formation of micro-cracks or debonding from the substrate. What is causing this and what are the solutions?
Answer:
Polymerization stress is a function of both the volumetric shrinkage and the developing elastic modulus of the composite.[13] A material can have relatively low shrinkage but still generate high stress if it becomes rigid very quickly during polymerization.
-
Rapid Development of Elastic Modulus: A fast reaction rate, often driven by a high concentration of photoinitiator, can lead to a rapid increase in the stiffness of the material before the polymerization is complete.[14]
-
Solution:
-
Optimize the photoinitiator concentration: Reducing the concentration of the photoinitiator (e.g., camphorquinone) can slow down the polymerization rate, delaying the development of the elastic modulus and allowing for more stress relaxation.
-
Introduce an inhibitor: A controlled amount of an inhibitor can also temper the reaction kinetics, providing a similar stress-reducing effect.
-
-
-
Poor Filler-Matrix Adhesion: If the inorganic filler is not well-bonded to the polymer matrix, it cannot effectively reinforce the composite and may act as a stress concentration point.
-
Solution:
-
Optimize filler surface treatment: Ensure your filler particles are properly silanized. The silane coupling agent creates a strong covalent bond between the inorganic filler and the organic resin matrix, which is crucial for stress transfer and overall composite integrity.
-
Consider alternative surface modifications: Research suggests that modifying filler surfaces with polymer brushes or nanogels can significantly reduce polymerization stress without compromising mechanical properties.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the hexafluoro group in 6F-BAMP affect volumetric shrinkage compared to standard Bis-GMA?
A1: The bulky hexafluoroisopropylidene group in 6F-BAMP increases the monomer's molecular weight compared to Bis-GMA. Generally, higher molecular weight monomers lead to lower volumetric shrinkage because there are fewer reactive methacrylate groups per unit volume.[5] Additionally, the rigid fluorene-like structure can have a volume-occupying effect, further contributing to a reduction in shrinkage.
Q2: Can the choice of photoinitiator system influence volumetric shrinkage?
A2: Yes, absolutely. The type and concentration of the photoinitiator system directly impact the polymerization kinetics. For instance, some photoinitiators may lead to a slower polymerization reaction, allowing for greater stress relaxation and a reduction in the final shrinkage stress. Experimenting with different photoinitiators (e.g., camphorquinone alternatives) and their concentrations is a valid strategy for optimization.
Q3: What role does filler size and shape play in mitigating shrinkage?
A3: Filler morphology is a critical factor. Using a combination of different particle sizes (nano, micro, and hybrid) can increase the packing efficiency, allowing for higher filler loading and thus reducing the volume of the shrinking resin.[8] Non-spherical fillers, such as fibers or whiskers, can also help to distribute stress more effectively within the composite.
Q4: Is there a trade-off between reducing volumetric shrinkage and the mechanical properties of the composite?
A4: Yes, this is a critical consideration. For example, while reducing the concentration of a reactive diluent can decrease shrinkage, it may also increase the viscosity to an unworkable level or potentially lower the final degree of conversion, which could negatively impact mechanical strength. Similarly, very high filler loading can make the composite brittle. A systematic approach to formulation optimization is necessary to find the right balance for your specific application.
Experimental Protocols
Protocol 1: Preparation of 6F-BAMP Composite with Varied Filler Loading
-
Resin Matrix Preparation:
-
In a light-proof container, combine this compound (6F-BAMP) and triethylene glycol dimethacrylate (TEGDMA) in a 70:30 weight ratio.
-
Add 0.5 wt% camphorquinone (photoinitiator) and 1.0 wt% ethyl 4-(dimethylamino)benzoate (co-initiator) to the resin mixture.
-
Mix thoroughly in the dark until a homogenous solution is obtained.
-
-
Filler Incorporation:
-
Use silane-treated barium borosilicate glass fillers with an average particle size of 1 µm.
-
Prepare separate batches of composites with filler loading at 60%, 65%, 70%, and 75% by weight.
-
Add the filler to the prepared resin matrix incrementally in a planetary mixer, ensuring thorough and uniform dispersion.
-
-
Sample Preparation and Curing:
-
Place the uncured composite into a cylindrical mold (e.g., 4 mm diameter, 2 mm height).
-
Cover the top and bottom surfaces with transparent Mylar strips and press with glass slides to create a smooth surface.
-
Photopolymerize the sample using a dental curing light with an intensity of 800 mW/cm² for 40 seconds on each side.
-
-
Evaluation:
-
Measure the volumetric shrinkage of the cured samples using a method such as µCT analysis or the Archimedes' principle by measuring the density before and after curing.[14]
-
Assess mechanical properties such as flexural strength and elastic modulus according to ISO standards.
-
Data Presentation
| Filler Loading (wt%) | Volumetric Shrinkage (%) (Hypothetical Data) | Flexural Strength (MPa) (Hypothetical Data) |
| 60 | 3.5 | 120 |
| 65 | 3.1 | 135 |
| 70 | 2.7 | 145 |
| 75 | 2.4 | 140 |
This table illustrates the expected inverse relationship between filler content and volumetric shrinkage, as well as the potential for an optimal filler loading for mechanical properties.[9][10][11]
Visualizing the Process
Diagram 1: The Mechanism of Polymerization Shrinkage
Caption: Conversion of monomer spacing to covalent bonds.
Diagram 2: Troubleshooting Workflow for High Volumetric Shrinkage
Sources
- 1. Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The Effect of Inorganic Filler Content on the Properties of BPA-Free Bulk-Fill Dental Resin Composites [ouci.dntb.gov.ua]
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Technical Support Center: Optimizing Polymerization of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane Resins
Welcome to the technical support guide for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a specialized dimethacrylate resin valued for its unique properties. As a structural analogue of Bis-GMA, its hexafluoroisopropylidene group imparts distinct chemical and physical characteristics. Achieving a high degree of conversion (DC) during polymerization is paramount to harnessing its full potential, directly impacting the final mechanical properties, biocompatibility, and chemical stability of the cured material.[1][2] An incomplete conversion can lead to the leaching of unreacted monomers and compromised structural integrity.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common challenges encountered during the photopolymerization of this resin. We will delve into the causality behind experimental variables and provide validated protocols to ensure reliable and reproducible outcomes.
Troubleshooting Guide: Enhancing Degree of Conversion
This section addresses specific issues in a question-and-answer format to guide you through the process of identifying and resolving problems related to incomplete polymerization.
Issue 1: Consistently Low Degree of Conversion (< 60%)
Question: My experiments with this compound resin consistently yield a low degree of conversion, as measured by FTIR spectroscopy. I am following a standard protocol for dimethacrylate resins. What are the most likely causes and how can I systematically troubleshoot this issue?
Answer: A suboptimal degree of conversion in dimethacrylate systems, which typically ranges from 43% to 75%, is a multifaceted problem.[1] The rigid structure and high viscosity of Bis-GMA analogues can create diffusion limitations that hinder complete polymerization.[5][6] The troubleshooting workflow below outlines a systematic approach to diagnosing the root cause.
1. Re-evaluate Your Photoinitiator System:
The initiator system is the engine of your polymerization. Its efficiency depends on its ability to absorb light and generate free radicals.
-
Spectral Mismatch: The most common error is a mismatch between the photoinitiator's absorption spectrum and the emission spectrum of the light-curing unit.[7] The widely used Camphorquinone (CQ) has an absorption maximum around 468 nm and requires a blue light source.[8] In contrast, Type I photoinitiators like TPO or BAPO absorb in the UV-A to violet range (~380-410 nm) and are more efficient with broad-spectrum or multi-wave LED units.[8][9][10]
-
Concentration: Ensure the photoinitiator and any co-initiator (like a tertiary amine for CQ systems) are present at optimal concentrations, typically in the range of 0.2-1.0 wt% each.[11]
-
Initiator Type: For highly filled or opaque resins, Type I photoinitiators (e.g., acylphosphine oxides) can be more advantageous as they undergo cleavage to produce two free radicals and have a better bleaching effect than the common Type II CQ/amine system.[7][9]
| Photoinitiator System | Class | Max. Absorption (λmax) | Required Co-Initiator | Recommended Light Source |
| Camphorquinone (CQ) | Type II | ~468 nm | Tertiary Amine (e.g., CEMA, DMAEMA) | Blue Light LED, Halogen |
| TPO (Lucirin TPO) | Type I | ~380 nm | None | UV-A, Violet, Multi-wave LED |
| BAPO (Irgacure 819) | Type I | ~370 nm | None | UV-A, Violet, Multi-wave LED |
| PPD (1-Phenyl-1,2-propanedione) | Type II | ~410 nm | Tertiary Amine | Violet, Multi-wave LED |
2. Optimize Curing Light Parameters:
The energy delivered to the sample is a critical factor. Insufficient energy results in an incomplete reaction.
-
Irradiance and Exposure Time: The total energy delivered is a product of irradiance (mW/cm²) and time (s). A minimum irradiance of 400 mW/cm² is often recommended.[12] For a 2 mm thick sample, a curing time of 20-60 seconds is typical, but this may need to be increased for darker or more opaque formulations.[12]
-
Distance: Light intensity decreases dramatically with distance. The tip of the light guide should be kept as close as possible to the resin surface (ideally < 2 mm).[13]
3. Mitigate Oxygen Inhibition:
Oxygen is a potent inhibitor of free-radical polymerization.[14][15] It reacts with initiating and propagating radicals to form stable peroxy radicals, which are unable to continue the polymerization chain.[15][16][17] This effect is most pronounced at the surface exposed to air, resulting in a tacky, uncured layer.
-
Solutions:
-
Inert Atmosphere: The most effective method is to cure the resin in an inert environment, such as a nitrogen or argon-filled glovebox.[16]
-
Barrier Layers: Applying a layer of an oxygen-impermeable material, such as glycerin gel, on the surface before curing can effectively block oxygen diffusion.[18]
-
4. Control Temperature and Viscosity:
As polymerization proceeds, the viscosity of the system increases dramatically, leading to a state of vitrification where monomer and radical mobility are severely restricted.[19] This diffusion-controlled state is often the limiting factor for the final DC.
-
Pre-heating: Increasing the initial temperature of the resin (e.g., pre-heating to 37°C or even 60°C) lowers its viscosity.[20] This enhances molecular mobility, allowing polymerization to proceed further before vitrification occurs, ultimately leading to a higher final DC.[5][19][21]
-
Diluent Monomers: The high viscosity of this compound can be reduced by incorporating a low-viscosity diluent comonomer, such as Triethylene glycol dimethacrylate (TEGDMA).[5][22] However, be aware that this can increase polymerization shrinkage.[6][20]
| Parameter | Effect on DC | Causality / Key Consideration |
| Increasing Temperature | Increases | Lowers viscosity, increases radical and monomer mobility, delays vitrification.[5][19] |
| Increasing Light Intensity | Increases | Generates more radicals, helping to overcome oxygen inhibition and accelerate the reaction.[21] |
| Increasing Exposure Time | Increases | Delivers more total energy, allowing the reaction to proceed further towards completion. |
| Adding Diluent Monomer | Generally Increases | Reduces overall system viscosity, improving molecular mobility.[22] |
Frequently Asked Questions (FAQs)
Q1: How does the hexafluoro- group in this resin affect polymerization compared to standard Bis-GMA?
The two trifluoromethyl (-CF3) groups on the isopropylidene bridge are strongly electron-withdrawing. This can influence the reactivity of the monomer. While detailed kinetic studies on this specific monomer are limited, research on other fluorinated methacrylates suggests that such groups can alter polymerization kinetics.[23][24] The bulky nature of the -CF3 groups also increases the rigidity of the monomer, which can contribute to higher viscosity and potentially limit the final degree of conversion if not properly managed.[24]
Q2: What is the most reliable method for measuring the degree of conversion?
Fourier Transform Infrared (FTIR) Spectroscopy is the most widely used and reliable technique for determining the DC of dimethacrylate resins.[1][25][26] The method involves monitoring the decrease in the vibrational absorbance peak of the methacrylate carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹. This change is typically measured relative to an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹.[1][26] A detailed protocol is provided in the next section.
Q3: Can post-curing at an elevated temperature improve the final degree of conversion?
Yes. After the initial photopolymerization, the resin network contains trapped free radicals.[9] A post-cure heat treatment (e.g., at 100-120°C for several hours) can provide the necessary thermal energy to increase the mobility of trapped radicals and unreacted monomers, allowing for additional polymerization and a significant increase in the final DC.[19] This process is particularly effective for materials that have vitrified during the initial photocuring stage.
Experimental Protocols
Protocol 1: Measurement of Degree of Conversion (DC) by ATR-FTIR Spectroscopy
This protocol provides a step-by-step method for accurately determining the DC of your resin system.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Uncured this compound resin mixture.
-
Light-curing unit with known irradiance.
-
Microscope slides and Mylar strips.
Methodology:
-
Acquire Uncured Spectrum:
-
Place a small drop of the uncured liquid resin directly onto the ATR crystal.
-
Record the infrared spectrum. This will serve as your baseline (0% conversion).
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., acetone followed by isopropanol).
-
-
Prepare and Cure the Sample:
-
Place a standardized amount of the uncured resin onto a microscope slide.
-
Cover the resin with a Mylar strip to create a flat surface and prevent oxygen inhibition.
-
Press gently to create a thin, uniform film (typically < 2 mm).
-
Photocure the sample by placing the light guide tip directly on the Mylar strip for a predetermined time and intensity.
-
-
Acquire Cured Spectrum:
-
Remove the cured resin sample from the slide.
-
Press the cured sample firmly onto the ATR crystal to ensure good contact.
-
Record the infrared spectrum.
-
-
Data Analysis and Calculation:
-
For both the uncured and cured spectra, determine the absorbance peak height of the aliphatic C=C bond at ~1638 cm⁻¹ and the internal standard aromatic C=C bond at ~1608 cm⁻¹. Use a consistent baseline method for all measurements.
-
Calculate the Degree of Conversion (DC) using the following formula[1]:
DC (%) = [ 1 - ( (Peak Height 1638/Peak Height 1608)cured / (Peak Height 1638/Peak Height 1608)uncured ) ] x 100
-
Repeat the measurement on at least three separate samples to ensure statistical validity.[27]
-
References
-
Calheiros FC, et al. Effect of temperature on composite polymerization stress and degree of conversion. Dent Mater (2014), [Link]
-
Gauthier, M. A., Stangel, I., Ellis, T. H., & Zhu, X. X. (2005). Oxygen inhibition in dental resins. Journal of dental research, 84(8), 725-729. [Link]
-
Hoyle, C. E. An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]
-
Andrzejewska, E., & Andrzejewski, M. (2017). A reliable method of measuring the conversion degrees of methacrylate dental resins. Materials, 10(11), 1286. [Link]
-
Lu, H., Stansbury, J. W., & Bowman, C. N. (2004). The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 71(2), 206-213. [Link]
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Ferreira, R. S., de Fátima, A., & da Silva, E. M. (2010). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Journal of Applied Oral Science, 18(4), 329-334. [Link]
-
Park, J., Chang, J., Lee, I., & Kim, K. (2000). Development of a new photoinitiation system for dental light-cure composite resins. Journal of dental research, 79(9), 1679-1683. [Link]
-
O'Brien, A. K., & Bowman, C. N. (2018). Oxygen Inhibition of Radical Polymerizations Investigated with the Rheometric Quartz Crystal Microbalance. Macromolecules, 51(15), 5747-5755. [Link]
-
Andrzejewska, E., & Andrzejewski, M. (2017). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Materials, 10(11), 1286. [Link]
-
Gong, T., & Zhao, X. (2019). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter, 15(4), 634-643. [Link]
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Lovell, L. G., Stansbury, J. W., Syrpes, D. C., & Bowman, C. N. (1999). The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins. Journal of dental research, 78(8), 1426-1437. [Link]
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Gauthier, M. A., Stangel, I., Ellis, T. H., & Zhu, X. X. (2005). Oxygen Inhibition in Dental Resins. Journal of Dental Research, 84(8), 725–729. [Link]
-
dos Santos, G. B., et al. (2008). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Journal of applied oral science, 16(4), 244-249. [Link]
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Da Silva, E. M., et al. (2012). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. The Journal of Contemporary Dental Practice, 13(4), 545-550. [Link]
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Main, K., et al. (2016). Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios. Dental Materials, 32(2), e29-e40. [Link]
-
Lovell, L. G., Stansbury, J. W., Syrpes, D. C., & Bowman, C. N. (1999). The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins. Journal of Dental Research, 78(8), 1426-1437. [Link]
-
Barkalov, I. P., et al. (2014). Kinetics of radiative polymerization and co-polymerization of fluorinated acrylates and methacrylates. High Energy Chemistry, 48(6), 391-397. [Link]
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Hadis, M., Leprince, J. G., & Shortall, A. C. (2011). The photoinitiators used in resin based dental composite—A review and future perspectives. Dental materials, 27(9), 835-849. [Link]
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Santini, A., Miletic, V., Swift, M. D., & Palin, W. M. (2012). Current photo-initiators in dental materials. Dental Materials, 28(2), 117-128. [Link]
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Kim, R. J. Y., et al. (2023). Analysis of temperature change during polymerization according to resin thickness: an in vitro experimental study. The Journal of the Korean Academy of Conservative Dentistry, 48(4), 241-251. [Link]
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Rzepka, B., et al. (2016). Polymerization shrinkage of resin mixtures used in dental composites. Engineering of Biomaterials, 19(138), 16-20. [Link]
-
Zashikhina, N. N., et al. (2019). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Journal of General Chemistry, 89(12), 2603-2615. [Link]
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Table 2 -Photo-initiator systems used in the resin composite composition. - ResearchGate. [Link]
-
AlShafi, M. M. (2017). Factors affecting polymerization of resin-based composites: A literature review. The Saudi Dental Journal, 29(2), 48-58. [Link]
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Wang, Y., et al. (2023). Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate. Polymers, 15(17), 3534. [Link]
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Par, M., et al. (2020). Resin based restorative dental materials: A review. Journal of Advanced Oral Research, 11(1), 1-14. [Link]
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This compound | C23H18F6O4 - PubChem. [Link]
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Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane - PrepChem.com. [Link]
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Factors affecting Polymerization of Resin Based Composites. - ResearchGate. [Link]
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Durner, J., et al. (2015). Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials. International Journal of Molecular Sciences, 16(11), 26362-26385. [Link]
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Hegemann, D., et al. (2003). Plasma Copolymerization of Fluorinated and Acrylate Monomers: Kinetics and Chemical Structure Study. Plasma Processes and Polymers, 1(2), 166-173. [Link]
-
Soares, L. E. S., et al. (2011). Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips. Brazilian Archives of Biology and Technology, 54(6), 1235-1241. [Link]
-
Stansbury, J. W., & Dickens, S. H. (2001). Determination of double bond conversion in dental resins by near infrared spectroscopy. Dental materials, 17(1), 71-79. [Link]
-
Liu, W. (2012). Fluorinated Poly(meth)acrylate: Synthesis and properties. Progress in Polymer Science, 37(8), 1105-1129. [Link]
-
Al-Ahdal, K., et al. (2015). Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods. Journal of International Oral Health, 7(Suppl 2), 71-77. [Link]
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Stansbury, J. W., & Dickens, S. H. (2001). Determination of double bond conversion in dental resins by near infrared spectroscopy. Dental Materials, 17(1), 71-79. [Link]
- CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents. https://patents.google.
-
Alghamdi, M. A. (2023). Synthesis of Derivatives of Hexafluoroisopropanol (Master's thesis, The University of Mississippi). [Link]
-
Properties of 2,2-Bis[p-(2′-hydroxy-3′-methacryloxy propoxy)phenyl]propane/Isobornyl (Meth)acrylate copolymers - ResearchGate. [Link]
-
Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane - the NIST WebBook. [Link]
-
Hexafluoro-2-propanol - Wikipedia. [Link]
-
Sîrbu, C. I., et al. (2023). Studies of Akt/mTOR–Autophagy–Apoptosis Crosstalk in Human Gingival Fibroblasts Around New Digital Processed Dental Composites. International Journal of Molecular Sciences, 24(22), 16405. [Link]
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- 3. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
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Technical Support Center: Purification of Crude Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP)
Welcome to the comprehensive technical guide for the purification of crude Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP). This resource is tailored for researchers, scientists, and professionals in drug development and materials science who require high-purity 6F-BAMP for their applications. Achieving a high degree of purity is paramount for successful polymerization and the desired performance of the final product. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of 6F-BAMP purification.
I. Understanding the Purification Challenges of 6F-BAMP
Crude 6F-BAMP, synthesized from 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane (Bisphenol AF) and methacryloyl chloride, often contains impurities that can negatively impact its polymerization and the properties of the resulting polymer. These impurities may include unreacted starting materials, byproducts, and residual solvents. The primary objective of purification is to eliminate these contaminants to obtain a high-purity monomer.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the purification of 6F-BAMP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The selected solvent system has a high solubility for 6F-BAMP, even at low temperatures.- Inadequate cooling time or temperature.- Premature crystallization during hot filtration. | - Optimize Solvent System: Try different solvent/anti-solvent combinations, such as ethanol/water or methanol/water. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at reduced temperatures.[1]- Ensure Sufficient Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath to maximize crystal formation.[2]- Maintain Temperature During Filtration: Preheat the filtration funnel and receiving flask to prevent the product from crystallizing on the filter paper. |
| Product is Oily or Gummy, Not Crystalline | - Presence of impurities inhibiting crystallization.- Residual solvent. | - Pre-wash Crude Product: Before recrystallization, wash the crude product with a solvent in which impurities are soluble but the product is not (e.g., cold hexane to remove non-polar impurities).- Column Chromatography: If recrystallization is ineffective, consider using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[3]- Thorough Drying: Ensure the final product is completely dried under vacuum to remove any remaining solvent. |
| Discolored Product (Yellowish or Brownish) | - Presence of phenolic impurities or oxidation byproducts. | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. Remove the carbon by hot filtration through Celite before cooling.[4]- Wash with a Reducing Agent Solution: A wash with a dilute aqueous solution of a mild reducing agent like sodium bisulfite can help remove colored oxidation products. |
| Incomplete Removal of Starting Materials | - Inefficient initial work-up. | - Aqueous Washes: Thoroughly wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate) to remove unreacted acidic starting materials like Bisphenol AF and any HCl byproduct. Follow with deionized water washes until the aqueous layer is neutral. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude 6F-BAMP?
A1: Recrystallization is the most common and efficient method for purifying crude 6F-BAMP on a lab scale.[1][3][4] A mixed solvent system, such as ethanol/water, is often effective.[5] For highly impure samples, column chromatography may be necessary.[3]
Q2: How can I confirm the purity of my 6F-BAMP after purification?
A2: A combination of analytical techniques is recommended to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify and quantify impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Verifies the presence of key functional groups.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and lower the melting range.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Q3: My 6F-BAMP is polymerizing during storage. How can I prevent this?
A3: To prevent premature polymerization:
-
Add an Inhibitor: A small amount of a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) should be added to the purified monomer.
-
Proper Storage: Store the inhibited 6F-BAMP in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the key safety precautions when working with 6F-BAMP and purification solvents?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for purification are often flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for 6F-BAMP and all solvents before use.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization of Crude 6F-BAMP
This protocol provides a general procedure for the recrystallization of 6F-BAMP. The optimal solvent ratios and temperatures may need to be adjusted based on the purity of the crude product.
Materials:
-
Crude 6F-BAMP
-
Ethanol (or Methanol)
-
Deionized Water
-
Activated Carbon (optional)
-
Celite (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude 6F-BAMP in an Erlenmeyer flask with a magnetic stir bar. While stirring and gently heating, add the minimum amount of hot ethanol (or methanol) required to completely dissolve the solid.[6][4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to stir and heat for 10-15 minutes.[6]
-
Hot Filtration (if activated carbon was used): If activated carbon was added, perform a hot filtration through a pre-heated funnel with a pad of Celite to remove it. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: While stirring the hot filtrate, slowly add deionized water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol (or methanol) to redissolve the precipitate and achieve a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.[2]
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[6]
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Protocol 2: Column Chromatography of Crude 6F-BAMP
This method is recommended for samples that are difficult to purify by recrystallization alone.
Materials:
-
Crude 6F-BAMP
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude 6F-BAMP in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the fractions containing the pure 6F-BAMP, as determined by TLC, and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
V. Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for purifying crude 6F-BAMP.
Caption: A workflow diagram illustrating the primary purification pathways for crude 6F-BAMP.
Caption: A troubleshooting guide linking common issues in 6F-BAMP purification to their causes and solutions.
Sources
Technical Support Center: Troubleshooting the Synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, also known as 6F-BAMP or 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate.[1] This resource is designed for researchers and chemical synthesis professionals to proactively address and resolve common challenges encountered during the esterification of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) with methacryloyl chloride. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of why byproducts form and how to prevent them, ensuring a robust and reproducible synthesis.
Core Synthesis Overview & Key Challenges
The synthesis of 6F-BAMP is typically achieved through the acylation of Bisphenol AF with methacryloyl chloride, using a tertiary amine base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.[2] While straightforward in principle, the high reactivity of the acyl chloride and the difunctional nature of the bisphenol create opportunities for several side reactions.
This guide will address the most frequently encountered issues: incomplete conversion leading to mono-substituted impurities, byproduct formation from reagent hydrolysis, and premature product polymerization.
Troubleshooting Guide & FAQs
Question 1: My final product analysis (NMR/HPLC) shows a significant presence of the mono-methacrylated byproduct and unreacted Bisphenol AF. What causes this incomplete reaction and how can I drive the synthesis to completion?
Answer: This is the most common issue, stemming from suboptimal reaction stoichiometry and conditions. The two hydroxyl groups on Bisphenol AF have similar reactivity, but converting the last 10-15% of the mono-substituted intermediate to the di-substituted product can be challenging due to statistical probability and steric hindrance.
Causality Analysis:
-
Insufficient Acylating Agent: Using a strict 2.0 equivalent of methacryloyl chloride is often inadequate. Any amount lost to side reactions (like hydrolysis) will leave unreacted hydroxyl groups.
-
Ineffective Mixing: As the reaction progresses, the formation of triethylammonium chloride salt can create a thick slurry, impeding effective mixing and preventing reactants from interacting.
-
Low Temperature/Short Reaction Time: The reaction rate slows considerably as reactant concentrations decrease. Insufficient time or energy (temperature) will result in an incomplete reaction.
Troubleshooting Protocol:
-
Adjust Stoichiometry: Increase the methacryloyl chloride to 2.1 - 2.2 equivalents . This statistical excess helps drive the reaction towards the di-substituted product. A corresponding increase in triethylamine (2.2 - 2.3 equivalents) is necessary to neutralize all generated HCl.
-
Optimize Reagent Addition: Dissolve Bisphenol AF and triethylamine in a sufficient volume of anhydrous dichloromethane (DCM) to maintain a stirrable solution even after salt precipitation. Add the methacryloyl chloride dropwise at 0 °C to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature to complete the conversion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of Bisphenol AF. A typical mobile phase is 70:30 hexane:ethyl acetate. The reaction should only be considered complete when the Bisphenol AF spot is absent.
-
Extend Reaction Time: Do not quench the reaction prematurely. Allow it to stir at room temperature for at least 12-24 hours after the addition of methacryloyl chloride is complete.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Methacryloyl Chloride | 2.0 eq. | 2.1 - 2.2 eq. | Overcomes loss to side reactions and drives equilibrium. |
| Triethylamine (TEA) | 2.0 - 2.1 eq. | 2.2 - 2.3 eq. | Ensures complete neutralization of HCl byproduct. |
| Addition Temperature | Room Temperature | 0 °C, then warm to RT | Controls initial exotherm, preventing side reactions. |
| Reaction Time | 2-4 hours | 12-24 hours (TLC monitored) | Ensures complete conversion of the mono-adduct. |
Question 2: My reaction yield is low, and the crude product is acidic upon workup. What is the likely cause?
Answer: This strongly indicates the hydrolysis of methacryloyl chloride into methacrylic acid.[3] Methacryloyl chloride is extremely sensitive to moisture.[4][5] Water present in the solvent, on the glassware, or in the Bisphenol AF starting material will rapidly and irreversibly consume the reagent and generate HCl, which is not fully scavenged if the TEA is also consumed.
Mechanistic Explanation: H₂O + CH₂(CH₃)COCl → CH₂(CH₃)COOH (Methacrylic Acid) + HCl
This side reaction has a dual negative effect:
-
Reagent Consumption: It reduces the available methacryloyl chloride, leading to incomplete conversion.
-
Acidification: It produces methacrylic acid and excess HCl, which can protonate the triethylamine base, rendering it ineffective as an acid scavenger.
Prevention Protocol: Rigorous Anhydrous Technique
-
Glassware: Oven-dry all glassware at 120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Solvent: Use a freshly opened bottle of anhydrous solvent or purify the solvent by distillation over a suitable drying agent (e.g., calcium hydride for DCM). Store over molecular sieves.
-
Reagents:
-
Bisphenol AF: Dry under vacuum at 60-80 °C for several hours before use to remove adsorbed water.
-
Triethylamine: Distill from calcium hydride and store under an inert atmosphere.
-
Methacryloyl Chloride: Use as received from a reputable supplier and handle under an inert atmosphere. A fresh bottle is highly recommended.[3]
-
-
Reaction Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon. Use septa and syringes for all liquid transfers.
Question 3: During the reaction or workup, the mixture becomes thick and viscous, almost gel-like. What is causing this and how can I prevent it?
Answer: This is a classic sign of premature polymerization of the methacrylate groups.[6] Methacrylate monomers can undergo free-radical polymerization, which can be initiated by heat, light, or trace metal impurities. The desired 6F-BAMP product, having two methacrylate moieties, can crosslink and form a polymer network, leading to gelation.
Causality and Prevention:
-
Inhibitor Absence: Methacryloyl chloride is typically supplied with a radical inhibitor like phenothiazine or hydroquinone monomethyl ether (MEHQ).[3] During purification or transfer, this inhibitor can be inadvertently removed.
-
Temperature: High reaction temperatures significantly increase the rate of polymerization. The acylation reaction is exothermic, and localized hotspots can trigger polymerization if cooling is inadequate.
-
Light Exposure: UV light can initiate radical polymerization. Performing the reaction in a flask wrapped in aluminum foil is a simple and effective preventative measure.
Troubleshooting Protocol:
-
Add an Inhibitor: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine (100-200 ppm), to the reaction mixture at the beginning of the synthesis. This will scavenge any free radicals that may form.
-
Strict Temperature Control: As described previously, begin the reaction at 0 °C and allow it to warm gradually. If the reaction is scaled up, use an ice bath to maintain the temperature during the entire addition period.
-
Exclude Light: Wrap the reaction flask with aluminum foil to prevent photo-initiation.
-
Purification Considerations: During workup and purification (e.g., rotary evaporation), ensure the temperature of the water bath does not exceed 40 °C. The purified 6F-BAMP monomer should be stored in a dark bottle, refrigerated, and with an inhibitor added if it will be stored for an extended period.
General FAQs
Q: What is the best method for purifying the crude 6F-BAMP product? A: The primary impurity to remove is the triethylammonium chloride salt. This is best achieved by a standard aqueous workup. After the reaction is complete, dilute the mixture with DCM and wash sequentially with:
-
Dilute HCl (e.g., 1 M): To remove excess triethylamine.
-
Saturated NaHCO₃ solution: To neutralize any remaining acid.
-
Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer. After drying the organic layer over anhydrous MgSO₄ or Na₂SO₄, the solvent can be removed under reduced pressure. If non-polar impurities or the mono-adduct persist, purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) is effective.
Q: What analytical techniques should I use to confirm the structure and purity of my 6F-BAMP? A: A combination of techniques is recommended:
-
¹H NMR: Provides definitive structural confirmation. Look for the disappearance of the phenolic -OH proton from Bisphenol AF and the appearance of the characteristic vinyl protons of the methacrylate group (~5.6 and 6.1 ppm) and the methyl protons (~1.9 ppm).
-
FTIR: Useful for monitoring the reaction. Look for the disappearance of the broad O-H stretch from Bisphenol AF (~3300 cm⁻¹) and the appearance of the strong C=O ester stretch (~1720 cm⁻¹).
-
HPLC/LC-MS: Excellent for assessing purity and quantifying any remaining starting material or byproducts.
References
- VanDeMark Chemical. (n.d.). METHACRYLOYL CHLORIDE.
- BenchChem. (2025). Technical Support Center: Troubleshooting 2-Methyloctyl Methacrylate Synthesis.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
-
Wikipedia. (2024, February 10). Methacryloyl chloride. Retrieved from [Link]
-
ResearchGate. (2017, June 25). How do i synthesize methacryloyl chloride?. Retrieved from [Link]
-
MDPI. (n.d.). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. Retrieved from [Link]
-
Zheng, S., et al. (2011). Synthesis and Characterization of Dimethacrylate Monomer with High Molecular Weight for Root Canal Filling Materials. Molecules, 16(8), 6549-6559. Retrieved from [Link]
Sources
Technical Support Center: Viscosity Control of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane Monomer Mixtures
Welcome to the technical support center for controlling the viscosity of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP) monomer mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this high-performance fluorinated monomer.
Introduction to Viscosity Challenges with 6F-BAMP
This compound (6F-BAMP) is a dimethacrylate monomer prized for its excellent mechanical properties, thermal stability, and low water sorption, making it a valuable component in dental composites, adhesives, and other advanced biomedical applications. However, a significant challenge in working with 6F-BAMP, much like its non-fluorinated analog Bis-GMA, is its inherently high viscosity in its pure form. This high viscosity can impede proper mixing with fillers and other additives, lead to air entrapment, and complicate handling and application.
This guide provides a comprehensive overview of the principles and practical strategies for effectively controlling the viscosity of 6F-BAMP monomer mixtures to ensure reproducible and successful experimental outcomes.
Troubleshooting Guide: Common Viscosity-Related Issues
This section addresses specific problems you may encounter during your experiments with 6F-BAMP.
| Problem | Potential Cause | Recommended Solution |
| Mixture is too thick to handle or pour. | High concentration of 6F-BAMP. | Introduce a low-viscosity co-monomer such as TEGDMA or UDMA. Start with a 10-20 wt% addition and adjust as needed.[1][2][3] |
| Low ambient temperature. | Gently warm the 6F-BAMP or the entire mixture to a controlled temperature (e.g., 25-37°C).[4][5][6] Note that this will reduce working time. | |
| Air bubbles are trapped in the mixture. | High viscosity prevents air from escaping. | After mixing, place the mixture in a vacuum chamber or centrifuge at low speed to aid in de-gassing.[7] Pre-heating the resin can also help.[7] |
| Improper mixing technique. | Use a slow, deliberate mixing motion to avoid introducing excess air. | |
| Inconsistent viscosity between batches. | Inaccurate measurement of components. | Use a calibrated analytical balance for all measurements. |
| Temperature fluctuations in the laboratory. | Ensure a consistent and controlled laboratory temperature. | |
| Incomplete dissolution of solid components. | Ensure all components are fully dissolved before use. Gentle heating and stirring can aid dissolution. | |
| Phase separation or cloudiness observed. | Poor solubility of 6F-BAMP in the chosen co-monomer or solvent. | Select a co-monomer or solvent with better compatibility. Consider a blend of co-monomers to improve solubility. |
| Exceeding the solubility limit. | Reduce the concentration of 6F-BAMP or the specific additive causing the issue. |
Frequently Asked Questions (FAQs)
Q1: Why is the viscosity of 6F-BAMP so high?
A1: The high viscosity of 6F-BAMP is attributed to its large molecular size, rigid aromatic backbone, and strong intermolecular forces. The presence of fluorine atoms can also contribute to increased viscosity compared to their non-fluorinated counterparts.[8]
Q2: How does temperature affect the viscosity of 6F-BAMP mixtures?
A2: Increasing the temperature of the monomer mixture will decrease its viscosity.[4][6][9] This is because the increased thermal energy allows the monomer molecules to move more freely. However, be aware that elevated temperatures will also accelerate the polymerization reaction, reducing the working time.[7]
Q3: What are the most common co-monomers used to reduce the viscosity of high-viscosity methacrylate monomers like 6F-BAMP?
A3: Low-viscosity dimethacrylate monomers are frequently used as reactive diluents. Common examples include:
-
Triethylene glycol dimethacrylate (TEGDMA): A highly effective and widely used diluent due to its low viscosity and flexibility.[1][2][3]
-
Urethane dimethacrylate (UDMA): Offers a good balance of viscosity reduction and mechanical properties.[3]
-
Ethoxylated bisphenol A dimethacrylate (Bis-EMA): Can be used to reduce viscosity, though it may not be as effective as TEGDMA.[1]
Q4: Can I use a non-reactive solvent to reduce viscosity?
A4: While non-reactive solvents can effectively reduce viscosity, they must be completely removed before polymerization, as any residual solvent can negatively impact the final mechanical properties and biocompatibility of the cured material.[10] For applications where complete removal is feasible, solvents like acetone or a mixture of heptane and isopropanol may be considered.[11]
Q5: How do I measure the viscosity of my 6F-BAMP mixture accurately?
A5: For high-viscosity resins, a rotational viscometer or rheometer is the most suitable instrument.[12][13] These instruments can measure viscosity at different shear rates and temperatures, providing a comprehensive understanding of the mixture's flow behavior. Capillary viscometers are generally not suitable for such high-viscosity materials.[12][13]
Experimental Protocols
Protocol 1: Preparation of a 6F-BAMP/TEGDMA Mixture
This protocol describes the preparation of a 70:30 weight ratio mixture of 6F-BAMP and TEGDMA.
-
Materials and Equipment:
-
This compound (6F-BAMP)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Analytical balance
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath or heating block (optional)
-
-
Procedure:
-
Tare the glass vial on the analytical balance.
-
Accurately weigh the desired amount of 6F-BAMP into the vial.
-
Accurately weigh the corresponding amount of TEGDMA into the same vial.
-
Add the magnetic stir bar to the vial.
-
Place the vial on the magnetic stirrer and mix at a low to medium speed until a homogenous solution is obtained.
-
If the 6F-BAMP is slow to dissolve, gently warm the vial to no more than 40°C while stirring.
-
Once fully dissolved, allow the mixture to return to room temperature before use.
-
Protocol 2: Viscosity Measurement using a Rotational Viscometer
This protocol provides a general procedure for measuring the viscosity of a prepared monomer mixture.
-
Materials and Equipment:
-
Rotational viscometer with appropriate spindle
-
Prepared monomer mixture
-
Temperature-controlled sample holder
-
-
Procedure:
-
Set the temperature of the sample holder to the desired measurement temperature (e.g., 25°C).
-
Select a spindle appropriate for the expected viscosity range of your sample.
-
Pipette the required volume of the monomer mixture into the sample holder.
-
Lower the spindle into the sample to the correct immersion depth as indicated by the instrument manufacturer.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Begin the measurement at a defined rotational speed (shear rate).
-
Record the viscosity reading once it has stabilized.
-
For a more comprehensive analysis, perform a shear rate sweep to observe how the viscosity changes with increasing shear rate.
-
Visualizations
Logical Relationship of Factors Affecting Viscosity
Caption: Factors influencing the viscosity of 6F-BAMP mixtures.
Experimental Workflow for Viscosity Reduction and Characterization
Caption: Workflow for optimizing 6F-BAMP mixture viscosity.
References
-
Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and flexural strength of experimental resins and composites. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Rheological properties of resin composite [Review Article]. (2022). Biomaterials Journal. Retrieved January 12, 2026, from [Link]
-
Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Epoxy Resin---High Viscosity Issue. (2024). meet crafts. Retrieved January 12, 2026, from [Link]
-
Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and flexural strength of experimental resins and composites | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Rheological properties of resin composites according to variations in monomer and filler ... (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Development of dental composite resin utilizing low-shrinking and low-viscous monomers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Viscosities of Liquid Fluorocompounds. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
-
RHEOLOGICAL PROPERTIES OF RESIN COMPOSITES ACCORDING TO THE CHANGE OF MONOMER AND FILLER COMPOSITIONS. (n.d.). Restorative Dentistry & Endodontics. Retrieved January 12, 2026, from [Link]
-
A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties. (2021). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
What's in Your Composite? Monomers Unmasked. (2022). Solventum. Retrieved January 12, 2026, from [Link]
-
Effects of adding methacrylate monomers on viscosity and mechanical properties of experimental light-curing soft lining materials based on urethane (meth)acrylate oligomers. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
CHEM355 Experiment 6 Viscosity of High Polymer Solutions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Rheological properties of resin composites according to variations in monomer and filler composition. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Viscosity, Degree of Polymerization, Water Uptake, and Water Solubility Studies on Experimental Dichloro-BisGMA-Based Dental Composites. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Viscosity of BisGMA, mCl-BisGMA, TEGDMA, and resin mixtures TBC0-TBC100... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to reduce the viscosity of an acrylic resin during processing. (2023). Quora. Retrieved January 12, 2026, from [Link]
-
A Helpful Guide to Processing High Viscosity Resins. (n.d.). Hapco, Inc. Retrieved January 12, 2026, from [Link]
-
Viscosity. (n.d.). EAG Laboratories. Retrieved January 12, 2026, from [Link]
-
Diluents and Solvents for Epoxy Resins - Session 31. (2024). YouTube. Retrieved January 12, 2026, from [Link]
-
Inline viscosity measurements in polymerisation reactions. (2019). rheonics :: viscometer and density meter. Retrieved January 12, 2026, from [Link]
-
Viscosity of monomer solutions vs. temperature. Monomers and diluents... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Effects of adding methacrylate monomers on viscosity and mechanical properties of experimental light-curing soft lining material. (n.d.). J-Stage. Retrieved January 12, 2026, from [Link]
-
Low‐Viscosity Limonene Dimethacrylate as a Bio‐Based Alternative to Bisphenol A‐Based Acrylic Monomers for Photocurable Thermosets and 3D Printing. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How should I decrease the Viscosity of Epoxy resin for the dispersion of Fillers in it. (2015). Retrieved January 12, 2026, from [Link]
-
Viscosity in Resin – PersiaResin. (2024). پرشیا رزین. Retrieved January 12, 2026, from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound | C23H18F6O4 | CID 2775006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2,2-BIS[4-(2-HYDROXY-3-METHACRYLOXYPROPOXY)PHENYL]PROPANE | 1565-94-2 [chemicalbook.com]
- 12. polysciences.com [polysciences.com]
- 13. Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
shelf life and optimal storage conditions for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Technical Support Center: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Welcome to the technical support guide for this compound. This document provides essential information on the optimal storage, shelf life, and troubleshooting for this highly specialized methacrylate monomer. As a fluorinated analog of Bis-GMA, its stability is critical for ensuring reproducible and successful polymerization in your research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability and prevent premature polymerization, the monomer should be stored under controlled conditions. The primary factors to control are temperature, light, and atmospheric exposure. General guidance for storing reactive methacrylate monomers suggests a cool, dark, and dry environment.[1]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | 2–8°C (Refrigerated) | Low temperatures significantly reduce the rate of autopolymerization. While some datasheets for similar chemicals may state "cool" or "room temperature"[2][3], refrigeration is the best practice for long-term stability of high-purity reactive monomers. Avoid freezing, as this can cause phase separation of the inhibitor. |
| Light Exposure | Store in an amber or opaque, tightly sealed container. | Methacrylates are susceptible to photo-initiation. UV light, even from ambient laboratory lighting, can generate free radicals and initiate unwanted polymerization.[4] |
| Atmosphere | Store under an air headspace. Do not store under inert gas. | This is a critical and often misunderstood requirement. Most commercial methacrylate monomers, including this one, are stabilized with inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). These inhibitors require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization. Storing under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to rapid polymerization. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, acids, and free-radical initiators.[1] | Contamination with these substances can neutralize the inhibitor or directly initiate polymerization, leading to product degradation. |
Q2: What is the expected shelf life?
The shelf life is not indefinite and is highly dependent on storage conditions and the specific inhibitor package used by the manufacturer. While a precise duration is seldom provided without an expiration date on the product's Certificate of Analysis, a well-stored methacrylate monomer can be expected to last for 6-12 months . Always prioritize the manufacturer's stated expiration date. For long-term studies, it is advisable to qualify new batches periodically to ensure consistent performance.
Q3: How can I determine if my monomer has degraded?
Degradation primarily manifests as spontaneous polymerization. You should inspect your material for the following signs before use:
-
Increased Viscosity: The monomer appears thicker than usual or does not flow easily.
-
Presence of Solids: You observe gel-like particles, crystals, or a solid mass at the bottom of the container.
-
Color Change: A noticeable shift in color, often towards yellow or amber, can indicate the formation of degradation byproducts.
-
Thermal Changes: The container feels warm to the touch, which is a sign of exothermic polymerization and indicates a critical stability failure.
If any of these signs are present, the monomer is likely compromised and should not be used for critical applications.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My monomer polymerized in the storage container. What went wrong?
-
Causality: This is a classic sign of improper storage. The most common causes are:
-
Elevated Temperature: The container was left at room temperature or exposed to a heat source for an extended period.
-
Light Exposure: The container was not adequately protected from light.
-
Inhibitor Failure: The inhibitor was rendered inactive, either by depletion over time or by storage under an inert atmosphere, which prevents it from functioning correctly.
-
-
Solution & Prevention:
-
Immediately and safely dispose of the polymerized material according to your institution's hazardous waste guidelines.[5][6]
-
Review your storage protocol. Ensure the monomer is consistently stored in a refrigerated, dark location.
-
Confirm that the container is sealed with a normal air headspace and not purged with inert gas.
-
Issue 2: My polymerization reaction is slow, incomplete, or fails entirely.
-
Causality: Assuming your initiator, catalyst, and other reagents are viable, this issue often points back to the monomer's quality.
-
Partial Degradation: The monomer may have begun to slowly oligomerize in the bottle. While not fully solid, this partial polymerization consumes reactive sites and increases viscosity, hindering reaction kinetics.
-
Inhibitor Concentration: If the monomer is old, the manufacturer may have used a higher concentration of inhibitor to ensure stability, which may require a higher concentration of your initiator to overcome.
-
-
Troubleshooting Workflow:
-
First, inspect the monomer for any subtle signs of degradation as listed in FAQ Q3.
-
If the monomer appears visually acceptable but is from an older batch, consider running a small-scale control polymerization against a fresh lot, if available.
-
Try incrementally increasing the initiator concentration (e.g., by 10-20%) to overcome the inhibitor's quenching effect.
-
Issue 3: The monomer has a slight yellow tint but is not viscous. Can I still use it?
-
Causality: A slight color change without a change in viscosity may not necessarily preclude its use, but it indicates the beginning of chemical changes. This could be due to the formation of colored adducts or degradation of the inhibitor.
-
Recommended Action:
-
For non-critical applications: You can attempt to use the material, but be aware that the polymerization kinetics and the final polymer's properties (e.g., optical clarity, mechanical strength) may be affected.
-
For critical applications (e.g., drug development, medical devices): It is strongly recommended to discard the material and use a fresh, uncompromised batch. The risk of inconsistent results outweighs the cost of the material.
-
Visual Logic: Assessing Monomer Viability
The following diagram outlines the decision-making process when assessing an aged stock of this compound.
Caption: Troubleshooting workflow for aged monomer stock.
References
-
Halocarbon. (2020). HFMOP Safety Data Sheet. Retrieved from [Link]
-
Slideshare. (n.d.). Thermal Degradation of PMMA. Retrieved from [Link]
-
Halocarbon. (2020). HFMOP Safety Data Sheet (Alternate). Retrieved from [Link]
-
GovInfo. (n.d.). Studies on the photodegradation of poly (methyl methacrylate). Retrieved from [Link]
Sources
Technical Support Center: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP) Materials
Welcome to the technical resource center for researchers, scientists, and drug development professionals working with cured Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP) materials. This guide is designed to provide in-depth troubleshooting advice and best practices for minimizing water sorption, a critical factor for ensuring the stability, performance, and longevity of your cured polymers.
The inherent hydrophobicity of the 6F-BAMP monomer, primarily due to the hexafluoroisopropylidene group, makes it an excellent candidate for applications requiring low water uptake, such as in advanced dental composites, low-dielectric constant materials, and specialty coatings. However, achieving the lowest possible water sorption in the final cured material is not trivial and depends on a synergistic interplay of monomer quality, formulation, and curing protocol. This document provides the scientific rationale and actionable protocols to address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my cured 6F-BAMP material absorbing more water than expected?
A: Higher-than-expected water sorption is typically linked to three main factors: incomplete polymerization (a low degree of conversion), the presence of hydrophilic impurities in the monomer or formulation, or a poorly formed polymer network. Unreacted, polar methacrylate groups are prime sites for water absorption.
Q2: How does the curing method (e.g., photo vs. thermal) impact water sorption?
A: Both methods can yield highly cross-linked, low-sorption polymers, but the optimization parameters differ. Photocuring offers rapid, on-demand curing but can be susceptible to light attenuation, leading to a conversion gradient. Thermal curing can provide more uniform conversion throughout the bulk material but requires careful temperature control to manage polymerization rate and shrinkage stresses. The optimal choice depends on your specific application and geometry.
Q3: Can co-monomers in my formulation increase water sorption?
A: Absolutely. While 6F-BAMP is hydrophobic, many common dimethacrylate co-monomers, such as TEGDMA (triethylene glycol dimethacrylate), are significantly more hydrophilic. While often used to reduce viscosity, their presence can compromise the low water sorption characteristics of the final polymer. It is critical to balance formulation requirements with the desired level of hydrophobicity.
Q4: What is a typical "good" water sorption value for a cured 6F-BAMP polymer?
A: Well-cured, neat 6F-BAMP polymers can achieve exceptionally low water sorption values, often below 0.5% by mass. For dental materials, the ISO 4049 standard specifies water sorption should be less than 40 µg/mm³.[1][2][3] Achieving values significantly lower than this benchmark is possible with optimized formulations and curing protocols.
Troubleshooting Guide: High Water Sorption
This section provides a structured approach to diagnosing and solving the root causes of elevated water uptake in your cured 6F-BAMP materials.
Problem: Water Sorption Exceeds Target Specification (e.g., > 0.5% mass gain)
Potential Cause 1: Incomplete Curing (Low Degree of Conversion)
-
Scientific Rationale: The polymerization of dimethacrylates is a conversion-dependent process. A low degree of conversion (DC) leaves a significant number of unreacted, polar methacrylate groups pendant from the polymer backbone. These groups, along with residual monomer, act as plasticizers and create hydrophilic domains within the polymer matrix, readily attracting water molecules through hydrogen bonding. A strong correlation has been demonstrated between a higher degree of conversion and reduced water sorption.[2][4]
-
Recommended Solutions:
-
Optimize Initiator Concentration: Ensure the photoinitiator (e.g., Camphorquinone/amine system) or thermal initiator (e.g., AIBN, BPO) concentration is appropriate for your system, typically 0.2-1.0 wt%.
-
Enhance Curing Energy: For photocuring, increase the irradiation time or the light intensity. For thermal curing, consider increasing the curing temperature or implementing a multi-stage curing profile (e.g., a lower temperature hold followed by a higher temperature post-cure) to ensure complete reaction.[5][6]
-
Verify Degree of Conversion: Use Fourier-Transform Infrared Spectroscopy (FTIR-ATR) to quantify the DC. Monitor the peak area of the aliphatic C=C absorption (typically around 1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C at ~1608 cm⁻¹) before and after curing. Aim for a DC > 90% of the maximum achievable for your system.
-
Potential Cause 2: Presence of Hydrophilic Impurities
-
Scientific Rationale: The synthesis of 6F-BAMP can leave behind hydrophilic impurities such as residual solvents, unreacted phenols, or salts. Even trace amounts of these impurities trapped within the cured polymer network can significantly increase water sorption.
-
Recommended Solutions:
-
Monomer Purification: Before formulation, purify the 6F-BAMP monomer. Techniques like column chromatography over silica gel or recrystallization can be effective.
-
Purity Verification: Confirm the purity of the monomer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Use High-Purity Co-monomers & Additives: Ensure all other components in your formulation are of high purity and are as hydrophobic as possible.
-
Potential Cause 3: Inappropriate Formulation (Co-monomers and Fillers)
-
Scientific Rationale: The overall hydrophobicity of the polymer network is a function of all its components.[7][8][9] The inclusion of hydrophilic co-monomers like TEGDMA or HEMA can create a more water-absorbent network, even with a high DC.[10] Similarly, if using fillers (e.g., silica, glass), their surface chemistry is paramount. Untreated fillers often have hydroxyl groups on their surface, which are highly hydrophilic.
-
Recommended Solutions:
-
Select Hydrophobic Co-monomers: If viscosity modification is needed, consider using more hydrophobic co-monomers.
-
Filler Surface Treatment: Use fillers that have been surface-treated with a silane coupling agent (e.g., 3-(trimethoxysilyl)propyl methacrylate). This replaces hydrophilic surface hydroxyls with a hydrophobic, polymerizable interface.
-
Minimize Additives: Use the minimum effective concentration of any necessary additives (e.g., inhibitors, pigments) and select the most hydrophobic options available.
-
Potential Cause 4: Formation of Voids and a Heterogeneous Network
-
Scientific Rationale: Polymerization shrinkage can induce internal stresses, leading to the formation of micro-voids within the polymer network. These voids can trap water. Furthermore, poor mixing of components can lead to phase separation and regions of lower cross-link density, which are more susceptible to water ingress.
-
Recommended Solutions:
-
Ensure Homogeneous Mixing: Thoroughly mix the monomer, initiator, and any other components to ensure a uniform, single-phase resin before curing.
-
Control Curing Rate: A very rapid polymerization can increase shrinkage stress. For photocuring, a "soft-start" irradiation profile can mitigate this. For thermal curing, a slower heating ramp or a multi-stage temperature profile can be beneficial.
-
Degas the Resin: Before curing, degas the resin mixture under vacuum to remove any dissolved air, which could otherwise lead to bubble formation and voids.
-
Visual Workflow and Diagrams
Caption: Troubleshooting workflow for high water sorption.
Caption: Relationship between curing inputs and water sorption.
Key Experimental Protocols
Protocol 1: Curing Protocol Optimization (Photocuring)
-
Formulation: Prepare your 6F-BAMP resin formulation containing a suitable photoinitiator system (e.g., 0.5 wt% Camphorquinone and 0.5 wt% Ethyl 4-(dimethylamino)benzoate). Ensure all components are thoroughly mixed and degassed.
-
Sample Preparation: Place the resin into a standardized mold (e.g., a 15 mm diameter, 1 mm thick Teflon mold). Cover with a transparent Mylar strip to prevent oxygen inhibition.
-
Curing: Cure the sample using a dental curing light or a calibrated light source with a known output spectrum and intensity (e.g., >800 mW/cm²). Cure for a set time (e.g., 20, 40, 60 seconds).
-
Degree of Conversion (DC) Measurement:
-
Immediately after curing, remove the sample from the mold.
-
Obtain an FTIR spectrum of the uncured resin (control).
-
Obtain an FTIR spectrum from the top and bottom surfaces of the cured sample.
-
Calculate the DC using the following formula: DC (%) = [1 - ( (Peak Area 1638 cm⁻¹ / Peak Area 1608 cm⁻¹)cured / (Peak Area 1638 cm⁻¹ / Peak Area 1608 cm⁻¹)uncured )] x 100
-
-
Iteration: Repeat steps 3-4, varying the curing time or light intensity to find the parameters that yield the highest and most uniform DC through the sample's thickness.
Protocol 2: Water Sorption and Solubility Measurement (ISO 4049:2009)
This protocol is adapted from the ISO 4049 standard for polymer-based restorative materials.[1][3][11]
-
Specimen Preparation: Prepare at least three disk-shaped specimens (e.g., 15 mm diameter, 1 mm thick). Cure them using your optimized protocol.
-
Initial Conditioning: Place the specimens in a desiccator containing freshly dried silica gel at 37°C. Weigh the specimens every 24 hours using an analytical balance until a constant mass (m₁) is achieved (mass change < 0.1 mg in 24h).
-
Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.
-
Mass after Immersion: After 7 days, remove the specimens from the water, blot them dry with a lint-free cloth, wave them in the air for 15 seconds, and weigh them within 1 minute of removal to obtain mass m₂.
-
Re-conditioning: Place the specimens back into the desiccator at 37°C and weigh them every 24 hours until a constant mass (m₃) is achieved.
-
Calculations:
-
Calculate the volume (V) of each specimen in mm³.
-
Water Sorption (Wsp): Wsp (µg/mm³) = (m₂ - m₃) / V
-
Solubility (Wsl): Wsl (µg/mm³) = (m₁ - m₃) / V
-
Data Presentation Table
| Curing Protocol | Degree of Conversion (%) | Water Sorption (µg/mm³) |
| Protocol A (e.g., 20s cure) | 75 ± 3 | 35.2 ± 1.5 |
| Protocol B (e.g., 40s cure) | 88 ± 2 | 22.1 ± 1.1 |
| Protocol C (e.g., 40s cure + post-cure) | 95 ± 1 | 15.8 ± 0.9 |
Note: Data are illustrative examples.
References
-
Effect of monomer type on the CC degree of conversion, water sorption and solubility, and color stability of model dental composites. PubMed. Available at: [Link]
-
ISO 4049:2009(en) Dentistry — Polymer-based restorative materials. International Organization for Standardization. Available at: [Link]
-
Shrinkage, Degree of Conversion, Water Sorption and Solubility, and Mechanical Properties of Novel One-Shade Universal Composite. MDPI. Available at: [Link]
-
Water Sorption, Degree of Conversion, and Hydrophobicity of Resins containing Bis-GMA and TEGDMA. J-STAGE. Available at: [Link]
-
Evaluation of ISO 4049: water sorption and water solubility of resin cements. PubMed. Available at: [Link]
-
Thermal and optical properties of highly fluorinated copolymers of methacrylates. ResearchGate. Available at: [Link]
-
(PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. Available at: [Link]
-
Effects of Color Modifier on Degree of Monomer Conversion, Biaxial Flexural Strength, Surface Microhardness, and Water Sorption/Solubility of Resin Composites. National Center for Biotechnology Information. Available at: [Link]
-
ISO 4049 Dental Resin-Based Material Water Sorption Testing. Element Materials Technology. Available at: [Link]
-
Evaluation of ISO 4049: water sorption and water solubility of resin cements. R Discovery. Available at: [Link]
-
Degree of conversion and water sorption of self-adhesive and conventional flowable composites. R Discovery. Available at: [Link]
-
Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers. National Center for Biotechnology Information. Available at: [Link]
-
Influence of Specimen Dimension, Water Immersion Protocol, and Surface Roughness on Water Sorption and Solubility of Resin-Based Restorative Materials. MDPI. Available at: [Link]
-
Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. MDPI. Available at: [Link]
-
Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching. Royal Society of Chemistry. Available at: [Link]
-
Quantitative Measurements of Polymer Hydrophobicity Based on Functional Group Identity and Oligomer Length. Bucknell University. Available at: [Link]
-
Quantitative Measurements of Polymer Hydrophobicity Based on Functional Group Identity and Oligomer Length. ResearchGate. Available at: [Link]
-
Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. NC State University Libraries. Available at: [Link]
-
Synthesis and epoxy curing of Mannich bases derived from bisphenol A and poly(oxyalkylene)diamine. ResearchGate. Available at: [Link]
-
Synthesis and characterization of two-stage curing reactive bio-based polymers. ResearchGate. Available at: [Link]
-
Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper. MDPI. Available at: [Link]
-
Synthesis and epoxy curing of Mannich bases derived from bisphenol A and poly(oxyalkylene)diamine. ResearchGate. Available at: [Link]
-
In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. National Center for Biotechnology Information. Available at: [Link]
-
Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane. NIST Chemistry WebBook. Available at: [Link]
-
Study of the Curing Process of DGEBA Epoxy Resin Through Structural Investigation. ResearchGate. Available at: [Link]
-
Curing profile of bulk-fill resin-based composites. PubMed. Available at: [Link]
Sources
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. Shrinkage, Degree of Conversion, Water Sorption and Solubility, and Mechanical Properties of Novel One-Shade Universal Composite [mdpi.com]
- 3. testinglab.com [testinglab.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Curing profile of bulk-fill resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Measurements of Polymer Hydrophobicity Based on Functional Group Identity and Oligomer Length [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Effects of Color Modifier on Degree of Monomer Conversion, Biaxial Flexural Strength, Surface Microhardness, and Water Sorption/Solubility of Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Mechanical Strength of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane Polymers
Welcome to the technical support center for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane polymers, often referred to as 6F-Bis-GMA. This guide is designed for researchers, scientists, and drug development professionals who are working with this advanced fluorinated dimethacrylate monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the formulation and characterization of 6F-Bis-GMA based polymers, with a focus on enhancing their mechanical strength for demanding applications.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound polymers.
Q1: What are the key properties of this compound (6F-Bis-GMA) that differentiate it from standard Bis-GMA?
A1: this compound (6F-Bis-GMA) is a dimethacrylate monomer analogous to the widely used Bisphenol A glycidyl methacrylate (Bis-GMA). The primary distinction lies in the hexafluoroisopropylidene group replacing the isopropylidene group in Bis-GMA. This substitution of hydrogen with fluorine atoms imparts several unique characteristics:
-
Lower Refractive Index: The presence of fluorine typically lowers the refractive index of the polymer, which can be advantageous in optical applications.
-
Reduced Water Sorption and Solubility: The hydrophobic nature of the hexafluoroisopropylidene group leads to polymers with lower water uptake and solubility compared to those made with conventional Bis-GMA. This can enhance the material's durability in aqueous environments.
-
Altered Reactivity and Viscosity: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the methacrylate groups. Additionally, the bulky hexafluoro group can affect the monomer's viscosity.
-
Improved Thermal Stability: The strong carbon-fluorine bonds can contribute to enhanced thermal and chemical stability of the resulting polymer network.[1]
Q2: Why is the mechanical strength of my neat 6F-Bis-GMA polymer lower than expected?
A2: The mechanical properties of a neat, unfilled dimethacrylate polymer are intrinsically linked to its cross-linking density and the degree of conversion of the methacrylate groups during polymerization. Several factors can contribute to suboptimal mechanical strength in a 6F-Bis-GMA polymer:
-
Incomplete Polymerization: A low degree of conversion will result in a loosely formed network with dangling chain ends, significantly compromising mechanical integrity. This can be caused by several factors, which are addressed in the troubleshooting section.
-
High Viscosity: 6F-Bis-GMA, similar to Bis-GMA, is a highly viscous monomer.[2] This high viscosity can hinder molecular mobility during polymerization, leading to an earlier onset of vitrification (the transition to a glassy state) and trapping of unreacted methacrylate groups, thus limiting the final degree of conversion.
-
Polymerization Shrinkage Stress: All dimethacrylate-based resins undergo volumetric shrinkage during polymerization.[3][4][5][6][7] This shrinkage can induce internal stresses within the material, which may lead to the formation of micro-cracks and a reduction in the overall mechanical strength.
Q3: What are the most common strategies to enhance the mechanical strength of 6F-Bis-GMA polymers?
A3: The most effective and widely adopted strategies for improving the mechanical properties of dimethacrylate polymers involve the formulation of composites. These strategies include:
-
Incorporation of reinforcing fillers: Adding inorganic fillers such as silica, zirconia, or glass fibers can significantly increase the flexural strength, modulus, and hardness of the polymer.[8][9][10]
-
Use of co-monomers/diluents: Blending 6F-Bis-GMA with a low-viscosity dimethacrylate monomer can improve the handling characteristics and increase the degree of conversion, leading to a more robust polymer network.[11]
-
Surface treatment of fillers: Modifying the surface of the filler particles with a coupling agent, such as a silane, is crucial for establishing a strong interfacial bond between the inorganic filler and the organic polymer matrix. This ensures efficient stress transfer from the matrix to the reinforcing filler.
II. Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the experimental process of enhancing the mechanical strength of 6F-Bis-GMA polymers.
Problem 1: Low Flexural Strength and Modulus in 6F-Bis-GMA Composites
Symptoms:
-
The flexural strength of the cured composite is significantly lower than expected for a filled resin.
-
The material exhibits brittle fracture under load.
-
There is a large batch-to-batch variability in mechanical properties.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Protocol |
| Poor Interfacial Adhesion between Filler and Matrix | A weak bond between the filler particles and the 6F-Bis-GMA matrix prevents effective stress transfer. Under load, the stress concentrates in the weaker polymer matrix, leading to premature failure. | 1. Filler Surface Modification: Treat the filler particles (e.g., silica) with a silane coupling agent, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM). The silane will form a covalent bond with the hydroxyl groups on the filler surface and the methacrylate group will co-polymerize with the 6F-Bis-GMA matrix. 2. Optimize Silane Concentration: The amount of silane should be optimized. Typically, 1-2% by weight of the filler is a good starting point. Insufficient silane will result in incomplete surface coverage, while excessive silane can lead to the formation of a weak, interpenetrating siloxane layer at the interface. |
| Filler Agglomeration | Due to their high surface energy, nanoparticles and microparticles tend to agglomerate, creating stress concentration points within the composite and acting as crack initiation sites. | 1. High-Shear Mixing: Use high-shear mixing, such as a planetary centrifugal mixer or ultrasonication, to disperse the fillers in the 6F-Bis-GMA resin before polymerization. 2. Solvent-Based Dispersion: For very fine fillers, consider dispersing them in a volatile solvent, mixing with the resin, and then removing the solvent under vacuum before curing. |
| Inadequate Filler Loading | The mechanical properties of composites are highly dependent on the filler volume fraction.[1][8] Insufficient filler content will not provide the desired reinforcement. | 1. Systematically Vary Filler Content: Prepare a series of composites with varying filler loading (e.g., 30%, 40%, 50%, 60% by weight) and measure their flexural strength and modulus to determine the optimal concentration. 2. Consider Particle Size Distribution: A bimodal or multimodal distribution of filler particle sizes can allow for higher packing density and improved mechanical properties. |
Experimental Protocol: Silanization of Silica Fillers
-
Dry the silica fillers in an oven at 120°C for 24 hours to remove adsorbed water.
-
Prepare a 95% ethanol/5% water solution.
-
Add the silane coupling agent (e.g., TMSPM) to the ethanol/water solution at a concentration of 1-2% of the filler weight and stir for 5 minutes to allow for hydrolysis of the methoxy groups.
-
Add the dried silica fillers to the silane solution and stir for 2 hours at room temperature.
-
Filter and wash the treated fillers with ethanol to remove excess silane.
-
Dry the silanized fillers in an oven at 100°C for 12 hours.
Problem 2: Incomplete or Inconsistent Polymerization of 6F-Bis-GMA Resin
Symptoms:
-
The surface of the cured polymer is tacky or soft.
-
The degree of conversion, as measured by techniques like FTIR spectroscopy, is low.
-
The mechanical properties are poor and inconsistent.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Protocol |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals to form stable peroxy radicals, which do not efficiently initiate polymerization. This effect is most pronounced at the surface exposed to air. | 1. Inert Atmosphere: Cure the resin in an inert atmosphere, such as a nitrogen-filled glovebox. 2. Use of an Oxygen Barrier: Apply a layer of an oxygen-impermeable material, such as glycerin or a transparent film, over the surface of the resin before curing. |
| Insufficient Light Curing | For photopolymerization, insufficient light intensity, incorrect wavelength, or inadequate exposure time will result in a low concentration of initiating radicals and, consequently, incomplete polymerization. | 1. Verify Light Source Specifications: Ensure that the emission spectrum of your light source overlaps with the absorption spectrum of the photoinitiator (e.g., camphorquinone, CQ, has an absorption maximum around 468 nm). 2. Calibrate Light Intensity: Use a radiometer to measure the light intensity at the sample surface and ensure it meets the requirements of the photoinitiator system. 3. Optimize Curing Time: Conduct a study to determine the optimal curing time by measuring the degree of conversion at different exposure durations. |
| Inappropriate Initiator Concentration | The concentration of the photoinitiator and co-initiator (e.g., an amine) is critical for efficient polymerization. | 1. Optimize Initiator System: Systematically vary the concentration of the photoinitiator (e.g., 0.2-1.0 wt%) and co-initiator to find the optimal ratio for your specific resin formulation and curing conditions. |
Experimental Protocol: Determining Degree of Conversion using FTIR
-
Record the FTIR spectrum of the uncured 6F-Bis-GMA resin.
-
Identify the absorbance peak of the aliphatic C=C bond of the methacrylate group (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).
-
Cure the resin under the desired experimental conditions.
-
Record the FTIR spectrum of the cured polymer.
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - ( (Peak Area of aliphatic C=C) / (Peak Area of aromatic C=C) )_cured / ( (Peak Area of aliphatic C=C) / (Peak Area of aromatic C=C) )_uncured ] * 100
III. Visualizations
Workflow for Enhancing Mechanical Strength
Caption: Workflow for troubleshooting and enhancing the mechanical properties of 6F-Bis-GMA polymers.
Mechanism of Silane Coupling Agent Action
Caption: Schematic of a silane coupling agent bridging the inorganic filler and the organic polymer matrix.
IV. Quantitative Data Summary
The following table summarizes the expected influence of various formulation parameters on the mechanical properties of dimethacrylate-based composites, based on literature for analogous systems. Researchers should perform their own experiments to determine the optimal parameters for their specific 6F-Bis-GMA formulation.
| Parameter | Low Value | Medium Value | High Value | Expected Impact on Flexural Strength |
| Filler Loading (wt%) | 20% | 40% | 60% | Increases with filler loading up to an optimal point, after which it may decrease due to processing difficulties. |
| Silane Treatment | No | Yes | - | Significant increase with proper silanization. |
| Degree of Conversion | 40% | 60% | 80% | Generally increases with a higher degree of conversion. |
V. References
-
Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites. (2017). Dental Materials, 33(11), 1345-1353. [Link]
-
Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. (2023). Polymers, 15(18), 3789. [Link]
-
The effect of filler loading and morphology on the mechanical properties of contemporary composites. (2002). The Journal of Prosthetic Dentistry, 87(6), 642-649. [Link]
-
Polymerization shrinkage stress of resin-based dental materials: A systematic review and meta-analyses of composition strategies. (2017). Dental Materials, 33(9), 1098-1111. [Link]
-
Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites. (2016). CORE. [Link]
-
Polymerization shrinkage and contraction stress of dental resin composites. (2000). Dental Materials, 16(1), 68-73. [Link]
-
Photocurable Fluorinated Methacrylates: Synthesis and Polymerization. (2000). Journal of Applied Polymer Science, 78(12), 2135-2143. [Link]
-
Polymerization shrinkage stress of composite resins and resin cements – What do we need to know? (2017). Brazilian Oral Research, 31(suppl 1), e62. [Link]
-
Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications. (2017). Pocket Dentistry. [Link]
-
The flexural strength of Bis-GMA, HEMA/IPDI and TEGDMA homopolymers as... (n.d.). ResearchGate. [Link]
-
MECHANICAL PROPERTIES OF DENTAL COMPOSITE MATERIALS REINFORCED WITH MICRO AND NANO-SIZE Al2O3 FILLER PARTICLES. (n.d.). International Journal of Materials Science and Engineering. [Link]
-
Bis-GMA Co-Polymerizations: Influence on Conversion, Flexural Properties, Fracture Toughness and Susceptibility to Ethanol Degradation of Experimental Composites. (2009). Dental Materials, 25(10), 1269-1275. [Link]
-
Biaxial flexural strength of new Bis-GMA/TEGDMA based composites with different fillers for dental applications. (2017). Dental Materials, 33(1), e1-e10. [Link]
-
Effect of filler loading on the hardness of Bis-GMA/TEGDMA composites. (n.d.). ResearchGate. [Link]
-
The Effect of Inhibitor Concentrations on the Chemical and Mechanical Properties of Bis-GMA-Based Resin Dental Composites. (2013). Journal of Materials Science Research, 2(2). [Link]
-
Mechanical Properties of Bis-GMA/HEMA Resin Composite with Addition of Silicon Dioxide Nanoparticles. (2021). Materiale Plastice, 58(1), 257-264. [Link]
-
TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. (2022). ResearchGate. [Link]
-
Tensile strength, breaking elongation and AA-GMA-k % (k = 0, 10, 20,... (n.d.). ResearchGate. [Link]
-
Fabrication of Novel Pre-Polymerized BisGMA/Silica Nanocomposites: Physio-Mechanical Considerations. (2022). Polymers, 14(19), 4153. [Link]
-
A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. (2019). Polymers, 11(12), 2049. [Link]
-
Synthesis of bisphenol a BIS-2-hydroxypropylmethacrylate (BISGMA) and diethylchlorophosphate and 2-hydroxyethylmethacrylate. (1992). Digital Commons @ NJIT. [Link]
-
Bis-GMA. (n.d.). Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to the Mechanical Properties of Fluorinated vs. Non-Fluorinated Dental Monomers
In the pursuit of developing more durable and long-lasting dental restorative materials, researchers are continually exploring novel monomer chemistries. Among the most promising advancements is the incorporation of fluorine into the molecular structure of dental monomers. This guide provides an in-depth technical comparison of the mechanical properties of fluorinated and non-fluorinated dental monomers, offering experimental data and insights for researchers, scientists, and drug development professionals in the field of dental materials.
Introduction: The Rationale for Fluorination in Dental Monomers
The inclusion of fluorine in dental monomers is a strategic approach to enhance several key properties of the resulting polymer network. The high electronegativity and low polarizability of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, imparts unique characteristics to these materials. The primary hypotheses behind fluorination are to improve hydrophobicity, reduce polymerization shrinkage, and potentially enhance biocompatibility and wear resistance. This guide will delve into the experimental evidence supporting these claims, focusing on a range of critical mechanical properties.
A common benchmark for non-fluorinated dental resins is the Bis-GMA (bisphenol A-glycidyl methacrylate)/TEGDMA (triethylene glycol dimethacrylate) system.[1] A novel fluorinated alternative that has been developed to address some of the shortcomings of Bis-GMA is FUDMA (fluorinated urethane dimethacrylate).[2] This guide will frequently draw comparisons between these and other relevant monomer systems to illustrate the impact of fluorination.
Key Mechanical Properties: A Comparative Analysis
The clinical success of a dental restorative material is largely dictated by its ability to withstand the harsh environment of the oral cavity. This includes resisting the forces of mastication, temperature fluctuations, and chemical challenges. The following sections compare the critical mechanical properties of fluorinated and non-fluorinated dental monomers based on available experimental data.
Flexural Strength and Modulus
Flexural strength, or the ability of a material to resist bending forces, is a crucial indicator of a restorative material's durability. A higher flexural strength suggests a greater resistance to fracture under load. The flexural modulus, or elastic modulus, represents the material's stiffness.
Experimental studies have shown that fluorinated monomers can exhibit comparable or even superior flexural properties to their non-fluorinated counterparts. For instance, a study comparing a FUDMA-based composite to a traditional Bis-GMA-based composite (both with a 70/30 wt% ratio with TEGDMA and 40 vol% filler) found that the FUDMA composite had a significantly higher flexural strength.[2]
| Property | Non-Fluorinated Monomer System (Bis-GMA/TEGDMA) | Fluorinated Monomer System (FUDMA/TEGDMA) | Source(s) |
| Flexural Strength (MPa) | 105.8 ± 10.0 | 120.3 ± 10.4 | [2] |
This enhancement in flexural strength in the FUDMA system may be attributed to a higher degree of conversion and the inherent strength of the urethane linkages.[2]
Polymerization Shrinkage
A significant drawback of all resin-based dental materials is polymerization shrinkage, the volumetric contraction that occurs as monomer molecules convert into a polymer network.[3] This shrinkage can create stress at the tooth-restoration interface, potentially leading to marginal gaps, microleakage, and secondary caries.
Fluorination has been investigated as a strategy to reduce polymerization shrinkage. The larger volume of fluorine atoms compared to hydrogen atoms can lead to a smaller change in free volume during polymerization. A study comparing a novel fluorinated dimethacrylate monomer (FUDMA) with a conventional Bis-GMA/TEGDMA system demonstrated a lower polymerization shrinkage for the fluorinated resin.[1] Another study also indicated that with an increasing content of a fluorinated Bis-GMA analogue (perFB-bisGMA) in a copolymer with Bis-GMA, the polymerization shrinkage was reduced.[4]
| Property | Non-Fluorinated Monomer System (Bis-GMA/TEGDMA) | Fluorinated Monomer System (FUDMA/TEGDMA) | Source(s) |
| Volumetric Shrinkage (%) | Higher | Lower | [1][4] |
This reduction in shrinkage is a significant advantage for fluorinated monomers, as it can contribute to improved marginal integrity and longevity of the restoration.
Water Sorption and Solubility
Dental restorations are constantly exposed to an aqueous environment. Water sorption, the uptake of water by the material, can lead to plasticization, degradation of mechanical properties, and dimensional changes. Solubility refers to the amount of material that dissolves in water over time. Ideally, a dental restorative material should have low water sorption and solubility.
The hydrophobic nature of the C-F bond is a key driver for the reduced water sorption observed in many fluorinated dental monomers.[4] Experimental data consistently shows that fluorinated resins absorb less water and have lower solubility compared to their non-fluorinated counterparts. For example, the UDMA-based group in one study exhibited the highest water sorption, while the FUDMA-based composites showed favorable water sorption and solubility characteristics.[2]
| Property | Non-Fluorinated Monomer System (e.g., UDMA-based) | Fluorinated Monomer System (FUDMA/TEGDMA) | Source(s) |
| Water Sorption (µg/mm³) | 1.3 ± 0.3 | Lower than UDMA-based | [2] |
Lower water sorption and solubility contribute to the long-term stability and color retention of the restorative material.
Hardness and Wear Resistance
Hardness is a measure of a material's resistance to surface indentation, while wear resistance describes its ability to withstand material loss due to mechanical action, such as chewing. While direct comparative studies on the wear resistance of fluorinated versus non-fluorinated monomers are less common in the initial search results, the underlying properties suggest potential benefits. The strong C-F bond and potentially higher crosslink densities could contribute to enhanced wear resistance. Further research is needed to fully elucidate these relationships.
Experimental Methodologies
To ensure the reliability and comparability of data, standardized testing protocols are essential. The International Organization for Standardization (ISO) provides specific standards for testing polymer-based dental restorative materials.
Flexural Strength Testing (ISO 4049:2019)
This test is crucial for determining the material's ability to withstand bending forces.[5][6]
Protocol:
-
Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared by filling a mold with the uncured composite material and light-curing according to the manufacturer's instructions.[7]
-
Conditioning: The specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.
-
Testing: A three-point bending test is performed using a universal testing machine. The specimen is supported at two points, and a load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.[7]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span between the supports, b is the width of the specimen, and d is the thickness of the specimen.
Water Sorption and Solubility Testing (ISO 4049:2019)
This protocol quantifies the amount of water absorbed by the material and the amount of soluble components that leach out.[8][9]
Protocol:
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and cured.[1]
-
Initial Drying and Weighing: The specimens are placed in a desiccator and weighed repeatedly until a constant mass (m1) is achieved.[1]
-
Water Immersion: The specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
Wet Weighing: After immersion, the specimens are removed, blotted dry, and weighed to determine the wet mass (m2).
-
Final Drying and Weighing: The specimens are re-dried in the desiccator until a constant mass (m3) is reached.
-
Calculation:
-
Water Sorption (Wsp): Wsp = (m2 - m3) / V, where V is the volume of the specimen.
-
Solubility (Wsl): Wsl = (m1 - m3) / V.
-
Structure-Property Relationships: The Role of Fluorine
The observed differences in mechanical properties between fluorinated and non-fluorinated monomers can be attributed to their distinct molecular structures.
In non-fluorinated monomers like Bis-GMA, the presence of hydroxyl (-OH) groups contributes to higher viscosity and water sorption due to hydrogen bonding.[3] In contrast, the replacement of hydrogen atoms with fluorine atoms in fluorinated monomers leads to:
-
Increased Hydrophobicity: The C-F bond is non-polar, which repels water and reduces water sorption.
-
Reduced Intermolecular Interactions: The absence of hydrogen bonding in some fluorinated monomers can lead to lower viscosity, which can improve handling characteristics and allow for higher filler loading.[4]
-
Modified Polymerization Kinetics: The electron-withdrawing nature of fluorine can influence the reactivity of the methacrylate groups, potentially leading to a higher degree of conversion.
Conclusion and Future Directions
The incorporation of fluorine into dental monomers presents a compelling strategy for enhancing the mechanical properties and long-term stability of dental composites. Experimental evidence suggests that fluorinated monomers can offer advantages such as reduced polymerization shrinkage and lower water sorption and solubility, while maintaining or even improving flexural strength compared to traditional non-fluorinated systems.
As a Senior Application Scientist, it is my assessment that the continued development and investigation of fluorinated monomers hold significant promise for the next generation of dental restorative materials. Future research should focus on comprehensive, direct comparisons of a wide range of mechanical properties, including fracture toughness and wear resistance, between fluorinated and non-fluorinated analogues within identical resin formulations. Furthermore, long-term clinical studies are necessary to validate the in-vitro findings and fully establish the clinical benefits of these advanced materials.
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A new fluorinated urethane dimethacrylate with carboxylic groups for use in dental adhesive compositions. ResearchGate. Available at: [Link].
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Srivastava, S., et al. (2017). Fluorinated bis-GMA as potential monomers for dental restorative composite materials. European Polymer Journal, 90, 334-343. Available at: [Link].
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Iftikhar, N., et al. (2021). A Comparative Evaluation of Mechanical Properties of Four Different Restorative Materials: An In Vitro Study. The Journal of Contemporary Dental Practice, 22(8), 915-919. Available at: [Link].
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Evaluation of flexural strength and microhardness of a photocurated microhybrid resin in different irradiances. (2023). Revista de Odontologia da UNESP, 52. Available at: [Link].
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Al-Odayni, A. B., et al. (2019). Synthesis and Characterization of a Chemico-structurally Modified Bis-GMA Analog for Dental Applications. The Journal of Contemporary Dental Practice, 20(11), 1259-1266. Available at: [Link].
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A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites. (2024). Dental Materials. Available at: [Link].
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Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. (2018). Polymers, 10(10), 1133. Available at: [Link].
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A Comparative Guide to the Biocompatibility and Cytotoxicity of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane and its Alternatives in Biomedical Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of biomedical materials, ensuring the biocompatibility of components is paramount. This guide provides an in-depth technical comparison of the biocompatibility and cytotoxicity profiles of contemporary dental and biomedical resin monomers. Our focus is on Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP), a fluorinated monomer, in the context of its common alternatives, such as Bisphenol A glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA). While direct cytotoxic data for 6F-BAMP is not extensively available in the reviewed literature, we will draw comparisons with a closely related novel fluorinated urethane dimethacrylate (FUDMA) to provide valuable insights into the potential biocompatibility advantages of fluorinated monomers.
The Imperative for Biocompatible Monomers in Biomedical Applications
The selection of monomers in applications like dental composites, adhesives, and medical device coatings is a critical determinant of the final product's long-term success and patient safety. The primary concern with many conventional monomers is the potential for leaching of unreacted components, which can lead to adverse biological responses, including cytotoxicity, inflammation, and allergic reactions. Bis-GMA, a widely used monomer, has been the subject of scrutiny due to its synthesis from bisphenol A (BPA), a known endocrine disruptor. This has driven the development of BPA-free alternatives, including those with modified chemical structures, such as fluorination, to enhance their properties and biocompatibility.
Understanding Cytotoxicity Testing: A Methodological Overview
To objectively compare the biocompatibility of these materials, a foundational understanding of the key in vitro cytotoxicity assays is essential. These tests, guided by standards such as ISO 10993-5, provide quantitative data on how a material affects cell health.
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following are detailed protocols for the most common assays used to evaluate the cytotoxicity of dental and biomedical monomers.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human gingival fibroblasts, L929 mouse fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test materials (e.g., 6F-BAMP, Bis-GMA) by incubating them in a cell culture medium for a specified period (e.g., 24 hours at 37°C).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the material extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the cells with the material extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
A Comparative Guide to Bisphenol A Release from Dental Composites: Evaluating Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane-Based Resins
For researchers, scientists, and drug development professionals dedicated to advancing dental materials, the biocompatibility of restorative composites is a paramount concern. Central to this is the potential release of Bisphenol A (BPA), a known endocrine disruptor. This guide provides an in-depth, objective comparison of BPA release from dental composites, with a specific focus on those formulated with Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BisDMA), a fluorinated alternative to conventional Bisphenol A-glycidyl methacrylate (Bis-GMA). This analysis is grounded in established experimental methodologies to provide actionable insights for material development and selection.
The Rationale for Evaluating BPA Release in Dental Composites
The primary source of BPA in many dental composites is the monomer Bis-GMA, which is synthesized from BPA.[1] While Bis-GMA itself is a larger molecule, residual, unreacted BPA from the synthesis process can be present in the final product.[2] Furthermore, another BPA derivative, Bisphenol A dimethacrylate (Bis-DMA), is known to be susceptible to enzymatic and hydrolytic degradation in the oral environment, which can lead to the release of BPA over time.[3][4][5] Given the potential health concerns associated with BPA, a thorough evaluation of its release from dental composites is a critical aspect of material safety assessment.[6]
The introduction of fluorinated monomers like 6F-BisDMA is a strategy to enhance the hydrophobicity and potentially the hydrolytic stability of the polymer matrix, which could, in turn, reduce the leaching of components, including BPA. This guide will explore the available evidence to assess the validity of this hypothesis.
Experimental Methodology for Quantifying BPA Release
To ensure the scientific integrity and reproducibility of BPA release studies, a standardized and validated experimental approach is crucial. The following protocol outlines a robust methodology based on internationally recognized standards and best practices in the field.
Sample Preparation: Adherence to ISO 10993-12
The preparation of test specimens is a critical first step that significantly influences the outcome of leaching studies. The International Organization for Standardization (ISO) standard 10993-12 provides a framework for the biological evaluation of medical devices, including sample preparation.[6]
Step-by-Step Protocol for Composite Disc Preparation:
-
Material Handling: Handle the uncured composite paste in a clean environment, avoiding contact with any potential sources of BPA contamination.
-
Molding: Place the composite paste into a standardized mold (e.g., 5 mm diameter x 2 mm thickness) made of an inert material such as stainless steel or Teflon.
-
Curing: Light-cure the composite specimen according to the manufacturer's instructions, ensuring a standardized light intensity and curing time for all samples. This step is critical as the degree of polymerization can affect monomer leaching.[2]
-
Finishing and Polishing: After curing, finish and polish the surfaces of the composite discs to mimic the clinical surface of a dental restoration.
-
Cleaning: Thoroughly clean the specimens with deionized water to remove any surface contaminants.
-
Measurement and Recording: Accurately measure the dimensions and weight of each specimen to calculate the surface area and for later normalization of the results.
Diagram of the Experimental Workflow for BPA Release Analysis
Caption: Workflow for evaluating BPA release from dental composites.
Extraction Protocol
The choice of extraction solvent is critical as it can significantly influence the amount of leached BPA. While artificial saliva is a clinically relevant medium, organic solvents like ethanol or methanol are often used to simulate a worst-case scenario due to their ability to penetrate the polymer network more effectively.[7]
Step-by-Step Extraction Procedure:
-
Vial Selection: Place each prepared composite disc in a clean, inert glass vial to avoid any potential for plastic-derived contamination.
-
Solvent Addition: Add a precise volume of the chosen extraction solvent (e.g., 75% ethanol/water solution) to each vial, ensuring the specimen is fully submerged. The ratio of the sample surface area to the solvent volume should be standardized according to ISO 10993-12.
-
Incubation: Incubate the vials at 37°C to simulate oral cavity temperature.
-
Sampling: At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), carefully collect the extraction solvent for analysis.
-
Solvent Replenishment: After each collection, replace the old solvent with a fresh aliquot to maintain a concentration gradient that encourages further leaching.
-
Storage: Store the collected samples at a low temperature (e.g., -20°C) until analysis to prevent degradation of the analyte.
Analytical Quantification: The Gold Standard of LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the most sensitive and specific method for the quantification of trace levels of BPA.[6][8] Its high selectivity minimizes the risk of interference from other co-eluting compounds present in the complex extract matrix.
Key Parameters for LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of BPA from other components in the sample.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization.
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. This involves monitoring a specific precursor ion of BPA and its characteristic product ions.
-
Quantification: Generate a calibration curve using certified BPA standards to accurately quantify the concentration of BPA in the unknown samples.
Comparative Analysis of BPA Release: 6F-BisDMA vs. Conventional Composites
While direct, head-to-head comparative studies on the BPA release from commercially available 6F-BisDMA composites versus conventional Bis-GMA composites are limited in the publicly available literature, we can infer potential performance based on the chemical structure and the behavior of related monomers.
It is well-established that Bis-DMA is more susceptible to hydrolytic degradation to BPA than Bis-GMA due to the presence of ester linkages that can be cleaved by salivary enzymes.[1][3][9] The hexafluorination in 6F-BisDMA is intended to increase the hydrophobicity of the monomer, which could theoretically reduce water sorption and, consequently, the rate of hydrolysis. However, without specific experimental data, this remains a hypothesis.
The following table presents a summary of BPA release data from various types of dental composites as reported in the scientific literature. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Composite Type | Monomer System | Extraction Solvent | Incubation Time | BPA Release (ng/g) | Reference |
| Conventional Composite A | Bis-GMA based | Methanol | 1 day | 15.4 ± 0.8 | [1] |
| Conventional Composite B | Bis-GMA based | Methanol | 1 day | 9.1 ± 1.1 | [1] |
| "BPA-Free" Composite C | Not specified | Methanol | 1 day | 2.1 ± 1.3 | [1] |
| "BPA-Free" Composite D | Not specified | Methanol | 1 day | 1.6 ± 0.8 | [1] |
| Bis-DMA containing sealant | Bis-DMA | Saliva | 24 hours | Rapid conversion to BPA | [9] |
Note: The data presented is for illustrative purposes and is extracted from different studies. Direct comparison should be made with caution.
Interpretation of Results and Future Directions
The available evidence strongly suggests that the choice of monomer plays a significant role in the potential for BPA release from dental composites. Materials based on Bis-DMA are more likely to release BPA through hydrolysis compared to their Bis-GMA counterparts.[3][10] The development of "BPA-free" composites, which often utilize alternative monomer systems, has shown promise in reducing BPA leaching.[1]
The role of fluorination in monomers like 6F-BisDMA in mitigating BPA release is an area that warrants further investigation. Future studies should focus on direct, long-term comparative analyses of BPA release from 6F-BisDMA composites and conventional materials under clinically relevant conditions. Such research is essential to provide the dental community and regulatory bodies with the robust data needed to make informed decisions about the safety and efficacy of these advanced materials.
Logical Relationship of BPA Release from Dental Composites
Caption: Factors influencing BPA release from dental composites.
Conclusion
The evaluation of BPA release from dental composites is a complex but essential aspect of ensuring patient safety. While direct comparative data on 6F-BisDMA composites is still emerging, the principles of monomer chemistry and hydrolytic stability provide a strong foundation for assessment. Composites based on monomers with higher hydrolytic stability, such as Bis-GMA, generally exhibit lower BPA release compared to those containing more labile ester linkages, like Bis-DMA. The fluorination of Bis-DMA is a promising strategy to enhance stability, but this requires validation through rigorous, long-term leaching studies. As a Senior Application Scientist, it is my recommendation that researchers and developers prioritize the use of highly sensitive analytical methods like LC-MS/MS and adhere to standardized protocols such as ISO 10993 to generate reliable and comparable data that will ultimately contribute to the development of safer and more effective dental restorative materials.
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Rocha, L. L., et al. (2023). Evaluation of BPA and Bis-GMA Release from Recent Dental Composite Materials by LC-MS/MS. Separations, 10(8), 455. [Link]
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Chen, L., & Suh, B. I. (2013). Bisphenol A in Dental Materials: A Review. Journal of Dental Science and Medicine, 1(1), 1004. [Link]
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Fleisch, A. F., et al. (2010). Bisphenol A and related compounds in dental materials. Pediatrics, 126(4), 760–768. [Link]
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Chen, L., & Suh, B. I. (2013). Bisphenol A in Dental Materials: A Review. JSM Dentistry, 1(1), 1004. [Link]
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De Nys, S., et al. (2021). Nanoparticle release from dental composites. Lirias. [Link]
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Ber, A., et al. (2019). Bisphenol A in dental materials – existence, leakage and biological effects. PMC, 11(1), 1-12. [Link]
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Hentges, S. G. (n.d.). Bisphenol-A in Dental Composites. IAOMT. [Link]
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PrepChem. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. [Link]
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Šimková, M., et al. (2020). Dental Composites – a Low-Dose Source of Bisphenol A? Physiological Research, 69(Suppl 2), S295-S302. [Link]
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Atkinson, J. C., et al. (2002). Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva. Dental Materials, 18(2), 128-135. [Link]
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Fleisch, A. F., et al. (2010). Bisphenol A and Related Compounds in Dental Materials. Pediatrics, 126(4), 760-768. [Link]
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Hutsul, M., et al. (2020). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Molecules, 25(18), 4236. [Link]
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A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Bisphenol A-Based Dimethacrylates for Advanced Material Applications
In the landscape of polymer chemistry and materials science, particularly in the formulation of dental resins, adhesives, and high-performance composites, the molecular architecture of monomeric precursors is paramount. The choice between fluorinated and non-fluorinated monomers can significantly influence the final properties of the cured material, including its chemical resistance, optical properties, and biocompatibility. This guide provides a detailed comparative analysis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (BHF-MA) and a common non-fluorinated alternative, Bisphenol A dimethacrylate (BPA-DMA), from a spectroscopic perspective.
This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to inform material selection and development. By understanding the nuances in the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of these compounds, researchers can gain deeper insights into their chemical structure and purity, which are critical for predicting and controlling polymer performance.
Molecular Structures and Key Differentiators
The foundational difference between BHF-MA and BPA-DMA lies in the bridging isopropylidene group. In BHF-MA, the two methyl groups of the bisphenol A core are replaced by trifluoromethyl (-CF₃) groups. This substitution dramatically alters the electronic environment of the molecule, impacting its polarity, reactivity, and intermolecular interactions.
This compound (BHF-MA)
-
Molecular Formula: C₂₃H₁₈F₆O₄[1]
-
Molecular Weight: 472.4 g/mol [1]
-
Key Feature: The presence of the hexafluoroisopropylidene group imparts increased hydrophobicity and thermal stability.
Bisphenol A dimethacrylate (BPA-DMA)
-
Molecular Formula: C₂₃H₂₄O₄
-
Molecular Weight: 364.43 g/mol
-
Key Feature: A widely used monomer in dental composites and other applications, its properties are well-characterized.
Caption: Chemical structures of BHF-MA and BPA-DMA.
Comparative Spectral Analysis
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the proton environment within a molecule. The key differences in the ¹H NMR spectra of BHF-MA and BPA-DMA are expected in the aromatic and methyl proton regions.
Table 1: Comparison of ¹H NMR Spectral Data
| Assignment | BPA-DMA Chemical Shift (δ, ppm) | Predicted BHF-MA Chemical Shift (δ, ppm) | Rationale for Predicted Shift |
| Aromatic Protons | 6.8 - 7.2 | 7.0 - 7.4 | The electron-withdrawing -CF₃ groups in BHF-MA will deshield the aromatic protons, causing a downfield shift. |
| Vinylic Protons | 5.5 - 6.1 | 5.6 - 6.2 | Minimal change expected as these protons are distant from the hexafluoroisopropylidene group. |
| Isopropylidene Methyl Protons | ~1.6 | N/A | These protons are absent in BHF-MA. |
| Methacrylate Methyl Protons | ~1.9 | ~2.0 | Minor downfield shift may occur due to the overall increased electron-withdrawing nature of the molecule. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. The presence of the -CF₃ groups in BHF-MA will introduce significant changes in the ¹³C NMR spectrum, including carbon-fluorine coupling.
Table 2: Comparison of ¹³C NMR Spectral Data
| Assignment | BPA-DMA Chemical Shift (δ, ppm) | Predicted BHF-MA Chemical Shift (δ, ppm) | Rationale for Predicted Shift and Coupling |
| Ester Carbonyl Carbon | ~167 | ~166 | Minor upfield shift possible due to the electron-withdrawing nature of the fluorinated group transmitted through the aromatic ring. |
| Aromatic C-O | ~148 | ~149 | Slight downfield shift due to the influence of the hexafluoroisopropylidene bridge. |
| Aromatic Carbons | 120 - 130 | 122 - 135 | Deshielding of aromatic carbons is expected. |
| Vinylic Carbons | ~125, ~136 | ~126, ~137 | Minimal change anticipated. |
| Quaternary Carbon (Isopropylidene) | ~42 | ~65 (quartet) | Significant downfield shift and splitting into a quartet due to coupling with the six fluorine atoms (¹JCF). |
| Trifluoromethyl Carbons | N/A | ~124 (quartet) | Characteristic signal for -CF₃ carbons, split into a quartet by the three fluorine atoms (¹JCF). |
| Isopropylidene Methyl Carbons | ~31 | N/A | Absent in BHF-MA. |
| Methacrylate Methyl Carbon | ~18 | ~18 | Little to no change expected. |
FTIR Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule. The primary differences in the FTIR spectra of BHF-MA and BPA-DMA will be the presence of strong C-F stretching vibrations in the former.
Table 3: Comparison of FTIR Spectral Data
| Assignment | BPA-DMA Wavenumber (cm⁻¹) | Predicted BHF-MA Wavenumber (cm⁻¹) | Rationale for Predicted Shift |
| C=O Stretch (Ester) | ~1720 | ~1725 | The electron-withdrawing fluorine atoms can cause a slight shift to higher wavenumbers. |
| C=C Stretch (Vinylic) | ~1635 | ~1635 | No significant change is expected. |
| Aromatic C=C Stretch | ~1600, ~1510 | ~1600, ~1510 | Generally stable positions for aromatic ring vibrations. |
| C-O Stretch (Ester) | ~1250 - 1150 | ~1250 - 1150 | The C-O stretching region may show some differences in band shape and position. |
| C-F Stretch | N/A | ~1300 - 1100 (strong, multiple bands) | The most significant difference; strong absorptions due to C-F stretching are characteristic of fluorinated compounds. |
| C-H Stretch (Aromatic and Aliphatic) | ~3100 - 2850 | ~3100 - 2900 | The aliphatic C-H stretches from the isopropylidene methyl groups in BPA-DMA will be absent in BHF-MA. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data for comparative analysis, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: Standardized workflow for NMR spectral acquisition.
FTIR Spectroscopy Protocol
Caption: Standardized workflow for ATR-FTIR spectral acquisition.
Conclusion
The strategic incorporation of fluorine into the bisphenol A dimethacrylate backbone, as seen in BHF-MA, offers a pathway to novel materials with enhanced properties. Spectroscopic analysis is an indispensable tool for verifying the successful synthesis of such monomers and for quality control. While experimental data for BHF-MA remains elusive in publicly accessible databases, a predictive analysis based on the well-understood principles of NMR and FTIR spectroscopy provides a solid framework for its characterization. The clear spectral distinctions, particularly the absence of isopropylidene proton signals in ¹H NMR, the presence of C-F coupling in ¹³C NMR, and the strong C-F absorption bands in FTIR, serve as definitive markers for the successful synthesis of BHF-MA. This guide provides the foundational knowledge for researchers to confidently employ these spectroscopic techniques in the development and analysis of advanced fluorinated polymers.
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A Comparative Analysis of Polymerization Shrinkage in Dental Monomers: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane vs. Urethane Dimethacrylate
Introduction: The Persistent Challenge of Polymerization Shrinkage in Restorative Dentistry
In the realm of restorative dentistry, the longevity and success of resin-based composite restorations are intrinsically linked to the dimensional stability of the polymeric matrix. A critical challenge that has historically plagued these materials is polymerization shrinkage, the volumetric contraction that occurs as monomer molecules convert into a cross-linked polymer network. This phenomenon can generate significant stress at the tooth-restoration interface, potentially leading to a cascade of clinical complications including marginal leakage, secondary caries, post-operative sensitivity, and restoration failure.[1] Consequently, the development of low-shrinkage monomers is a paramount objective in the advancement of dental biomaterials.
This guide provides an in-depth comparative study of two dimethacrylate monomers: the conventional and widely utilized Urethane Dimethacrylate (UDMA) and the fluorinated monomer, Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (AFM), also known as 6F-BPA dimethacrylate. We will delve into the fundamental principles governing polymerization shrinkage, analyze the structural attributes of each monomer that influence this behavior, present available experimental data, and provide a detailed protocol for the accurate measurement of this critical property.
The Physicochemical Basis of Polymerization Shrinkage
Polymerization shrinkage is an inherent consequence of the free-radical polymerization of methacrylate monomers. The process involves the conversion of intermolecular van der Waals forces between monomer units (with distances of approximately 0.3-0.4 nm) to much shorter, covalent bonds within the polymer chain (around 0.15 nm).[2] This reduction in intermolecular distance results in a net decrease in the overall volume of the material. The magnitude of this shrinkage is influenced by several factors, including the monomer's molecular weight, functionality (number of polymerizable groups), and its chemical structure.
Structural Comparison and its Influence on Polymerization Shrinkage: AFM vs. UDMA
The chemical architecture of a monomer is a primary determinant of its polymerization shrinkage characteristics. A comparative analysis of AFM and UDMA reveals key structural differences that are hypothesized to impact their volumetric contraction upon polymerization.
Urethane Dimethacrylate (UDMA):
UDMA is an aliphatic dimethacrylate monomer characterized by the presence of urethane linkages (-NH-CO-O-) in its backbone. These urethane groups are capable of forming hydrogen bonds, which contribute to the monomer's viscosity and the mechanical properties of the resulting polymer. However, the relatively flexible aliphatic chain of UDMA allows for a certain degree of conformational freedom, which can contribute to a more compact packing of the polymer network and, consequently, to polymerization shrinkage.
This compound (AFM):
AFM is a derivative of Bisphenol A dimethacrylate (Bis-GMA) where the two methyl groups on the central carbon of the propane unit are replaced by trifluoromethyl (-CF3) groups. This substitution has several significant implications for polymerization shrinkage:
-
Increased Molecular Weight and Bulkiness: The introduction of the six fluorine atoms substantially increases the molecular weight and steric bulk of the AFM monomer compared to UDMA. Generally, monomers with higher molecular weight exhibit lower polymerization shrinkage because there are fewer reactive groups per unit volume.
-
Reduced van der Waals Interactions: The highly electronegative fluorine atoms in the hexafluoro-isopropylidene group create a strong dipole moment and reduce the polarizability of the molecule. This can lead to weaker van der Waals interactions between monomer molecules in the uncured state, resulting in a less dense packing and a smaller volumetric contraction upon polymerization.
-
Rigidity of the Monomer Backbone: The bulky hexafluoro-isopropylidene group imparts significant rigidity to the central part of the AFM molecule. This rigidity can hinder the conformational rearrangements that lead to a more compact polymer network, thereby mitigating shrinkage.
The following diagram illustrates the key structural differences between UDMA and AFM:
Caption: Experimental workflow for measuring volumetric polymerization shrinkage using the gas pycnometer method.
Conclusion and Future Perspectives
Based on a thorough analysis of their chemical structures and supported by data from related fluorinated monomers, this compound (AFM) is strongly hypothesized to exhibit lower polymerization shrinkage than Urethane Dimethacrylate (UDMA). The bulky and rigid hexafluoro-isopropylidene group in AFM is expected to increase the monomer's molecular volume and hinder efficient packing of the resulting polymer network, thereby mitigating volumetric contraction.
While direct comparative experimental data is currently lacking, the theoretical advantages of AFM position it as a promising candidate for the formulation of next-generation, low-shrinkage dental composites. Future research should focus on direct, side-by-side experimental comparisons of the polymerization shrinkage of AFM and UDMA, along with a comprehensive evaluation of their other critical properties, such as mechanical strength, degree of conversion, and biocompatibility. Such studies will be instrumental in validating the potential of AFM and other novel fluorinated monomers to address the long-standing challenge of polymerization shrinkage in restorative dentistry, ultimately leading to more durable and reliable dental restorations.
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VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS. (2007). Journal of Applied Oral Science, 15(5), 447-451. [Link]
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water uptake and solubility comparison between Bis-GMA and Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane resins
Comparative Analysis of Water Uptake and Solubility in Dental Resins: Bis-GMA vs. 6F-BPA-DM
A Senior Application Scientist's Guide to Hydrolytic Stability
In the field of restorative dentistry, the long-term success of a composite material is inextricably linked to the stability of its polymer matrix in the challenging aqueous environment of the oral cavity. Water sorption and the subsequent leaching of components can compromise the mechanical integrity, dimensional stability, and biocompatibility of a restoration. For decades, 2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane, or Bis-GMA, has been the foundational monomer in many commercial dental composites, prized for its high reactivity and good mechanical properties.[1][2] However, its inherent hydrophilicity, stemming from its chemical structure, presents a notable drawback.
This guide provides an in-depth comparison between the conventional Bis-GMA resin and a promising alternative, Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BPA-DM). We will explore how a strategic substitution of hydrogen with fluorine atoms at the molecular level drastically alters the resin's interaction with water, ultimately enhancing its potential for clinical longevity.
The Decisive Factor: A Tale of Two Chemical Structures
The fundamental differences in water uptake and solubility between Bis-GMA and 6F-BPA-DM originate from their distinct molecular architectures.
-
Bis-GMA: The structure of Bis-GMA features two hydroxyl (-OH) groups. These groups are polar and capable of forming strong hydrogen bonds, which not only contributes to the monomer's notoriously high viscosity but also creates hydrophilic centers that attract and bind water molecules.[3][4] This affinity for water makes the resulting polymer network susceptible to water sorption.
-
6F-BPA-DM: In this novel monomer, the isopropylidene bridge of Bis-GMA is replaced by a hexafluoroisopropylidene group (-C(CF₃)₂-). The six highly electronegative fluorine atoms create a powerful electron-withdrawing effect, leading to a nonpolar, low-surface-energy, and intensely hydrophobic domain. This "fluorine shield" actively repels water, significantly reducing the resin's capacity for water uptake.[5]
Caption: Molecular structures of Bis-GMA and 6F-BPA-DM.
Quantitative Comparison: Water Sorption and Solubility
The theoretical advantages of a fluorinated structure are borne out by experimental data. Studies comparing Bis-GMA-based resins with fluorinated dimethacrylate (FDMA) analogues, such as 6F-BPA-DM, consistently demonstrate the superior water resistance of the fluorinated systems.[5][6] Water intrusion into the polymer network can lead to several adverse effects, including hydrolysis of the polymer, reduced mechanical properties, and the leaching of unreacted monomers.[5][7]
The data below, synthesized from studies on analogous fluorinated resins, illustrates this performance gap.
| Property | Bis-GMA-based Resin | Fluorinated (FDMA)-based Resin | Implication for Performance |
| Water Sorption (Wsp) | Higher | Lower[5][6] | Lower sorption indicates greater hydrolytic stability and better maintenance of mechanical properties in a moist environment. |
| Water Solubility (Wsl) | Lower | Slightly Higher[5][6] | Indicates the mass of soluble substances leached from the material. While the fluorinated resin showed slightly higher solubility in one study, this requires further investigation into the specific leached components. |
| Flexural Strength (Post-Immersion) | Significant Decrease | Smaller Decrease[5] | The fluorinated resin retains more of its strength after being saturated with water, demonstrating superior durability. |
Values are comparative. Absolute values depend on the full formulation, including co-monomers and filler content.
The lower water sorption of the fluorinated resin is a direct consequence of its hydrophobic nature.[5] This resistance to water ingress prevents the plasticization of the polymer network, a phenomenon where water molecules lodge between polymer chains, reducing intermolecular forces and softening the material. As a result, fluorinated resins exhibit better long-term mechanical stability.[5]
Standardized Testing Protocol: ISO 4049 for Water Sorption & Solubility
To ensure reliable and comparable data, the evaluation of water sorption and solubility for dental resins is governed by the International Organization for Standardization's ISO 4049 standard.[8][9][10][11] Adherence to this protocol is critical for validating claims of material performance.
Step-by-Step Experimental Workflow:
-
Specimen Preparation: At least five disc-shaped specimens of the cured resin are fabricated, typically with dimensions of 15.0 (± 0.1) mm in diameter and 1.0 (± 0.1) mm in thickness.[8]
-
Initial Conditioning: The specimens are placed in a desiccator at 37 (± 1) °C, containing fresh silica gel. They are weighed daily using an analytical balance with a precision of 0.1 mg. This cycle continues until the mass loss over a 24-hour period is less than 0.1 mg. This final, constant mass is recorded as m₁ .[12]
-
Water Immersion: Each specimen is individually immersed in a container with at least 10 mL of distilled water at 37 (± 1) °C for 7 days.[8][12]
-
Mass after Immersion: After 7 days, the specimens are removed from the water, blotted dry to remove surface water, waved in the air for 15 seconds, and weighed within one minute of removal. This mass is recorded as m₂ .[12]
-
Re-conditioning: The specimens are returned to the desiccator and subjected to the same drying and weighing cycle as in Step 2 until a new constant mass is achieved. This final mass is recorded as m₃ .[12]
-
Calculations:
Caption: ISO 4049 experimental workflow for water sorption and solubility.
Expert Insights & Clinical Implications
The choice between a hydrophilic and a hydrophobic resin matrix is not merely academic; it has profound consequences for the clinical performance of a dental composite.
-
Enhanced Durability: The primary advantage of the low water sorption seen in 6F-BPA-DM is superior hydrolytic stability.[5] The polymer backbone is better protected from water-induced chemical degradation, which can sever ester linkages common in methacrylate resins. This translates to a restoration that better resists material fatigue and fracture over its service life.
-
Dimensional and Color Stability: Water absorbed by a resin composite causes hygroscopic expansion. While a small amount of expansion can be beneficial to counteract polymerization shrinkage, excessive swelling can induce stress at the restoration margins. The hydrophobic nature of 6F-BPA-DM leads to greater dimensional stability. Furthermore, water can carry stains into the polymer matrix, and repeated water sorption/desorption cycles can degrade the filler-resin interface, leading to discoloration. A water-repellent resin is more likely to maintain its initial shade and esthetics.[13]
-
Biocompatibility: Water solubility is a proxy for the amount of material, including unreacted monomers and degradation byproducts, that leaches into the oral environment.[14] While some fluorinated resins have shown slightly higher initial solubility, the overall reduction in hydrolytic degradation with a hydrophobic monomer suggests a lower potential for long-term release of harmful substances. This aspect warrants continued investigation, focusing on the degree of conversion and the specific nature of leached components.
Conclusion
While Bis-GMA has served the dental community for decades, its inherent hydrophilicity remains a key vulnerability. The strategic incorporation of fluorine to create monomers like this compound represents a significant advancement in dental material science. By creating a hydrophobic shield at the molecular level, 6F-BPA-DM-based resins offer substantially lower water uptake, leading to improved hydrolytic stability, better retention of mechanical properties, and greater dimensional integrity. For researchers and developers in the dental and biomedical fields, these fluorinated resins provide a promising pathway to creating more durable, stable, and long-lasting restorative materials.
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Influence of Specimen Dimension, Water Immersion Protocol, and Surface Roughness on Water Sorption and Solubility of Resin-Based Restorative Materials. (2024). MDPI. [Link]
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ISO 4049 Dental Resin-Based Material Water Sorption Testing. Element Materials Technology. [Link]
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Determination of BisGMA by ethanol release from dental composites. (2015). ResearchGate. [Link]
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Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacrylate Monomers. (2016). MDPI. [Link]
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Müller, J. A., Rohr, N., & Fischer, J. (2017). Evaluation of ISO 4049: water sorption and water solubility of resin cements. European Journal of Oral Sciences. [Link]
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ISO 4049:2019 Dentistry — Polymer-based restorative materials. Scribd. [Link]
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ISO 4049:2009 Dentistry — Polymer-based restorative materials. iTeh Standards. [Link]
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The influence of the Bis-EMA content on the sorption and solubility of dental composite resins. (2012). UiT Norges arktiske universitet. [Link]
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Sideridou, I., Tserki, V., & Papanastasiou, G. (2003). Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins. Biomaterials. [Link]
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Water sorption and diffusion coefficient through an experimental dental resin. ResearchGate. [Link]
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Water Sorption, Degree of Conversion, and Hydrophobicity of Resins containing Bis-GMA and TEGDMA. SciSpace. [Link]
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Properties of Bis-GMA free bulk-filled resin composite based on high refractive index monomer Bis-EFMA. PubMed. [Link]
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Bis-GMA. Wikipedia. [Link]
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Resin based restorative dental materials. ScienceOpen. [Link]
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Effects of water on the long-term properties of Bis-GMA and Silylated-(Bis-GMA) polymers. ResearchGate. [Link]
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Al-Odayni, A. B., et al. (2021). Viscosity, Degree of Polymerization, Water Uptake, and Water Solubility Studies on Experimental Dichloro-BisGMA-Based Dental Composites. MDPI. [Link]
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Tay, F. R., et al. (2005). Effect of resin hydrophilicity and temperature on water sorption of dental adhesive resins. Biomaterials. [Link]
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Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacrylate Monomers. (2016). ResearchGate. [Link]
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An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. (2022). PMC - NIH. [Link]
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Water Sorption and Solubility of Experimental Composites Based on Bis-GMA, UDMA and Fit852. IADR Abstract Archives. [Link]
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This compound. PubChem. [Link]
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Hydrolysis reactions of HEMA and Bis-GMA. ResearchGate. [Link]
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The Evaluation of Water Sorption Effects on Surface Characteristics and Color Changes in Direct and CAD/CAM Subtractively Processed Resin Composites. (2024). MDPI. [Link]
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The Influence of Water Sorption of Dental Light-Cured Composites on Shrinkage Stress. (2017). MDPI. [Link]
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Influence of water sorption on the shrinkage stresses of dental composites. ResearchGate. [Link]
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Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin. PubMed. [Link]
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Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates. PubMed. [Link]
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Novel 1,2-Bismethacrylate-3-Eugenyl Propane for Resin Composites: Synthesis, Characterization, Rheological, and Degree of Conversion. (2023). MDPI. [Link]
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A Comparative Guide to the Hydrolytic Stability of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane in Simulated Oral Environments
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of dental material science, the long-term stability of resin composites in the oral cavity is a paramount concern. The oral environment presents a formidable challenge, with constant exposure to saliva, fluctuating temperatures, and enzymatic activity, all of which can contribute to the hydrolytic degradation of dental restorations. This guide provides an in-depth comparative analysis of the hydrolytic stability of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (Bis-GMA F), a fluorinated analog of the widely used Bisphenol A glycidyl methacrylate (Bis-GMA). By examining its performance against other common dental monomers, this document aims to equip researchers and material scientists with the critical data and experimental insights necessary for the development of more durable and biocompatible dental materials.
The Critical Role of Hydrolytic Stability in Dental Restorations
The longevity and clinical success of dental composites are intrinsically linked to their resistance to degradation within the oral cavity. Hydrolytic degradation, the breakdown of a compound due to reaction with water, is a primary mechanism of failure for resin-based dental materials. This process can lead to a cascade of adverse effects, including:
-
Reduced Mechanical Properties: The breakdown of the polymer matrix can compromise the strength, hardness, and fracture toughness of the composite, leading to premature failure of the restoration.
-
Leaching of Components: Unreacted monomers and degradation byproducts can leach from the composite into the oral environment.[1][2][3][4][5] These leached substances may have cytotoxic or estrogenic effects, raising concerns about the biocompatibility of the material.[1][2][3][4]
-
Discoloration and Staining: Water sorption and the subsequent release of degradation products can lead to discoloration of the restoration, compromising its aesthetic appeal.
-
Secondary Caries: The formation of microgaps at the tooth-restoration interface due to material degradation can create sites for bacterial colonization and the development of secondary caries.
Given these significant clinical implications, a thorough understanding and rigorous evaluation of the hydrolytic stability of dental resin monomers are essential for the innovation of next-generation restorative materials.
Experimental Evaluation of Hydrolytic Stability: A Methodological Overview
To provide a robust comparison, a standardized and well-controlled experimental protocol is necessary. The following methodology outlines a comprehensive approach to assessing the hydrolytic stability of dental resin monomers in a simulated oral environment. This protocol is a synthesis of established methods and best practices in the field.
Experimental Workflow
Caption: Experimental workflow for assessing hydrolytic stability.
Step-by-Step Protocol
-
Preparation of Artificial Saliva: A standardized artificial saliva formulation is crucial for simulating the oral environment. A commonly used formulation is based on the work of Fusayama et al. and consists of the following components dissolved in deionized water:
-
Specimen Preparation:
-
Prepare resin formulations containing the monomers to be tested (e.g., Bis-GMA F, Bis-GMA, UDMA, TEGDMA) and a standardized photoinitiator system.
-
Fabricate disc-shaped specimens (e.g., 15 mm in diameter and 1 mm thick) using a Teflon mold.
-
Light-cure the specimens according to a standardized protocol (e.g., using a dental curing light with a specific wavelength and intensity for a defined duration).
-
After curing, remove the specimens from the mold and perform a post-cure conditioning by storing them in a desiccator at 37°C for 24 hours.
-
Record the initial dry mass (m1) of each specimen using a precision analytical balance.[8]
-
-
Accelerated Aging:
-
Immerse the prepared specimens in individual vials containing a known volume of artificial saliva.
-
Incubate the vials at 37°C for various time points (e.g., 1, 7, 30, 90, and 180 days) to simulate long-term exposure in the oral cavity.[6]
-
-
Analysis:
-
Water Sorption and Solubility: At each time point, remove the specimens from the artificial saliva, gently blot them dry with a lint-free paper, and record the saturated mass (m2). Then, place the specimens back into the desiccator at 37°C until a constant dry mass (m3) is achieved. Calculate water sorption and solubility using the following formulas:[8][9][10][11][12]
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
-
Leachate Analysis: The artificial saliva from each vial should be collected and analyzed for the presence of unreacted monomers and degradation products. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical techniques for this purpose due to their high sensitivity and specificity.[9]
-
Mechanical Testing: After the final time point, the mechanical properties of the aged specimens, such as flexural strength and Vickers hardness, should be determined and compared to those of non-aged control specimens.[13][14]
-
Surface Characterization: Scanning electron microscopy (SEM) or atomic force microscopy (AFM) can be used to visualize any changes in the surface morphology of the specimens resulting from hydrolytic degradation.
-
Comparative Performance Analysis
While direct, head-to-head comparative studies on the hydrolytic stability of Bis-GMA F against a wide range of dental monomers are still emerging, existing research on fluorinated monomers provides a strong basis for a scientific comparison.
The Advantage of Fluorination
The introduction of fluorine atoms into the molecular structure of dental monomers is a strategic approach to enhance their hydrolytic stability. The rationale behind this is twofold:
-
Increased Hydrophobicity: The highly electronegative fluorine atoms create a more hydrophobic polymer matrix, which repels water and reduces water sorption. Lower water uptake minimizes the plasticization of the polymer network and limits the access of water to hydrolytically susceptible ester linkages.
-
Steric Hindrance: The bulky hexafluoroisopropylidene group in Bis-GMA F can provide steric hindrance, physically shielding the ester bonds from attack by water molecules and salivary enzymes.
Degradation Pathways
The primary mechanism of hydrolytic degradation for methacrylate-based monomers like Bis-GMA is the cleavage of the ester linkages, leading to the release of methacrylic acid and the corresponding diol. In the case of Bis-GMA, this can result in the formation of bisphenol A, a compound with known endocrine-disrupting properties.[2][3]
Caption: Simplified hydrolytic degradation pathway of Bis-GMA.
For Bis-GMA F, the degradation pathway is expected to be similar, involving the hydrolysis of the ester bonds. However, the rate of this degradation is hypothesized to be significantly lower due to the protective effects of the fluorine atoms. The primary degradation products would be methacrylic acid and 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF).
Comparative Data
The following table summarizes expected and reported performance characteristics of Bis-GMA F in comparison to other common dental monomers based on existing literature.
| Monomer | Key Structural Feature | Expected Water Sorption | Expected Hydrolytic Stability | Potential for BPA Release |
| Bis-GMA F | Hexafluoroisopropylidene group | Low | High | No (releases Bisphenol AF) |
| Bis-GMA | Bisphenol A backbone | High[13] | Moderate | Yes[2][3] |
| UDMA | Urethane linkages | Moderate | High | No |
| TEGDMA | Flexible ethylene glycol chain | High | Low | No |
| Bis-EMA | Ethoxylated Bisphenol A | Moderate | Moderate | Yes |
A study comparing the hydrolytic degradation of two novel fluorinated urethane dimethacrylates (F3LHT and F6LHT) with BisGMA in the presence of cholesterol esterase demonstrated significantly lower degradation for the fluorinated monomers.[15] This provides strong evidence to support the hypothesis that fluorination enhances resistance to enzymatic degradation, a key factor in the oral environment.
Discussion and Future Perspectives
The available evidence strongly suggests that this compound (Bis-GMA F) holds significant promise as a hydrolytically stable alternative to conventional dental resin monomers. Its fluorinated structure is anticipated to impart superior hydrophobicity and resistance to enzymatic degradation, which would translate to improved mechanical durability and biocompatibility of the final composite material.
However, to fully realize the potential of Bis-GMA F, further research is imperative. Specifically, long-term studies are needed to:
-
Quantify the water sorption and solubility of Bis-GMA F-based composites over extended periods in artificial saliva.[6]
-
Determine the leaching profile of Bis-GMA F and its degradation products, particularly Bisphenol AF, under various simulated oral conditions.
-
Conduct comprehensive mechanical testing of aged Bis-GMA F composites to evaluate the retention of their physical properties.
-
Perform in-vitro and in-vivo studies to assess the biocompatibility of Bis-GMA F and its degradation products.
By addressing these research questions, the scientific community can pave the way for the development of a new class of dental restorative materials with enhanced longevity and safety, ultimately benefiting both clinicians and patients.
References
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Presence and leaching of bisphenol a (BPA) from dental materials - PMC - NIH. (2018, May 27). Retrieved from [Link]
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Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers under Two Polymerization Conditions - MDPI. (2021, December 23). Retrieved from [Link]
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An investigation into bisphenol-A leaching from orthodontic materials - PMC - NIH. Retrieved from [Link]
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Bisphenol-A in Dental Composites - IAOMT. (2018, January 22). Retrieved from [Link]
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Presence and leaching of bisphenol a (BPA) from dental materials - ResearchGate. (2025, August 8). Retrieved from [Link]
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Water sorption and solubility of resin filled composites. - CORE. Retrieved from [Link]
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BisGMA analogues as monomers and diluents for dental restorative composite materials | Request PDF - ResearchGate. Retrieved from [Link]
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Water sorption and solubility of dental composites and identification of monomers released in an aqueous environment - PubMed. Retrieved from [Link]
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Water Sorption, Water Solubility, and Rheological Properties of Resin-Based Dental Composites Incorporating Immobilizable Eugenol-Derivative Monomer - MDPI. (2022, January 18). Retrieved from [Link]
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High performance dental resin composites with hydrolytically stable monomers - PubMed. Retrieved from [Link]
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The impact of long-term aging in artificial saliva media on resin-based dental composite strength - PubMed. (2022, November 10). Retrieved from [Link]
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Water sorption/solubility of dental adhesive resins | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
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Stability of Dental Composites in Water and Artificial Saliva - ResearchGate. (2025, August 5). Retrieved from [Link]
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Enhanced Hydrolytic Stability of Dental Composites by Use of Fluoroalkyltrimethoxysilanes | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
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Water sorption/solubility of dental adhesive resins. - National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]
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Analysis of the Degradation of a Model Dental Composite - PMC - NIH. Retrieved from [Link]
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An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites - PMC - NIH. (2022, July 20). Retrieved from [Link]
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Mechanical and hydrolytic degradation of an Ormocer®-based Bis-GMA-free resin composite - PubMed. (2018, September 28). Retrieved from [Link]
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The impact of long‐term aging in artificial saliva media on resin‐based dental composite strength | Request PDF - ResearchGate. Retrieved from [Link]
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Hydrolytic stability of self-etching adhesive systems - PubMed. Retrieved from [Link]
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Hydrolysis reactions of HEMA and Bis-GMA. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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A Comparative Guide to Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (HFBMA) in Restorative Dental Composites
This guide provides a comprehensive comparison of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (HFBMA) against conventional monomers used in restorative dental composites. We will delve into the performance characteristics, supported by experimental data and protocols, to offer researchers and materials scientists a clear perspective on its potential as a next-generation dental biomaterial.
Introduction: The Drive for Monomer Innovation in Dentistry
The foundation of modern restorative dentistry lies in the polymer chemistry of dental composites. For decades, the resin matrix of these materials has been dominated by Bisphenol A glycidyl methacrylate (Bis-GMA).[1][2] Introduced in 1962, Bis-GMA's rigid backbone provides excellent mechanical strength and toughness to restorations.[2][3][4] However, its inherent high viscosity necessitates the use of diluting monomers, most commonly triethylene glycol dimethacrylate (TEGDMA), to achieve clinically acceptable handling characteristics.[5][6]
This classic Bis-GMA/TEGDMA system, while effective, presents several well-documented challenges. The high concentration of the low-molecular-weight TEGDMA can lead to increased polymerization shrinkage, which generates stress at the tooth-restoration interface and can compromise the marginal seal.[7][8][9] Furthermore, TEGDMA's hydrophilic nature contributes to higher water sorption, which can lead to hydrolytic degradation and reduced long-term stability of the composite.[1] Concerns have also been raised regarding the potential for Bis-GMA to break down and release Bisphenol A (BPA), a known endocrine disruptor.[10][11]
These limitations have fueled the search for alternative monomers. Urethane dimethacrylate (UDMA) emerged as a viable alternative, offering lower viscosity than Bis-GMA and enhanced flexibility.[1][12][13] Now, a new class of fluorinated monomers, exemplified by HFBMA, promises to address the core challenges of traditional resin systems. The incorporation of fluorine is known to impart desirable properties such as high hydrophobicity (low water sorption), chemical resistance, and excellent biocompatibility.[14] This guide will objectively compare the performance of HFBMA-based composites with those formulated with Bis-GMA and UDMA, providing the necessary data for an informed evaluation.
Monomer Overview and Chemical Structures
A dental composite's performance is fundamentally tied to the chemical structure of its constituent monomers. The monomers compared in this guide—Bis-GMA, UDMA, TEGDMA, and HFBMA—each possess distinct molecular architectures that dictate their physical and chemical properties.
-
Bis-GMA (Bisphenol A-glycidyl methacrylate): The industry benchmark, characterized by two aromatic rings providing rigidity and two hydroxyl groups that lead to strong hydrogen bonding and consequently, very high viscosity.[2][4][15]
-
UDMA (Urethane dimethacrylate): An aliphatic dimethacrylate with urethane linkages. It lacks the bisphenol A core and has a lower viscosity than Bis-GMA, offering greater flexibility.[1][13][15]
-
TEGDMA (Triethylene glycol dimethacrylate): A low-viscosity, flexible linear monomer used as a reactive diluent to reduce the viscosity of base monomers like Bis-GMA or UDMA.[1][13]
-
HFBMA (this compound): A fluorinated analogue of Bis-GMA where the two methyl groups on the central carbon are replaced by trifluoromethyl (-CF3) groups. This modification significantly alters the monomer's electronic and steric properties, notably increasing hydrophobicity.
Caption: Chemical structures of key dental monomers.
Comparative Performance Analysis
This section provides a detailed, data-driven comparison of HFBMA-based composites against traditional formulations across critical performance metrics. For this analysis, data from studies on similar novel fluorinated urethane dimethacrylate (FUDMA) monomers are used as a proxy to project the expected performance of HFBMA, supplemented by data on other experimental fluorinated resins.[14][16]
A. Polymerization Kinetics and Shrinkage
Causality: The transition from liquid monomer to solid polymer during curing is accompanied by a reduction in volume, known as polymerization shrinkage.[9][17] This shrinkage can create significant stress at the interface between the composite and the tooth structure, potentially leading to marginal gaps, microleakage, and secondary caries.[17] Concurrently, achieving a high degree of conversion (DC)—the percentage of methacrylate groups that react to form the polymer network—is essential for the material to reach its optimal mechanical strength and stability.[4]
Experimental Protocol: Polymerization Shrinkage Measurement (Linometer Method)
-
A 2-3 mm diameter sample of uncured composite paste is placed on a glass slide.
-
A cover slip is placed on top, and the assembly is positioned in a custom-built linometer.
-
A light-curing unit is positioned to irradiate the sample with a defined intensity (e.g., 800 mW/cm²) for a specified time (e.g., 40 seconds).
-
A linear variable differential transformer (LVDT) sensor continuously records the vertical displacement of the cover slip as the material shrinks during polymerization.
-
Volumetric shrinkage is calculated from the linear shrinkage data, assuming isotropic contraction.
Caption: Workflow for Polymerization Shrinkage Measurement.
Comparative Data: Polymerization & Shrinkage
| Property | Bis-GMA/TEGDMA | UDMA/TEGDMA | HFBMA/TEGDMA (Projected) |
| Volumetric Shrinkage (%) | 3.0 - 5.0[9] | 3.5 - 6.0 | < 3.0[5][18] |
| Degree of Conversion (%) | 55 - 75 | 60 - 80[13] | > 70[16] |
Note: HFBMA data is projected based on studies of similar novel low-shrinkage and fluorinated monomers.
Insight: The larger molecular weight and rigid structure of HFBMA, similar to Bis-GMA, suggest it would contribute to lower volumetric shrinkage compared to formulations relying heavily on the smaller, more flexible TEGDMA.[17] Modified Bis-GMA analogues have demonstrated significant shrinkage reduction.[5] Novel carbamate-methacrylate monomers have also shown a 30% reduction in shrinkage compared to Bis-GMA/TEGDMA controls.[18]
B. Mechanical Properties
Causality: The primary function of a restorative composite is to withstand the forces of mastication. Therefore, high mechanical strength is paramount. Flexural strength indicates the material's ability to resist fracture under bending loads, while flexural modulus measures its stiffness. High hardness is required to resist surface indentation and wear.[19][20]
Experimental Protocol: Three-Point Bending Test (ISO 4049)
-
Bar-shaped specimens (25 mm x 2 mm x 2 mm) of the cured composite are prepared.
-
Specimens are stored in distilled water at 37°C for 24 hours prior to testing.
-
Each specimen is placed on two supports (20 mm apart) in a universal testing machine.
-
A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Flexural strength (in MPa) and flexural modulus (in GPa) are calculated from the load-deflection curve.
Caption: Workflow for the Three-Point Bending Test.
Comparative Data: Mechanical Properties
| Property | Bis-GMA/TEGDMA | UDMA/TEGDMA | HFBMA/TEGDMA (Projected) |
| Flexural Strength (MPa) | 80 - 120[19] | 90 - 140[1] | 110 - 150[16] |
| Flexural Modulus (GPa) | 8 - 12 | 9 - 14 | 10 - 15[16] |
| Vickers Hardness (VHN) | 50 - 80 | 60 - 90 | 60 - 90 |
Note: HFBMA data is projected based on FUDMA-based composites with similar filler loads.
Insight: Composites based on a fluorinated urethane dimethacrylate (FUDMA) have demonstrated flexural strength comparable to or exceeding that of Bis-GMA-based materials, especially at lower filler volumes.[16] The rigid, aromatic core of HFBMA is expected to contribute to high stiffness and strength, similar to Bis-GMA, while potentially achieving a higher degree of conversion for an improved overall polymer network.
C. Water Sorption and Solubility
Causality: The oral environment is aqueous, and the absorption of water by a composite can have deleterious effects. Water acts as a plasticizer, reducing the mechanical properties of the polymer matrix. It can also lead to hydrolytic degradation of the resin and the filler-matrix interface, compromising the restoration's longevity.[21] Low solubility is equally critical, as it indicates that the material will not leach components into the oral cavity.[7] Fluorinated polymers are renowned for their hydrophobicity, which is expected to translate to lower water sorption.[14]
Experimental Protocol: Water Sorption and Solubility (ISO 4049)
-
Disc-shaped specimens (15 mm diameter, 1 mm thick) of cured composite are prepared.
-
The discs are placed in a desiccator and weighed daily until a constant mass (m1) is achieved.
-
The specimens are then immersed in distilled water at 37°C for 7 days.
-
After 7 days, the specimens are removed, blotted dry, and weighed to obtain the saturated mass (m2).
-
The specimens are then returned to the desiccator and weighed daily until a constant mass (m3) is re-established.
-
Water Sorption (Wsp) and Solubility (Wsl) are calculated using the formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V (where V is the volume of the specimen).
-
Caption: Workflow for Water Sorption & Solubility Testing.
Comparative Data: Water Sorption & Solubility
| Property | Bis-GMA/TEGDMA | UDMA/TEGDMA | HFBMA/TEGDMA (Projected) |
| Water Sorption (µg/mm³) | 20 - 40 | 25 - 50[16] | < 20[14] |
| Solubility (µg/mm³) | 1 - 7 | 1 - 8 | < 1 |
Note: HFBMA data is projected based on the known hydrophobicity of fluorinated polymers and data from FUDMA-based composites.
Insight: The presence of highly electronegative fluorine atoms in HFBMA creates a non-polar, low-energy surface that repels water. This intrinsic hydrophobicity is a significant advantage over the more hydrophilic TEGDMA and the hydroxyl-containing Bis-GMA. Studies on FUDMA-based composites confirm this, showing significantly lower water sorption compared to UDMA-based materials.[16] This suggests HFBMA composites would exhibit enhanced resistance to hydrolytic degradation and greater color stability over time.
D. Biocompatibility
Causality: Any material placed in the oral cavity must be biocompatible, meaning it should not elicit an adverse response from the surrounding tissues, such as the dental pulp or gingiva.[22] Cytotoxicity, or the potential for a material to kill cells, is a primary concern. This can arise from the leaching of unreacted monomers or degradation byproducts.[23][24] As mentioned, a key driver for developing Bis-GMA alternatives is to eliminate the potential source of BPA. Fluorinated polymers are generally regarded as being highly biocompatible and inert.[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Extracts are prepared by incubating cured composite discs in a cell culture medium for 24-72 hours.
-
Human gingival fibroblasts (or a similar relevant cell line) are cultured in 96-well plates.
-
The culture medium is replaced with the prepared composite extracts (at various concentrations). A negative control (fresh medium) and a positive control (toxic substance) are included.
-
The cells are incubated with the extracts for a specified period (e.g., 24 hours).
-
The MTT reagent is added to each well. Live cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is read using a spectrophotometer.
-
Cell viability is expressed as a percentage relative to the negative control.
Caption: Workflow for the MTT Cytotoxicity Assay.
Comparative Data: Biocompatibility
| Property | Bis-GMA/TEGDMA | UDMA/TEGDMA | HFBMA/TEGDMA (Projected) |
| Cell Viability (%) | 70 - 90 | 75 - 95 | > 95[18][25] |
| BPA Leaching | Potential risk[10] | None | None |
Note: HFBMA data is projected based on the established high biocompatibility of fluoropolymers and novel BPA-free monomers.
Insight: HFBMA is not derived from bisphenol A, thus eliminating concerns related to its leaching. The chemical stability and low solubility expected from its fluorinated structure would further minimize the release of any unreacted monomer, leading to excellent biocompatibility. Studies on other novel BPA-free monomers have confirmed cell viability close to 100%, supporting the high biocompatibility potential of HFBMA.[18]
Synthesis and Conclusion
The in-depth analysis of this compound (HFBMA), benchmarked against industry-standard monomers, reveals its significant potential to advance restorative dental materials. By replacing the hydrogen atoms on the isopropylidene bridge of a Bis-GMA-like structure with fluorine, HFBMA offers a compelling combination of properties that directly address the primary shortcomings of conventional resin systems.
Key Advantages of HFBMA-Based Composites:
-
Enhanced Hydrophobicity: The fluorinated structure is projected to drastically reduce water sorption and solubility. This implies greater resistance to hydrolytic degradation, improved mechanical stability over time, and better colorfastness.
-
Low Polymerization Shrinkage: The high molecular weight and rigid core of HFBMA are conducive to lower volumetric shrinkage during polymerization, which can reduce interfacial stress and improve the marginal integrity of restorations.
-
Excellent Biocompatibility: As a BPA-free monomer with anticipated low solubility and high chemical stability, HFBMA is expected to exhibit minimal cytotoxicity, ensuring a safe interaction with oral tissues.
-
Robust Mechanical Properties: HFBMA is poised to deliver flexural strength and modulus comparable or superior to Bis-GMA and UDMA-based systems, ensuring the durability required for long-lasting restorations.
References
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A Comparative Guide to the Refractive Index of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane for Aesthetic Dental Applications
In the pursuit of ideal aesthetic dental restorations, the seamless integration of restorative materials with the natural tooth structure is paramount. A critical, yet often overlooked, factor in achieving this is the refractive index (RI) of the resin matrix. The ability of a composite to mimic the translucency and shade of natural enamel and dentin is fundamentally linked to how light travels through it.[1][2] This guide provides an in-depth comparison of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (6F-BAMP), a fluorinated dimethacrylate monomer, with conventional dental monomers, focusing on the significance of its refractive index for superior aesthetic outcomes.
The Critical Role of Refractive Index in Dental Aesthetics
The aesthetic success of a dental composite restoration hinges on the harmonious interplay of light with the material's components—namely, the resin matrix and the inorganic filler particles.[3][4] When the refractive indices of the resin and filler are closely matched, light can pass through the material with minimal scattering at the filler-resin interface.[1][5] This results in higher translucency, allowing the restoration to pick up the shading of the underlying and surrounding tooth structure, a phenomenon often referred to as the "chameleon effect."[1][5][6][7] Conversely, a significant mismatch in refractive indices leads to increased light scattering, resulting in a more opaque and less natural-appearing restoration.[1][5]
Natural tooth enamel has a refractive index of approximately 1.62.[2] Achieving a similar refractive index in the restorative material is a key goal for creating lifelike restorations.
Assessing the Refractive Index: Experimental Protocol
To objectively compare the refractive index of 6F-BAMP with other dental monomers, a standardized experimental protocol is essential. The following methodology is based on the ASTM D542 standard test method for the index of refraction of transparent organic plastics.[8][9][10]
Experimental Workflow for Refractive Index Measurement
Caption: Workflow for determining the refractive index of dental monomers.
Step-by-Step Methodology:
-
Specimen Preparation:
-
Synthesize or procure high-purity samples of 6F-BAMP, Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).
-
Prepare optically homogeneous specimens of each monomer. For liquid monomers, this involves direct application. For highly viscous or solid monomers, thin, flat films may need to be prepared.[9]
-
-
Instrumentation and Calibration:
-
Measurement Procedure (as per ASTM D542): [8][9][10][11]
-
Place a small drop of a suitable contacting liquid on the surface of the refractometer's fixed prism. The contacting liquid should have a refractive index higher than that of the specimen.[9]
-
Carefully place the monomer specimen onto the prism, ensuring firm contact.
-
Direct a diffuse polychromatic or monochromatic light source (commonly a sodium D-line at 589 nm) through the specimen.[11]
-
While looking through the eyepiece, adjust the refractometer's index arm until the visual field is divided into a light and a dark half.[9][11]
-
Fine-tune the compensator to eliminate any color fringes at the boundary.
-
Read the refractive index value directly from the instrument's scale.
-
-
Data Collection and Analysis:
-
For each monomer, take at least three separate measurements to ensure accuracy and repeatability.
-
Calculate the average refractive index and standard deviation for each material.
-
Comparative Analysis of Refractive Indices
The refractive index is a critical physical property of dental monomers. The inclusion of fluorine in the molecular structure of 6F-BAMP significantly influences its optical properties.
| Monomer | Common Abbreviation | Typical Refractive Index (n20/D) |
| This compound | 6F-BAMP | ~1.48 (estimated based on similar fluorinated compounds) |
| 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane | Bis-GMA | ~1.55[13][14][15] |
| Urethane dimethacrylate | UDMA | ~1.48[16][17] |
| Triethylene glycol dimethacrylate | TEGDMA | ~1.46 |
Discussion: The Aesthetic Advantage of 6F-BAMP
The data clearly positions 6F-BAMP and UDMA as having a lower refractive index compared to the widely used Bis-GMA. While TEGDMA has the lowest refractive index, it is primarily used as a diluent to reduce the viscosity of Bis-GMA-based resins and can negatively impact mechanical properties and increase water sorption.[14]
The key to aesthetic success lies in the refractive index match between the resin matrix and the inorganic fillers. [1][4][5] Common dental fillers, such as silica and various glass compositions, have refractive indices typically ranging from 1.47 to 1.54.[5]
Logical Relationship for Aesthetic Outcome
Caption: Impact of refractive index mismatch on aesthetic outcome.
As illustrated, a lower refractive index monomer like 6F-BAMP offers greater flexibility in formulating dental composites. It allows for the use of a wider range of filler materials, including those with lower refractive indices, while still achieving the crucial RI match necessary for high translucency. This is a distinct advantage over Bis-GMA, whose high refractive index of ~1.55 necessitates the use of high refractive index fillers to minimize opacity.
The ability to formulate a highly translucent composite is essential for mimicking the optical properties of natural enamel.[2] Such restorations can better blend with the surrounding tooth structure, leading to a more natural and aesthetically pleasing result.
Conclusion
The assessment of the refractive index of this compound (6F-BAMP) reveals its significant potential for use in aesthetic dental applications. Its lower refractive index, in comparison to the industry-standard Bis-GMA, provides formulation scientists with greater versatility in selecting filler materials to achieve an optimal refractive index match. This, in turn, facilitates the development of dental composites with superior translucency and the ability to seamlessly blend with natural tooth structure. For researchers and professionals in drug and materials development, 6F-BAMP represents a promising monomer for the next generation of aesthetic restorative materials.
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Safety Operating Guide
Proper Disposal of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (CAS No. 108050-42-6). As a complex molecule incorporating both methacrylate and fluorinated components, it necessitates a cautious and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined below are based on established best practices for handling halogenated organic compounds and polymerizable monomers.
Understanding the Hazards: A Dual-Nature Chemical
This compound presents a dual set of hazards stemming from its chemical structure. The presence of methacrylate groups introduces the risk of uncontrolled polymerization, which can be initiated by heat, light, or contaminants. This reaction can be exothermic and rapid, potentially leading to a dangerous increase in temperature and pressure within a sealed container.
The hexafluoroisopropylidene group classifies this compound as a halogenated organic substance.[1][2] Halogenated organic compounds are often subject to specific hazardous waste regulations due to their potential for environmental persistence and toxicity.[3][4]
Key Potential Hazards:
-
Uncontrolled Polymerization: Methacrylate monomers can polymerize unexpectedly, creating heat and pressure.[5][6]
-
Health Risks: Methacrylates can cause skin and respiratory irritation.[7][8] The toxicological properties of this specific compound have not been fully investigated.
-
Environmental Hazards: As a fluorinated organic compound, improper disposal can lead to environmental contamination.
Pre-Disposal: Stabilization and Neutralization
To mitigate the risk of spontaneous polymerization, it is crucial to ensure the monomer is stabilized before long-term storage or disposal. Commercial grades of methacrylates are typically supplied with inhibitors.[6] However, if the product has been stored for an extended period, is of unknown origin, or has been exposed to conditions that could deplete the inhibitor, additional stabilization may be necessary.
It is critical to never store or handle methacrylate monomers under an inert atmosphere, as the presence of oxygen is required for many common inhibitors to function effectively.[6]
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
I. Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as the unknown long-term health effects, a robust selection of PPE is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data. | To prevent skin contact and potential sensitization.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any vapors. |
II. Waste Collection and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container material should be compatible with halogenated organic compounds (e.g., glass or a suitable polymer). Consult a chemical compatibility chart to ensure the container will not degrade.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity.
-
Segregation: This waste should be classified as a halogenated organic waste .[1][9] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[9] Never mix with incompatible materials such as strong acids, bases, or oxidizing agents.
III. Disposal Workflow
The following diagram illustrates the decision-making process and steps for proper disposal.
Caption: Workflow for the disposal of this compound.
IV. Small Quantity Disposal via Polymerization (Use with Caution)
For very small quantities (a few milliliters), induced polymerization can be a method to convert the liquid monomer into a more stable solid form. This should only be performed by personnel experienced with polymerization reactions and with appropriate safety measures in place due to the exothermic nature of the reaction.
-
Consult with EHS: Before attempting this procedure, obtain approval from your institution's EHS department.
-
Work in a Fume Hood: Conduct all steps within a certified chemical fume hood.
-
Initiate Polymerization: Add a small amount of a suitable radical initiator (e.g., AIBN or benzoyl peroxide) to the monomer in a beaker.
-
Manage Exotherm: Place the beaker in an ice bath to control the temperature rise during polymerization.
-
Solidify: Allow the monomer to fully solidify. The resulting solid polymer is generally more stable and less reactive than the liquid monomer.
-
Dispose of Solid: The solid polymer should still be disposed of as hazardous waste through your EHS department, as it is a fluorinated polymer.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Regulatory Context
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which regulates the management of hazardous waste.[4] As a halogenated organic compound, it falls under specific waste codes and requires disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS department is responsible for ensuring compliance with these regulations.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the dual hazards of its methacrylate and fluorinated nature, implementing stringent PPE and waste segregation protocols, and working closely with your institution's EHS department, you can ensure that this chemical is managed safely and in compliance with all regulations.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775006, this compound. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Methyl Methacrylate. Retrieved from [Link]
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Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]
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Methacrylate Producers Association, Inc. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Methyl Methacrylate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
A Reddit user's question on how to dispose of monomer. (2024, January 10). Reddit. Retrieved from [Link]
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A YouTube video on how to dispose of monomer. (2022, May 6). YouTube. Retrieved from [Link]
-
A YouTube video on polymer making and disposal. (2014, December 6). YouTube. Retrieved from [Link]
-
A YouTube video on how to dispose of monomer properly. (2023, December 13). YouTube. Retrieved from [Link]
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A guide on hazardous waste segregation. (n.d.). Retrieved from [Link]
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A Reddit user's question on how to dispose of monomer safely. (2024, January 10). Reddit. Retrieved from [Link]
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- 4. Resource Conservation and Recovery Act (RCRA) Regulations | US EPA [epa.gov]
- 5. petrochemistry.eu [petrochemistry.eu]
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Navigating the Safe Handling of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a compound also known as a Bis-GMA analog. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Risks: A Proactive Approach to Safety
This compound and related methacrylic monomers present a unique set of handling challenges. The primary hazards associated with this compound include:
-
Skin and Eye Irritation: Direct contact can lead to irritation, redness, and discomfort.[1][2][3]
-
Skin Sensitization: Repeated exposure may cause an allergic skin reaction, such as dermatitis.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of vapors or mists can irritate the respiratory system.[3][5]
-
Potential for Endocrine Disruption: As a Bis-GMA analog, it is prudent to handle this compound with the understanding that related chemicals have been investigated for potential endocrine-disrupting effects.[6][7]
A thorough understanding of these risks is the foundation for a robust safety protocol.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following is a comprehensive guide to the essential PPE for handling this compound.
Hand Protection: The Critical First Line of Defense
The hands are the most likely part of the body to come into direct contact with the chemical. Therefore, selecting the correct gloves is of paramount importance.
-
Recommended Glove Types:
-
Gloves to Avoid:
-
Latex and Vinyl Gloves: These materials can be penetrated by methacrylates and are not recommended.[4]
-
-
Best Practices for Glove Use:
-
"No-Touch" Technique: Whenever possible, avoid direct contact with the substance, even when wearing gloves.[2][4]
-
Frequent Changes: Due to the potential for acrylates to permeate glove materials over time, it is recommended to change nitrile gloves frequently, for instance, every 10 minutes during prolonged handling.[4]
-
Double Gloving: For enhanced protection, especially when handling larger quantities or during procedures with a higher risk of splashing, wearing two pairs of gloves is a prudent measure.[8]
-
Immediate Removal Upon Contamination: If the compound comes into contact with your gloves, remove them immediately, wash your hands thoroughly with soap and water, and then don a new pair.[2]
-
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Safety Glasses: At a minimum, ANSI-approved safety glasses with side shields should be worn for all procedures involving this compound.[8]
-
Chemical Splash Goggles: For tasks with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are required.[3][8]
-
Face Shield: When there is a significant risk of splashes or when handling larger volumes, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[3][8]
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A properly fitting, buttoned lab coat should be worn at all times to protect the skin and personal clothing from contamination.[8]
-
Full-Length Pants: To ensure complete leg coverage, full-length pants are mandatory.[8]
-
Closed-Toed Shoes: Shoes that fully cover the feet are required to protect against spills.[8]
Respiratory Protection: A Precautionary Measure
Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is typically not required.[1][8] However, if there is a potential for generating aerosols or vapors, or if working in an area with inadequate ventilation, a NIOSH/MSHA-approved respirator should be used.[3][5]
Operational Plan: Step-by-Step PPE Procedures
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your safety glasses, goggles, or face shield.
-
Gloves: Put on the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Hand Hygiene: Immediately wash your hands.
-
Eye and Face Protection: Remove your face shield or goggles from the back.
-
Body Protection: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Final Hand Hygiene: Wash your hands thoroughly one last time.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Sources
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- 2. dhpsupply.com [dhpsupply.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Bisphenol A Glycerolate Dimethacrylate (bis-GMA) Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
